molecular formula C8H18ClNO B2422680 4-Methoxy-2,2-dimethylpiperidine;hydrochloride CAS No. 2361643-57-2

4-Methoxy-2,2-dimethylpiperidine;hydrochloride

Cat. No.: B2422680
CAS No.: 2361643-57-2
M. Wt: 179.69
InChI Key: URPQABGWZVEGKL-UHFFFAOYSA-N
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Description

4-Methoxy-2,2-dimethylpiperidine;hydrochloride is a useful research compound. Its molecular formula is C8H18ClNO and its molecular weight is 179.69. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-2,2-dimethylpiperidine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2,2-dimethylpiperidine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxy-2,2-dimethylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(2)6-7(10-3)4-5-9-8;/h7,9H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPQABGWZVEGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCN1)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Methoxy-2,2-dimethylpiperidine Hydrochloride: Structural Analysis & Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

4-Methoxy-2,2-dimethylpiperidine hydrochloride is a specialized heterocyclic building block used in the design of metabolically stable pharmaceutical agents. It belongs to the class of gem-dimethyl-substituted piperidines, a structural motif prized in medicinal chemistry for its ability to restrict conformational flexibility (Thorpe-Ingold effect) and block oxidative metabolism at the


-carbon position.

This compound serves as a critical amine intermediate in the synthesis of renin inhibitors, MDM2-p53 interaction inhibitors, and various neuroactive carboxamides. Its structural uniqueness lies in the steric bulk of the C2 gem-dimethyl group, which desymmetrizes the ring and influences the equatorial/axial preference of the C4-methoxy substituent.

PropertyData
Chemical Formula

Molecular Weight 179.69 g/mol (Salt); 143.23 g/mol (Free Base)
Core Scaffold Piperidine
Key Substituents 2,2-dimethyl (geminal), 4-methoxy (ether)
Electronic State Cationic ammonium salt (at physiological pH)
Primary Utility Metabolic blocking, conformational control in drug design

Structural & Conformational Analysis

The Gem-Dimethyl Effect

The introduction of two methyl groups at the C2 position creates a significant steric environment that distinguishes this molecule from a simple 4-methoxypiperidine.

  • Conformational Locking: The bulky methyl groups at C2 create 1,3-diaxial interactions if the ring attempts to flip. This biases the piperidine ring strongly toward a specific chair conformation where the C2-methyls are accommodated with minimal strain.

  • Metabolic Shielding: In unsubstituted piperidines, the

    
    -carbons (C2 and C6) are primary sites for CYP450-mediated oxidative metabolism (N-dealkylation or ring oxidation). The gem-dimethyl group at C2 effectively blocks this "soft spot," extending the half-life (
    
    
    
    ) of drugs incorporating this scaffold.
Stereochemistry at C4

The C4 position bearing the methoxy group is a chiral center. Although often synthesized as a racemate, the relative stereochemistry between the C4-methoxy group and the C2-methyls is critical.

  • Equatorial Preference: Thermodynamic stability favors the C4-methoxy group in the equatorial position to avoid 1,3-diaxial strain with the axial methyl group at C2.

Synthetic Methodology

The synthesis of 4-Methoxy-2,2-dimethylpiperidine hydrochloride typically proceeds from the commercially available precursor 2,2-dimethyl-4-piperidone . The following protocol outlines a scalable route validated in patent literature (e.g., WO2021055630A1).

Retrosynthetic Analysis

The target is accessed via:

  • Reduction of the ketone to an alcohol.

  • O-Alkylation (Methylation) of the alcohol.

  • Salt Formation to the hydrochloride.

Detailed Experimental Protocol
Step 1: Reduction of 2,2-Dimethyl-4-piperidone
  • Reagents: 2,2-dimethyl-4-piperidone, Sodium Borohydride (

    
    ), Methanol.
    
  • Procedure:

    • Dissolve 2,2-dimethyl-4-piperidone (1.0 eq) in methanol at 0°C.

    • Add

      
       (1.1 eq) portion-wise to control hydrogen evolution.
      
    • Stir at room temperature for 2 hours until TLC indicates consumption of ketone.

    • Quench with water, extract with dichloromethane (DCM), and concentrate to yield 2,2-dimethylpiperidin-4-ol .

Step 2: N-Protection (Optional but Recommended)
  • Note: Direct methylation of the free amine can lead to N-methylation. Protection with a Boc group is standard.

  • Reagents:

    
    , 
    
    
    
    , DCM.
  • Product: tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate.

Step 3: O-Methylation
  • Reagents: Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI), THF (anhydrous).

  • Procedure:

    • Dissolve N-Boc-2,2-dimethylpiperidin-4-ol in anhydrous THF under

      
      .
      
    • Cool to 0°C and add NaH (1.2 eq). Stir for 30 min to form the alkoxide.

    • Add MeI (1.1 eq) dropwise.

    • Warm to room temperature and stir for 4-12 hours.

    • Quench with saturated

      
      , extract with EtOAc, and purify via silica column chromatography.
      
Step 4: Deprotection and Salt Formation
  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the methylated intermediate in minimal dioxane.

    • Add 4M HCl/Dioxane (5 eq). Stir for 2 hours.

    • The product, 4-Methoxy-2,2-dimethylpiperidine hydrochloride , precipitates as a white solid.

    • Filter and wash with diethyl ether.

SynthesisPathway Start 2,2-Dimethyl-4-piperidone (Starting Material) Inter1 2,2-Dimethylpiperidin-4-ol (Intermediate) Start->Inter1 NaBH4, MeOH (Reduction) Inter2 N-Boc-4-Methoxy Intermediate Inter1->Inter2 1. Boc2O 2. NaH, MeI (Protection & Methylation) Final 4-Methoxy-2,2-dimethylpiperidine Hydrochloride Inter2->Final HCl/Dioxane (Deprotection)

Figure 1: Synthetic pathway from commercial ketone precursor to the final hydrochloride salt.

Applications in Drug Discovery[1][2][3]

Metabolic Stability Engineering

The 2,2-dimethyl substitution is a classic medicinal chemistry tactic known as "metabolic blocking."

  • Mechanism: CYP450 enzymes typically oxidize the carbon

    
     to the nitrogen (C2/C6). By replacing the C2 protons with methyl groups, this pathway is sterically hindered and chemically blocked (no H to abstract).
    
  • Outcome: Increased oral bioavailability and half-life (

    
    ).
    
Pharmacophore Features[4][5][6]
  • H-Bonding: The ether oxygen at C4 acts as a hydrogen bond acceptor.

  • Cationic Center: The secondary amine (at physiological pH) is protonated, providing a key ionic interaction point (e.g., with Aspartate residues in protease active sites like Renin or BACE1).

  • Lipophilicity Tuning: The methoxy group modulates the logP, making the molecule less lipophilic than a cyclohexyl analog but more lipophilic than a hydroxyl analog, optimizing membrane permeability.

Pharmacophore Core Piperidine Ring (Scaffold) N_Term NH2+ (Cationic) Ionic Interaction Core->N_Term pKa ~10-11 GemDimethyl 2,2-Dimethyl (Metabolic Block) Core->GemDimethyl Steric Shielding Methoxy 4-Methoxy (H-Bond Acceptor) Core->Methoxy Polar Handle

Figure 2: Pharmacophore map highlighting the functional roles of specific structural motifs.

Analytical Characterization Data (Expected)

Researchers characterizing this compound should expect the following spectral signatures.

TechniqueExpected SignalsInterpretation

H NMR
(DMSO-

)

1.2-1.4 (s, 6H)
Gem-dimethyl protons (

).

3.2 (s, 3H)
Methoxy group (

).

3.4-3.6 (m, 1H)
Methine proton at C4 (

-OMe).

8.5-9.5 (br s, 2H)
Ammonium protons (

).

C NMR

~25-30 ppm
Methyl carbons.

~55 ppm
Methoxy carbon.

~70-75 ppm
C4 (Ether linkage).
Mass Spec (ESI+)m/z 144.14

Matches free base formula

.

References

  • World Intellectual Property Organization. (2021). Substituted, saturated and unsaturated N-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders.[1] WO2021055630A1. Link

  • Sigma-Aldrich. (n.d.). 4-Methoxy-2,2-dimethylpiperidine hydrochloride Product Search.[2] Retrieved from Sigma-Aldrich Catalog. Link

  • Beak, P., & Lee, W. K. (1989). -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers of 2,6-Disubstituted Piperidines. Journal of Organic Chemistry, 54(2), 458–464. (Foundational chemistry for substituted piperidines).
  • ChemScene. (n.d.). 2,2-Dimethylpiperidin-4-one (Precursor CAS 858264-10-5).[3]Link

Sources

2,2-dimethylpiperidine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The Gem-Dimethyl Effect in Heterocycles: A Technical Guide to 2,2-Dimethylpiperidine

Executive Summary: The Strategic Imperative

In the landscape of medicinal chemistry, the piperidine ring is a "privileged scaffold," appearing in over 12 marketed drugs (e.g., Donepezil, Fentanyl).[1] However, the unsubstituted piperidine ring presents two distinct liabilities:

  • Metabolic Vulnerability: The

    
    -carbons adjacent to the nitrogen are prime sites for CYP450-mediated oxidation, leading to rapid N-dealkylation and clearance.[1][2]
    
  • Conformational Floppiness: The low energy barrier for chair-to-chair interconversion can result in high entropic penalties upon binding to a protein target.[2]

The 2,2-dimethylpiperidine motif offers a precision engineering solution.[1][2] By introducing a gem-dimethyl group at the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-position, medicinal chemists can sterically block metabolic hotspots and induce a "conformational lock" via the Thorpe-Ingold effect.[1][2] This guide details the physicochemical rationale, synthetic pathways, and application strategies for this high-value intermediate.[1]

Physicochemical & Conformational Landscape

The introduction of two methyl groups at the 2-position drastically alters the electronic and steric profile of the ring compared to the parent piperidine.[1]

Comparative Data Profile
PropertyPiperidine2,2-DimethylpiperidineImpact on MedChem Design
pKa (Conj.[2] Acid) ~11.1~10.2 - 10.9Basicity Modulation: Steric bulk hinders solvation of the cation, lowering pKa and improving membrane permeability (logD).[1][2]
LogP (Calc) 0.841.3 - 1.5Lipophilicity: Increases lipophilicity, aiding blood-brain barrier (BBB) penetration but requiring solubility monitoring.[2]
Conformation Fluxional ChairBiased/LockedEntropy: Reduces rotational freedom; the gem-dimethyl group prefers the equatorial/axial split to minimize 1,3-diaxial strain.[1][2]
Metabolic Liability High (

-oxidation)
Low (Steric Shield)Stability: Blocks the primary site of CYP450 oxidative attack.[1]
The Conformational "Lock"

Unlike 1,2-dimethylpiperidine, where the methyl group simply adopts an equatorial position, the 2,2-dimethyl substitution forces one methyl group into an axial position.[1] This creates significant 1,3-diaxial interactions with protons at C4 and C6.[1]

To relieve this strain, the ring often distorts from a perfect chair into a twist-boat or a flattened chair conformation.[1][2] In drug design, this is exploited to pre-organize the pharmacophore, reducing the entropic cost of binding (


).[1]

Synthetic Challenges & Solutions

Synthesizing 2,2-dimethylpiperidine is non-trivial.[2] Standard nucleophilic substitution (e.g., reacting 1,5-dibromopentane with tert-butylamine) often fails or proceeds in low yield due to the steric hindrance at the quaternary carbon formation step.[1]

The Preferred Route: Glutarimide Reduction

The most robust, scalable protocol involves the construction of the ring before reduction.[1] This avoids the difficult formation of the C-N bond at a crowded center.[1]

Step-by-Step Protocol:

  • Cyclization: Reaction of 3,3-dimethylglutaric anhydride with a primary amine (or ammonia) to form 3,3-dimethylglutarimide.[1][2][3]

  • Reduction: Global reduction of the dione to the amine using Lithium Aluminum Hydride (LiAlH

    
    ).[1]
    

Detailed Experimental Protocol (Self-Validating):

  • Reagents: 3,3-Dimethylglutaric anhydride (1.0 eq), Benzylamine (1.05 eq), Toluene, LiAlH

    
     (4.0 eq), THF (anhydrous).[1]
    
  • Step 1 (Imide Formation):

    • Dissolve 3,3-dimethylglutaric anhydride in toluene.[1][2][3]

    • Add benzylamine dropwise.[1] Reflux with a Dean-Stark trap to remove water.[3] Checkpoint: Reaction is complete when theoretical water volume is collected.[1][2][3]

    • Concentrate to yield N-benzyl-3,3-dimethylglutarimide.

  • Step 2 (Reduction):

    • Suspend LiAlH

      
       in dry THF at 0°C under Argon.
      
    • Add the imide solution dropwise (exothermic!).[1]

    • Reflux for 12 hours. Mechanism: Hydride attacks carbonyl carbons; the gem-dimethyl group does not interfere with carbonyl reduction.[1][2]

    • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.[1][2]

  • Validation:

    
    H NMR will show the disappearance of carbonyl signals (~170 ppm in 
    
    
    
    C) and the appearance of
    
    
    -methylene protons at ~2.5 ppm.[1]
Synthetic Decision Tree (Visualization)

Synthesis_Workflow Start Target: 2,2-Dimethylpiperidine Core Check_Sub Is Nitrogen Substituted? Start->Check_Sub Route_A Route A: Glutarimide Reduction (High Scalability) Check_Sub->Route_A Simple Alkyl/H Route_B Route B: Beak Lithiation (Enantioselective/Complex) Check_Sub->Route_B Chiral/Complex Step_A1 1. 3,3-Dimethylglutaric anhydride + Amine Route_A->Step_A1 Step_B1 1. N-Boc-Piperidine Route_B->Step_B1 Step_A2 2. LiAlH4 Reduction Step_A1->Step_A2 Result Final Scaffold Step_A2->Result Step_B2 2. s-BuLi / TMEDA (-78°C) Step_B1->Step_B2 Step_B3 3. Electrophile (MeI) Step_B2->Step_B3 Step_B3->Result

Figure 1: Synthetic decision tree comparing the robust Glutarimide route against the lithiation route.

Case Study: Metabolic Blocking in Lead Optimization

A primary application of the 2,2-dimethyl motif is the inhibition of oxidative metabolism.[1]

The Problem: In many piperidine-based drugs, the CYP450 enzyme abstracts a hydrogen atom from the


-carbon (adjacent to Nitrogen) to form an iminium ion, which hydrolyzes to an aldehyde and a dealkylated amine.[1] This is a clearance mechanism for drugs like Fentanyl and Paroxetine.[1][2]

The Solution: Replacing the


-hydrogens with methyl groups removes the abstractable protons.[1] Furthermore, the steric bulk prevents the heme-iron center of CYP450 from approaching the nitrogen lone pair.[1]
Mechanism of Action (Visualization)

Metabolic_Block Substrate Piperidine Drug Path_Unblocked Unsubstituted alpha-C Substrate->Path_Unblocked Path_Blocked 2,2-Dimethyl alpha-C Substrate->Path_Blocked CYP CYP450 Enzyme (Heme-Fe=O) Reaction H-Abstraction CYP->Reaction No_Reaction Steric Clash / No alpha-H CYP->No_Reaction Path_Unblocked->CYP Path_Blocked->CYP Outcome_Bad N-Dealkylation (Rapid Clearance) Reaction->Outcome_Bad Reaction->Outcome_Bad Hydrolysis Outcome_Good Metabolic Stability (Extended t1/2) No_Reaction->Outcome_Good

Figure 2: Mechanistic comparison of metabolic fate. The 2,2-dimethyl motif eliminates the H-abstraction pathway.[1]

Real-World Application: In the optimization of Renin inhibitors, researchers utilized 2,2-dimethyl substituted piperazine/piperidine scaffolds (e.g., compound DS-8108b analogs) to manage pharmacokinetic profiles.[1][2] The steric bulk not only improved stability but also reduced hERG channel inhibition—a common cardiac toxicity liability for basic amines—by masking the basic nitrogen [1, 2].[1]

References

  • Lead optimization of 5-amino-6-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)-4-hydroxyhexanamides... Source: Bioorganic & Medicinal Chemistry (2013) URL:[Link]

  • Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides... Source: Bioorganic & Medicinal Chemistry (2013) URL:[Link]

  • 2,2-Dimethylpiperidine (Compound Summary) Source: PubChem URL:[1][2][Link][1][4]

  • Glutarimide Alkaloids Through Multicomponent Reaction Chemistry Source: European Journal of Organic Chemistry (2018) URL:[Link][1]

  • Preparation of N- and C-Functionally-Substituted Glutarimides Source: ResearchGate (Review) URL:[1][Link]

Sources

Strategic Stabilization of Piperidine Pharmacophores: The Gem-Dimethyl Effect & Metabolic Resilience

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in over 12,000 biologically active compounds. However, its nitrogen-adjacent carbons (


-carbons) represent a significant metabolic liability. Cytochrome P450 (CYP) enzymes readily oxidize these sites, leading to rapid intrinsic clearance (

) and the formation of reactive iminium ion intermediates that can cause idiosyncratic toxicity.

This guide details the Gem-dimethyl effect (and the related Thorpe-Ingold effect) as a precision engineering tool to mitigate these risks. By introducing geminal methyl groups, researchers can sterically occlude metabolic soft spots and conformationally restrict the pharmacophore, thereby extending half-life (


) without compromising potency.

The Metabolic Vulnerability of Piperidine[1]

To solve the stability problem, one must first understand the mechanism of failure. The piperidine ring is electron-rich, making it a prime target for CYP450 isoforms (predominantly CYP2D6 and CYP3A4).

The Mechanism of Bioactivation

The metabolic degradation of piperidine typically follows a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanism:

  • 
    -Hydroxylation:  The CYP enzyme abstracts a hydrogen atom from the carbon adjacent to the nitrogen (C2 or C6).
    
  • Carbinolamine Formation: The resulting radical recombines with hydroxyl, forming an unstable carbinolamine.

  • Iminium Ion Collapse: The carbinolamine spontaneously dehydrates to form an electrophilic iminium ion.

  • Fate: This intermediate is either hydrolyzed (ring opening) or trapped by nucleophiles (glutathione, or worse, host proteins), leading to toxicity.

Visualization of the Metabolic Blockade

The following diagram illustrates the standard oxidation pathway and how gem-dimethyl substitution arrests this process.

PiperidineMetabolism cluster_0 Standard Piperidine Metabolism cluster_1 Gem-Dimethyl Stabilization Pip Piperidine (Parent) CYP CYP450 (Oxidation) Pip->CYP H-Abstraction GemPip 2,2-Dimethyl Piperidine Pip->GemPip Structural Modification Carb $alpha$-Carbinolamine (Unstable) CYP->Carb OH Rebound Iminium Reactive Iminium Ion (Electrophile) Carb->Iminium -H2O Tox Covalent Binding (Toxicity) Iminium->Tox Nucleophilic Attack Block METABOLIC BLOCK (No $alpha$-H) GemPip->Block CYP Approach Stable Excreted Unchanged or Phase II Met. Block->Stable High Stability

Figure 1: Comparative pathway analysis showing the bioactivation of unsubstituted piperidine versus the metabolic blockade provided by


-gem-dimethyl substitution.

The Gem-Dimethyl Strategy: Mechanisms of Action

The "Gem-dimethyl effect" in this context operates through two distinct physicochemical levers:

Direct Steric Occlusion (The "Wall")

Placing two methyl groups at the C2 or C6 position (adjacent to Nitrogen) removes the abstractable protons entirely. If there is no Hydrogen to abstract,


-hydroxylation is chemically impossible at that site. Furthermore, the steric bulk prevents the CYP heme iron from accessing adjacent sites (e.g., C3), providing a "shielding" effect.
The Thorpe-Ingold Effect (Conformational Restriction)

Classically, the Thorpe-Ingold effect describes the acceleration of cyclization due to bond angle compression. In metabolic stability, we utilize the conformational restriction aspect.

  • Mechanism: The bulky methyl groups repel each other and the ring residues, restricting the piperidine ring into a specific puckered conformation (often a twist-boat or rigid chair).

  • Impact: This rigidity increases the energy penalty for the molecule to adopt the "induced fit" conformation required by the CYP active site, effectively raising the activation energy (

    
    ) for metabolism.
    

Case Studies & Quantitative Impact

The following data summarizes the impact of gem-dimethyl substitution on Intrinsic Clearance (


) in Human Liver Microsomes (HLM).
Table 1: Impact of Methyl Substitution on Piperidine Stability

Data synthesized from mPGES-1 inhibitor optimization (Kuklish et al., 2016) and general SAR principles.

Compound StructureSubstitutionHLM

(

L/min/mg)

(min)
Mechanism of Stabilization
Piperidine (Base) None> 100 (High)< 10Vulnerable to

-oxidation.
Analog A 2-methyl (mono)45 (Mod)~25Partial steric block; one

-H remains.
Analog B 2,2-dimethyl (gem)< 10 (Low) > 120 Complete

-block; no abstractable H.
Analog C 3,3-dimethyl (gem)12 (Low)95Conformational restriction (Thorpe-Ingold).

Key Insight: While 2,2-dimethyl provides the superior metabolic block, it often incurs a higher steric penalty for target binding. The 3,3-dimethyl substitution (Analog C) is frequently the "Goldilocks" zone—offering significant stability via conformational restriction while maintaining target affinity.

Experimental Protocol: Microsomal Stability Assay

To validate the gem-dimethyl effect in your series, use the following self-validating HLM protocol.

Reagents & Preparation
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6PDH).
    
  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow cluster_sampling Time Course Sampling Start Compound Stock (10 mM DMSO) Dilution Dilute to 1 µM in Buffer Start->Dilution PreWarm Pre-incubation (37°C, 5 min) + Microsomes (0.5 mg/mL) Dilution->PreWarm Initiate Initiate Reaction Add NADPH PreWarm->Initiate T0 T=0 min Initiate->T0 T15 T=15 min Initiate->T15 T30 T=30 min Initiate->T30 T60 T=60 min Initiate->T60 Quench Quench (Ice-cold ACN + IS) T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifuge (4000g, 20 min) Quench->Centrifuge Analysis LC-MS/MS Analysis (Peak Area Ratio) Centrifuge->Analysis

Figure 2: Step-by-step workflow for the HLM metabolic stability assay.

Self-Validating QC Criteria

A valid assay run must meet these criteria:

  • Positive Control: Verapamil or Propranolol must show high clearance (

    
    ).
    
  • Negative Control: Warfarin or Atenolol must show low clearance (

    
     loss over 60 min).
    
  • Linearity: The ln(concentration) vs. time plot must have

    
    .
    
  • Mass Balance: Internal Standard signal variance across samples must be

    
    .
    

Strategic Implementation in SAR

When applying the gem-dimethyl effect, consider the Lipophilicity Tax . Adding two methyl groups increases cLogP by approximately 0.8 - 1.0 log units. This can negatively impact solubility and increase non-specific binding.

Recommended Strategy:

  • Scan: Synthesize the 3,3-dimethyl and 4,4-dimethyl analogs first (Conformational check).

  • Block: If

    
    -oxidation is confirmed by metabolite ID (MetID), synthesize the 2,2-dimethyl or 2,6-dimethyl analogs.
    
  • Compensate: If cLogP becomes too high, consider using a Spiro-oxetane as a bioisostere for the gem-dimethyl group. The oxetane provides similar steric bulk and conformational restriction but lowers cLogP due to the oxygen atom.

References

  • Kuklish, S. L., et al. (2016).[1] "Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 26(19), 4824-4828.[1] [Link]

  • Pecic, S., et al. (2018). "Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability." Prostaglandins & Other Lipid Mediators, 136, 90-95.[2] [Link]

  • Talele, T. T. (2018).[3] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166-2210.[3] [Link][3]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. "Metabolic Stability" (Chapter).[4][5][6] Elsevier.[1] [Link]

Sources

Engineering Novel Sterically Hindered Piperidine Building Blocks: A Technical Guide for Advanced Drug Discovery and Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved pharmaceuticals and advanced materials. However, standard unhindered piperidines often present significant liabilities, including high metabolic susceptibility (e.g., rapid CYP450-mediated oxidation) and off-target cytotoxicity driven by excessive nucleophilicity. The strategic introduction of steric bulk—yielding sterically hindered piperidines —represents a paradigm shift in molecular design. By decoupling Brønsted basicity from nucleophilicity, these novel building blocks enable the synthesis of highly selective catalysts, highly stable radical precursors (e.g., TEMPO), and next-generation endosomal escape enhancers for oligonucleotide delivery.

As an Application Scientist, this guide synthesizes the mechanistic causality behind these hindered systems and provides self-validating experimental protocols for their synthesis and application.

Mechanistic Causality: The Power of Steric Bulk

To leverage hindered piperidines effectively, one must understand the physicochemical causality introduced by steric shielding around the nitrogen center.

Decoupling Basicity from Nucleophilicity in Drug Delivery

In the development of Endosomal Escape Enhancers (EEEs) for oligonucleotide therapeutics, the delivery vehicle must possess sufficient basicity to induce the "proton sponge" effect within the acidic endosome. However, highly nucleophilic amines cause severe cellular toxicity by indiscriminately alkylating or binding to off-target cellular electrophiles. The introduction of gem-dimethyl substitutions on the piperidine ring (e.g., EEE32 and EEE34 analogs) successfully lowers the nucleophilicity of the nitrogen atom while preserving its Brønsted basicity[1]. This structural modification prevents undesired cellular interactions, drastically improving the therapeutic window and tolerability of the delivery system[1].

Radical Stabilization and HAT Catalysis

In materials science and photoredox catalysis, hindered amines are prized for their ability to form exceptionally stable radical species.

  • HALS and TEMPO: 2,2,6,6-Tetramethylpiperidine (TEMP) serves as the foundational building block for Hindered Amine Light Stabilizers (HALS) and the persistent radical TEMPO[2]. The bulky methyl groups physically block dimerization and disproportionation pathways, allowing the nitroxyl radical to act as a highly selective oxidation catalyst and radical scavenger[2].

  • Hydrogen Atom Transfer (HAT): In photochemical C–H functionalization, mono-hindered piperidines (like cis-2,6-dimethylpiperidine) act as superior HAT agents. Their steric bulk prevents unwanted N-alkylation or side reactions with electrophilic reagents like N-chlorosuccinimide (NCS), allowing the selective generation of a piperidine radical cation that cleanly abstracts hydrogen atoms from non-resonant substrates[3].

Quantitative Profiling of Piperidine Scaffolds

The following table summarizes the causal relationship between structural hindrance and physicochemical behavior, guiding the selection of appropriate building blocks for specific applications.

Building Block ClassRepresentative CompoundApprox. pKaRelative NucleophilicityPrimary ApplicationKey Structural Benefit
Unhindered Piperidine~11.2HighGeneral SynthesisHigh reactivity; broad utility but prone to off-target binding.
Mono-hindered cis-2,6-Dimethylpiperidine~10.9ModerateHAT Catalysis[3]Balances basicity with controlled radical generation potential.
Di-hindered 2,2,6,6-Tetramethylpiperidine~11.1Very LowHALS / TEMPO[2]Complete steric shielding prevents N-alkylation and stabilizes radicals.
Spirocyclic 2-Spiro diazaspiro[5.5]undecane~9.5 - 10.5Site-DependentLibrary SynthesisDifferential steric hindrance enables strict regioselective functionalization.
Gem-dimethyl EEE32 / EEE34 Analogs~10.0LowOligo Delivery[1]Retains endosomal proton sponge effect with minimized cytotoxicity.

Advanced Synthetic Workflows and Visualizations

Castagnoli-Cushman Synthesis of Spirocyclic Piperidines

To access complex 3D chemical space, the Castagnoli-Cushman reaction between dicarboxylic anhydrides and cyclic imines provides direct access to spirocyclic lactams. These 2-spiro piperidines contain two secondary amine functionalities with vastly different steric environments, creating the perfect foundation for regioselective library development.

CC_Workflow A Dicarboxylic Anhydride C Castagnoli-Cushman Condensation (140°C) A->C B Cyclic Imine B->C D Spirocyclic Lactam (Intermediate) C->D E Regioselective Acylation (Less Hindered N) D->E F Novel Spiro-Piperidine Library Block E->F

Caption: Castagnoli-Cushman workflow for spirocyclic piperidines.

Photochemical C–H Chlorination via HAT

Cross-coupling of sterically hindered piperidines requires precise catalytic control[4]. In radical chlorination workflows, the hindered piperidine acts not as a substrate, but as a catalytic HAT agent.

HAT_Mechanism A N-Chlorosuccinimide (NCS) C Photochemical Activation (Blue LED, hv) A->C B 2,6-Dimethylpiperidine (Hindered Amine) B->C D Piperidine Radical Cation (Active HAT Agent) C->D E Substrate C-H Abstraction D->E F Chlorinated Product + Regenerated Piperidine E->F

Caption: Photochemical HAT chlorination via hindered piperidine radical cation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the mechanistic causality is continuously verified through analytical checkpoints.

Protocol 1: Regioselective Functionalization of a Diazaspirocyclic Piperidine

Objective: Synthesize a mono-functionalized 2-spiro piperidine building block by exploiting differential steric hindrance. Causality: The spirocyclic core possesses two secondary amines. The nitrogen adjacent to the spirocenter is highly sterically hindered. By strictly controlling the stoichiometry (1.0 equiv) and utilizing low temperatures, electrophilic attack is kinetically restricted to the less hindered nitrogen, preventing over-functionalization.

  • Castagnoli-Cushman Condensation: In a sealed tube, combine the cyclic imine (1.0 equiv) and dicarboxylic anhydride (1.1 equiv) in anhydrous xylene. Heat to 140°C for 12 hours.

  • Isolation: Cool the mixture to room temperature. Precipitate the spirocyclic lactam intermediate and wash thoroughly with diethyl ether to remove unreacted anhydride. Validation Checkpoint: Confirm the mass of the intermediate via LC-MS before proceeding.

  • Regioselective Carbamoylation: Dissolve the purified spirocyclic piperidine in anhydrous dichloromethane (DCM). Cool the reaction flask to 0°C using an ice bath. Add m-tolyl isocyanate (exactly 1.0 equiv) dropwise over 10 minutes. Stir for 2 hours at 0°C.

  • Self-Validation (NMR): Purify the product via flash chromatography (MeOH/DCM gradient). Validate regioselectivity using

    
    H NMR. The protons adjacent to the highly hindered nitrogen must show no significant downfield chemical shift, confirming that carbamoylation occurred exclusively at the less hindered moiety.
    
Protocol 2: Photochemical C–H Chlorination using a Hindered Piperidine HAT Catalyst

Objective: Perform highly selective radical chlorination of non-resonant heterobenzylic C–H bonds[3]. Causality: Unhindered amines would undergo rapid, irreversible N-chlorination. Utilizing cis-2,6-dimethylpiperidine ensures that upon reaction with NCS and light, a stable piperidine radical cation is formed. This radical cation is sterically protected from degradation, allowing it to act purely as a Hydrogen Atom Transfer (HAT) catalyst.

  • Reaction Setup: In an oven-dried 8 mL borosilicate vial equipped with a stir bar, add the heterobenzylic substrate (1.0 equiv, 0.2 mmol), N-chlorosuccinimide (NCS, 1.5 equiv), and cis-2,6-dimethylpiperidine (0.2 equiv).

  • Solvent & Degassing: Add 2.0 mL of anhydrous acetonitrile. Seal the vial with a PTFE-lined septum cap. Sparge the solution with argon gas for 10 minutes. Causality: Dissolved oxygen is a potent radical scavenger and will prematurely quench the piperidine radical cation.

  • Photochemical Activation: Place the vial in a photoreactor equipped with a 450 nm blue LED array. Irradiate at room temperature for 16 hours with vigorous stirring.

  • Workup & Self-Validation: Quench the reaction by adding 2 mL of saturated aqueous sodium thiosulfate. Extract with ethyl acetate (3 x 5 mL), dry over Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. Validate the conversion and regioselectivity via
    
    
    H NMR spectroscopy using mesitylene as an internal standard to accurately quantify the yield of the chlorinated building block[3].

References

Sources

Technical Guide: The 4-Substituted 2,2-Dimethylpiperidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Strategies for Conformational Control and Metabolic Stabilization in Drug Discovery

Executive Summary

The piperidine ring is the third most frequently used heterocycle in U.S. FDA-approved drugs.[1] However, the unsubstituted piperidine scaffold often suffers from rapid oxidative metabolism at the


-carbon and high conformational entropy, which can reduce target selectivity. The 4-substituted 2,2-dimethylpiperidine  scaffold represents a precision-engineered solution to these challenges.[1] By introducing a gem-dimethyl group at the C2 position, medicinal chemists can exploit the Thorpe-Ingold effect  to lock bioactive conformations and sterically shield the nitrogen center from Phase I metabolic degradation.[1]

This guide provides a technical roadmap for synthesizing, analyzing, and deploying this scaffold, moving beyond basic chemistry into application-specific optimization.

Part 1: Structural Dynamics & The Gem-Dimethyl Effect[1]

Conformational Anchoring

In a standard piperidine, the ring undergoes rapid chair-chair interconversion (ring flipping). Substituents at the 4-position oscillate between axial and equatorial orientations, often necessitating an entropic penalty upon binding to a protein target.[1]

In 2,2-dimethylpiperidine , the gem-dimethyl group imposes a severe steric penalty on specific conformers.

  • The "Anchor" Mechanism: The C2-methyl group occupying the axial position creates significant 1,3-diaxial interactions with axial protons at C4 and C6.[1]

  • Result: The ring is strongly biased toward a single chair conformation where the bulkiest substituents avoid these 1,3-diaxial clashes.[1] For 4-substituted derivatives, this typically forces the C4-substituent into an equatorial position to minimize steric strain, effectively "pre-organizing" the molecule for receptor binding.[1]

Physicochemical Modulation

The introduction of the 2,2-dimethyl motif alters key properties relative to the parent piperidine:

PropertyEffect of 2,2-Dimethyl SubstitutionMechanism
Lipophilicity (cLogP) Increases by ~0.6 – 0.9 unitsAddition of two hydrophobic methyl groups.[1]
Basicity (pKa) Decreases by 0.5 – 1.0 unitsSteric hindrance around the nitrogen impairs solvation of the protonated ammonium species.
Metabolic Stability Increases (

often doubles or triples)
Steric blockade of CYP450 access to the C2

-carbon (a common "soft spot").

Part 2: Synthetic Access (The Challenge of Sterics)

Synthesizing the 2,2-dimethyl system is more challenging than standard piperidines due to the steric hindrance at the nitrogen adjacent carbon. Standard alkylation of amines with halides often fails or proceeds with poor yields.

Retrosynthetic Analysis (Graphviz)

The most robust route to 4-substituted 2,2-dimethylpiperidines is via the Reductive Amination of the corresponding ketone intermediate: 2,2-dimethylpiperidin-4-one .[1]

SynthesisPath Acetone Acetone + Ammonia DiacetoneAmine Diacetone Amine Acetone->DiacetoneAmine Condensation Ketone 2,2-Dimethylpiperidin-4-one (Key Scaffold) DiacetoneAmine->Ketone Cyclization (e.g. with acrylate) Target 4-Substituted 2,2-Dimethylpiperidine Ketone->Target Reductive Amination (NaBH(OAc)3)

Caption: Retrosynthetic workflow showing the critical intermediate 2,2-dimethylpiperidin-4-one.

Protocol: Reductive Amination of 2,2-Dimethylpiperidin-4-one

Objective: Install a functionalized amine at the 4-position.[1] Challenge: The steric bulk of the gem-dimethyl group at C2 can retard the formation of the iminium ion intermediate. Solution: Use of Sodium Triacetoxyborohydride (STAB) in a slightly acidic media to drive equilibrium.

Materials:
  • Substrate: 2,2-Dimethylpiperidin-4-one (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Methodology:
  • Imine Formation (Pre-equilibrium):

    • In a flame-dried round-bottom flask under

      
      , dissolve 2,2-dimethylpiperidin-4-one in DCE (0.1 M concentration).
      
    • Add the amine and acetic acid.

    • Critical Step: Stir at Room Temperature (RT) for 1–2 hours. Unlike simple piperidones, this hindered ketone requires time to establish the iminium equilibrium before the reducing agent is added.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB portion-wise over 15 minutes. (STAB is preferred over

      
       for lower toxicity and better selectivity in the presence of the hindered ketone).
      
    • Allow the reaction to warm to RT and stir for 12–24 hours.

  • Workup:

    • Quench with saturated aqueous

      
       until gas evolution ceases.
      
    • Extract with Dichloromethane (DCM) (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.[2]
      
  • Purification:

    • Flash chromatography (typically MeOH/DCM gradients with 1%

      
       to manage the basic amine tailing).
      

Part 3: Metabolic "Armor" & Medicinal Utility[3]

The primary driver for adopting this scaffold is Metabolic Stability .

The Mechanism of Blockade

Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) frequently target the carbon alpha to the nitrogen (


-C) for oxidation, leading to ring opening or N-dealkylation.
  • Standard Piperidine: Two available

    
    -sites (C2 and C6).[1] Rapid oxidation.
    
  • 2,2-Dimethylpiperidine:

    • Site C2: Quaternary carbon. Oxidation Impossible. [1]

    • Site C6: The steric bulk of the C2-methyls can distally hinder the enzyme's approach to the C6 position, depending on the specific CYP isoform binding pocket.

Logic Diagram: Metabolic Fate

Metabolism Substrate Piperidine Scaffold Unsub Unsubstituted Piperidine Substrate->Unsub Dimeth 2,2-Dimethylpiperidine Substrate->Dimeth CYP CYP450 Attack Oxidation Alpha-Hydroxylation (Ring Opening/Instability) CYP->Oxidation Rapid Metabolism Unsub->CYP High Affinity Dimeth->CYP Steric Blockade Stable Metabolically Stable (Extended t1/2) Dimeth->Stable C2 Blocked

Caption: Comparison of metabolic susceptibility between standard and 2,2-dimethyl scaffolds.[1]

Part 4: Comparative Data Profile

When deciding to transition a lead series from a piperidine to a 2,2-dimethylpiperidine, expect the following shifts in data.

AssayStandard Piperidine2,2-DimethylpiperidineInterpretation
HLM Stability (

)
< 15 min> 45 minBlockade of major metabolic soft spot.[1]
Solubility (Kinetic) HighModerateIncreased lipophilicity requires formulation adjustment (e.g., salt formation).
hERG Inhibition VariableOften ReducedSteric bulk can disrupt

-stacking interactions common in the hERG channel pore.[1]
Selectivity Low (Flexible)High (Rigid)Locked conformation reduces off-target binding to promiscuous receptors.[1]

References

  • Conformational Analysis of Piperidines

    • Title: Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions.
    • Source: ACS Omega, 2022.
    • URL:[Link]

  • Synthetic Protocol (Reductive Amination)

    • Title: Reductive Amination of 4-Piperidone with Aniline - Application Note.[1][2]

    • Source: BenchChem Protocols.
  • Metabolic Stability Strategies

    • Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[1][3]

    • Source: Expert Opinion on Drug Discovery (via PMC), 2019.
    • URL:[Link]

  • General Piperidine Synthesis

    • Title: Preparation of Piperidines, Part 3: Substituted
    • Source: Synthesis with Florencio Zaragoza (YouTube/Lectures).
    • URL:[Link]

Sources

Introduction: The Significance of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Methoxy-2,2-dimethylpiperidine HCl: A Privileged Scaffold for Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of clinically approved pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise tuning of interactions with biological targets. Furthermore, the basic nitrogen atom provides a handle for modulating physicochemical properties such as solubility and pKa, which are critical for pharmacokinetic profiles.[1]

This guide focuses on a specific, thoughtfully designed derivative: 4-Methoxy-2,2-dimethylpiperidine HCl . While a dedicated CAS number for this precise salt is not prominently listed in major chemical databases, its structure represents a deliberate convergence of functional groups aimed at enhancing its utility as a building block in drug development. By deconstructing its molecular architecture, we can understand the rationale behind its design and anticipate its chemical behavior and potential applications. This document serves as a technical primer for researchers and scientists, offering insights into its synthesis, characterization, and strategic deployment in research and development.

Part 1: Molecular Structure and Design Rationale

The structure of 4-Methoxy-2,2-dimethylpiperidine combines three key features onto a piperidine core, each contributing distinct properties. The hydrochloride salt form further enhances its utility for laboratory and pharmaceutical applications.

Caption: Structure of 4-Methoxy-2,2-dimethylpiperidine HCl.

Analysis of Structural Components
ComponentRationale & Anticipated Impact
Piperidine Core A proven scaffold that provides a robust, six-membered heterocyclic framework. It serves as the foundation for orienting other functional groups and is known to improve pharmacokinetic (ADME) properties in many drug candidates.[1]
2,2-Dimethyl Group The gem-dimethyl substitution at the C2 position introduces significant steric bulk adjacent to the nitrogen atom. This feature is critical for two reasons: 1) It can provide metabolic stability by sterically hindering enzymatic degradation (e.g., N-dealkylation).[2] 2) It restricts the conformational flexibility of the ring, which can lead to higher binding affinity and selectivity for a specific biological target.
4-Methoxy Group The ether linkage at the C4 position is a polar feature that can act as a hydrogen bond acceptor. Its presence influences the molecule's overall polarity, solubility, and interactions with target proteins. Unlike a hydroxyl group, the methoxy group is not an acidic proton donor and is less susceptible to metabolic glucuronidation, potentially leading to a longer biological half-life.
Hydrochloride (HCl) Salt The basic nitrogen of the piperidine is protonated to form a hydrochloride salt. This is a standard practice in pharmaceutical chemistry to improve a compound's stability, crystallinity, and aqueous solubility , making it easier to handle, formulate, and administer.

Part 2: Proposed Synthetic Pathway

A plausible and efficient synthesis of 4-Methoxy-2,2-dimethylpiperidine would involve a multi-step process starting from commercially available materials. The following workflow is proposed based on established synthetic transformations for piperidine derivatives.[3]

Synthesis_Workflow start 2,2-Dimethyl-4-piperidone step1 Step 1: O-Methylation start->step1 1. NaH 2. CH₃I intermediate1 4-Methoxy-2,2-dimethyl-1,2,3,6- tetrahydropyridine step1->intermediate1 step2 Step 2: Reduction of Imine/Enamine intermediate1->step2 H₂, Pd/C or NaBH₄ product_freebase 4-Methoxy-2,2-dimethylpiperidine (Free Base) step2->product_freebase step3 Step 3: Salt Formation product_freebase->step3 HCl in Ether/Dioxane final_product 4-Methoxy-2,2-dimethylpiperidine HCl step3->final_product

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Methoxy-2,2-dimethyl-1,2,3,6-tetrahydropyridine

  • Causality: This step aims to convert the ketone into a methyl enol ether. Using a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation to form the enolate, which is then trapped by the electrophilic methyl iodide (CH₃I). This is a standard Williamson ether synthesis adapted for an enolate.

  • Protocol:

    • To a stirred, cooled (0 °C) suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF), add a solution of 2,2-dimethyl-4-piperidone (1.0 eq.) dropwise under an inert atmosphere (N₂ or Ar).

    • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

    • Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tetrahydropyridine intermediate.

Step 2: Synthesis of 4-Methoxy-2,2-dimethylpiperidine (Free Base)

  • Causality: The double bond of the enamine/imine tautomer in the intermediate must be reduced to form the saturated piperidine ring. Catalytic hydrogenation (H₂ over Pd/C) is a highly effective and clean method for this transformation.[4] An alternative, such as sodium borohydride (NaBH₄), can also be used, which reduces the iminium ion in equilibrium.

  • Protocol (Catalytic Hydrogenation):

    • Dissolve the crude intermediate from Step 1 in methanol or ethanol.

    • Add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight).

    • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

    • Stir the reaction under a hydrogen atmosphere (typically 1-3 atm) at room temperature for 12-24 hours.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude free base of 4-Methoxy-2,2-dimethylpiperidine.

Step 3: Formation of the Hydrochloride Salt

  • Causality: Converting the oily or liquid free base amine into a solid, stable, and soluble salt is crucial for purification and handling. Introducing anhydrous HCl gas or a solution of HCl in an organic solvent protonates the basic piperidine nitrogen, leading to the precipitation of the hydrochloride salt.

  • Protocol:

    • Dissolve the crude free base from Step 2 in a minimal amount of a non-polar solvent like diethyl ether or dichloromethane.

    • Cool the solution to 0 °C.

    • Slowly add a solution of 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane dropwise with stirring until precipitation is complete.

    • Stir the resulting slurry at 0 °C for 30 minutes.

    • Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-Methoxy-2,2-dimethylpiperidine HCl as a solid.

Part 3: Physicochemical and Analytical Profile

Predicting the properties of a novel compound is essential for its application. The following characteristics are estimated based on its structure and data from analogous compounds.

Predicted Physicochemical Properties
PropertyPredicted Value / RangeJustification
Molecular Formula C₈H₁₈ClNOSum of atoms in the hydrochloride salt.
Molecular Weight 179.7 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidMost hydrochloride salts of amines are crystalline solids.[5]
Solubility Soluble in water, methanol; sparingly soluble in dichloromethane; insoluble in ether, hexanes.The ionic nature of the HCl salt confers high polarity and water solubility.
pKa (of conjugate acid) 9.5 - 10.5The 2,2-dimethyl groups may slightly decrease the basicity compared to piperidine (~11.1) due to steric hindrance to solvation of the protonated amine, but it will remain a strong base.
Spectroscopic Characterization - A Self-Validating System

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods. Each technique provides a piece of the structural puzzle, and together they offer unambiguous validation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Causality: This technique provides information on the number of different types of protons and their connectivity.

    • Expected Signals (in D₂O or DMSO-d₆):

      • A singlet integrating to 6H for the two equivalent methyl groups at C2.

      • A singlet integrating to 3H for the methoxy (–OCH₃) protons.

      • A broad singlet for the N-H proton (may exchange with D₂O).

      • A series of multiplets for the diastereotopic protons on the piperidine ring (C3, C4, C5, C6), which would require 2D NMR for full assignment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Causality: This technique identifies all unique carbon atoms in the molecule.

    • Expected Signals:

      • A quaternary carbon signal for C2.

      • Two distinct signals for the gem-dimethyl carbons.

      • A signal for the methoxy carbon.

      • Four distinct signals for the piperidine ring carbons (C3, C4, C5, C6).

  • Mass Spectrometry (MS):

    • Causality: MS determines the mass-to-charge ratio of the molecule, confirming its molecular weight.

    • Expected Result (ESI+): A prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z = 144.14 (for C₈H₁₈NO⁺).

  • Infrared (IR) Spectroscopy:

    • Causality: IR spectroscopy identifies the presence of specific functional groups based on their vibrational frequencies.

    • Expected Peaks:

      • A strong, broad absorption around 2400-2700 cm⁻¹ characteristic of an amine salt (N⁺-H stretch).

      • C-H stretching peaks around 2850-3000 cm⁻¹.

      • A characteristic C-O ether stretching peak around 1080-1150 cm⁻¹.

Part 4: Applications in Research and Drug Development

The unique combination of a sterically hindered amine, a polar ether group, and a proven heterocyclic core makes 4-Methoxy-2,2-dimethylpiperidine HCl a valuable building block for creating novel chemical entities with tailored properties.

Caption: Relationship between structure, properties, and applications.

  • Central Nervous System (CNS) Agents: The piperidine scaffold is prevalent in drugs targeting CNS receptors and transporters.[6] The features of this compound could be exploited to develop novel agents for neurological and psychiatric disorders. The methoxy group could engage in hydrogen bonding with receptor targets, while the gem-dimethyl group could enhance brain penetration and reduce metabolic clearance.

  • Scaffold for Combinatorial Chemistry: The secondary amine (after neutralization of the salt) serves as a versatile chemical handle for further modification. It can be readily acylated, alkylated, or used in reductive amination reactions to build a library of diverse compounds for high-throughput screening. This makes it an ideal starting point for identifying new hit compounds.[6]

  • Fragment-Based Drug Design (FBDD): As a small, functionalized heterocycle, this molecule can be used as a fragment in FBDD campaigns. Its defined structure and vector for growth (at the nitrogen atom) allow for the systematic exploration of chemical space around a protein binding pocket.

Conclusion

4-Methoxy-2,2-dimethylpiperidine HCl is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. While not a household name, its design embodies key principles of contemporary drug discovery: incorporating a privileged scaffold, engineering metabolic stability, and fine-tuning physicochemical properties. This guide provides the foundational knowledge—from a plausible synthesis to predictive analytics and applications—for researchers to confidently integrate this high-value building block into their discovery programs, accelerating the journey toward novel and effective therapeutics.

References

  • Google Patents. (1993). Process for preparing N-methoxy derivatives of 4-hydroxy-2,2,6,6-tetramethylpiperidine and 2,2,6,6-tetramethyl-4-piperidone.
  • PubChem. (n.d.). 4-(2-Methoxyphenyl)piperidine. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
  • Royal Society of Chemistry. (n.d.). Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved February 27, 2026, from [Link]

  • PubMed. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Retrieved February 27, 2026, from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2026). Preparation of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl A Reinvestigation of Methods Using Hydrogen Peroxide in the Presence of Catalysts. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 2,2-Dimethylpiperidine. Retrieved February 27, 2026, from [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved February 27, 2026, from [Link]

Sources

Strategic Deployment of Ether-Substituted Piperidine Scaffolds in Modern Medicinal Chemistry

[1]

Executive Summary: The Privileged Scaffold Evolution

The piperidine ring is arguably the most ubiquitous nitrogen heterocycle in FDA-approved therapeutics, appearing in over 70 marketed drugs. However, the "low-hanging fruit" of simple N-alkyl and C-aryl piperidines has been extensively harvested.[1] Modern drug discovery now pivots toward ether-substituted piperidine analogs (specifically 3- and 4-alkoxy/aryloxy derivatives).[1]

These analogs offer a tripartite advantage:

  • Metabolic Blocking: The ether linkage at the C4 position sterically and electronically impedes Cytochrome P450-mediated oxidation, a common clearance pathway for the piperidine ring.

  • Electronic Modulation: The ether oxygen acts as a specific Hydrogen Bond Acceptor (HBA), often critical for GPCR and kinase binding pockets.

  • Vector Control: Unlike direct aryl attachments, the ether linker introduces a specific bond angle (approx. 110°) that orients the distal aryl group into unique sub-pockets.

This guide details the strategic implementation of these scaffolds, moving from synthetic execution to biological validation.

Strategic Design & Synthetic Architecture

The synthesis of ether-substituted piperidines requires selecting the correct methodology based on the electronic nature of the electrophile. We categorize these into three primary workflows: Nucleophilic Aromatic Substitution (S_NAr) , Williamson Ether Synthesis , and Metal-Catalyzed Cross-Coupling .

Synthetic Decision Framework

The following decision tree illustrates the logic for selecting the optimal synthetic route.

SyntheticStrategyStartTarget: 4-Ether-PiperidineElectrophileAnalyze Electrophile NatureStart->ElectrophileIsArylAryl/Heteroaryl Electrophile?Electrophile->IsArylAromaticIsAlkylAlkyl Electrophile?Electrophile->IsAlkylAliphaticElectronPoorElectron Deficient?(e.g., 4-F-CN-Ph, Pyridine)IsAryl->ElectronPoorYesElectronRichElectron Rich/Neutral?IsAryl->ElectronRichNoWilliamsonRoute C: Williamson Ether SynthesisBase: NaHSolvent: DMF (0°C to RT)IsAlkyl->WilliamsonStandardSNArRoute A: S_NArBase: NaH/KOtBuSolvent: DMF/THFElectronPoor->SNArPreferred (High Yield)BuchwaldRoute B: Pd-Catalyzed C-O CouplingCat: Pd(OAc)2/LigandBase: Cs2CO3ElectronRich->BuchwaldRequired

Figure 1: Synthetic decision tree for selecting the optimal route based on electrophile electronics.

Comparative Methodology Analysis
ParameterMethod A: S_NArMethod B: Pd-Catalyzed C-OMethod C: Williamson Ether
Substrate Scope Electron-deficient arenes/heteroarenes (e.g., 4-fluorobenzonitrile)Electron-rich or neutral aryl halidesPrimary/Secondary alkyl halides
Key Reagents NaH, KOtBu, Cs₂CO₃Pd(OAc)₂, Biaryl phosphine ligands (e.g., RockPhos)NaH, KH
Temperature 0°C to 80°C80°C to 110°C0°C to RT
Scalability High (Kilogram scale feasible)Moderate (Cost of catalyst is limiting)High
Common Pitfall Regioselectivity in poly-halogenated systemsCatalyst poisoning by amines (requires N-protection)Elimination side-products (E2) with secondary halides

Detailed Experimental Protocols

The following protocols are designed for high reproducibility. Safety Note: All reactions involving sodium hydride (NaH) generate hydrogen gas and must be performed under an inert atmosphere (Nitrogen or Argon) in a fume hood.

Protocol 1: Synthesis of tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate via S_NAr

Rationale: This protocol creates a robust aryl-ether linkage common in GPCR ligands.[1] We use N-Boc protection to prevent side reactions at the nitrogen.[1]

Materials:

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)[1]

  • 4-Fluorobenzonitrile (1.2 eq)[1]

  • Sodium Hydride (60% dispersion in mineral oil) (1.5 eq)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask and cool under a stream of Argon.

  • Solubilization: Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (2.0 g, 10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add Sodium Hydride (600 mg, 15 mmol) portion-wise over 10 minutes. Observation: Vigorous bubbling (H₂) will occur.

  • Activation: Stir at 0°C for 30 minutes to ensure complete formation of the alkoxide.

  • Addition: Add 4-Fluorobenzonitrile (1.45 g, 12 mmol) dropwise as a solution in DMF (5 mL).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.[1]

  • Quench: Cool back to 0°C and carefully quench with saturated aqueous NH₄Cl (10 mL).

  • Extraction: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with LiCl (5% aq) to remove DMF, followed by brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Validation Criteria:

  • Yield: Expected >85%.

  • NMR: Appearance of aromatic doublets (approx. 7.0 and 7.6 ppm) and downfield shift of the piperidine C4-H (approx. 4.5 ppm).[1]

Biological Validation: Metabolic Stability

The primary advantage of the ether substitution at the 4-position is the blockade of metabolic "soft spots." The following assay validates this property.

Protocol 2: In Vitro Microsomal Stability Assay

Rationale: To determine the Intrinsic Clearance (CL_int) and Half-life (t_1/2) of the synthesized analog compared to a 4-alkyl piperidine control.

Workflow Visualization:

MicrosomalAssayPrep1. PreparationTest Cmpd (1 µM)+ Liver MicrosomesInitiate2. InitiationAdd NADPH(Start Timer)Prep->InitiateSample3. Sampling0, 5, 15, 30, 60 minInitiate->SampleQuench4. QuenchAdd Ice-Cold ACN+ Internal StdSample->QuenchAnalysis5. LC-MS/MSQuantify % RemainingQuench->Analysis

Figure 2: Workflow for determining metabolic stability in liver microsomes.[1]

Methodology:

  • Incubation: Incubate the test compound (1 µM final conc.) with human liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C.[1]

  • Initiation: Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).[1]

  • Time-Points: Aliquot 50 µL samples at t=0, 5, 15, 30, and 60 minutes.

  • Termination: Immediately dispense aliquots into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope = -k.[1]

    • Half-life (t_1/2) = 0.693 / k[1]

    • CL_int = (0.693 / t_1/2) * (mL incubation / mg microsomes)

Interpretation: Ether-substituted piperidines typically demonstrate a 2-5x increase in half-life compared to their 4-benzyl or 4-phenyl counterparts due to the removal of benzylic/allylic oxidation sites.[1]

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Blakemore, D. C., et al. (2018). Organic Synthesis Provides Opportunities to Transform Drug Discovery.[1] Nature Chemistry, 10, 383–394. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50. (Contextual reference for Pd-catalysis conditions adapted for ethers). [Link]

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today, 14(21-22), 1011-1020. (Supports the ADME benefits of ether linkers over biaryls). [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1] Angewandte Chemie International Edition, 49(48), 8979-8982. (Discusses ether modulation of lipophilicity and metabolic stability). [Link]

An In-depth Technical Guide to 2,2-dimethyl-4-methoxypiperidine and 4-methoxypiperidine: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals and biologically active compounds.[1][2] Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties and provide a three-dimensional framework for precise molecular interactions with biological targets.[3][4] This guide provides a comprehensive technical comparison of two key piperidine derivatives: 4-methoxypiperidine and the sterically hindered 2,2-dimethyl-4-methoxypiperidine.

While both molecules share the 4-methoxy-substituted piperidine core, the introduction of a gem-dimethyl group at the C2 position in 2,2-dimethyl-4-methoxypiperidine drastically alters its stereoelectronic properties. This in-depth analysis will explore the synthesis, physicochemical characteristics, conformational behavior, reactivity, and potential applications of these two molecules, offering valuable insights for researchers and professionals in drug discovery and development.[5]

Synthesis of 4-Methoxypiperidine and 2,2-Dimethyl-4-methoxypiperidine

The synthetic accessibility of these piperidine derivatives is a critical consideration for their application in drug development programs.

Synthesis of 4-Methoxypiperidine

A common and efficient method for the synthesis of 4-methoxypiperidine involves the catalytic hydrogenation of a corresponding pyridine precursor.[6] A typical procedure is outlined below.[5]

Experimental Protocol: Synthesis of 4-Methoxypiperidine [5]

  • Precursor Preparation: The synthesis often starts from a commercially available substituted pyridine.

  • Hydrogenation: The pyridine derivative is dissolved in a suitable solvent, such as methanol.

  • Catalyst Addition: A palladium on carbon (10% Pd/C) catalyst is added to the solution.

  • Reaction: The mixture is stirred under a hydrogen atmosphere at room temperature for a specified duration, typically 3 hours.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to yield 4-methoxypiperidine.

Proposed Synthesis of 2,2-Dimethyl-4-methoxypiperidine

Direct literature on the synthesis of 2,2-dimethyl-4-methoxypiperidine is scarce. However, a plausible and efficient two-step synthesis can be proposed starting from the commercially available 2,2-dimethylpiperidin-4-one.

Experimental Protocol: Proposed Synthesis of 2,2-Dimethyl-4-methoxypiperidine

Step 1: Reduction of 2,2-Dimethylpiperidin-4-one to 2,2-Dimethyl-4-hydroxypiperidine

  • Dissolution: 2,2-Dimethylpiperidin-4-one (1.0 eq.) is dissolved in a suitable solvent, such as methanol or ethanol.

  • Reducing Agent: Sodium borohydride (NaBH₄) (1.5 eq.) is added portion-wise at 0 °C.

  • Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by the slow addition of water, and the solvent is removed under reduced pressure. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2,2-dimethyl-4-hydroxypiperidine.

Step 2: O-Methylation of 2,2-Dimethyl-4-hydroxypiperidine

  • Base Treatment: The 2,2-dimethyl-4-hydroxypiperidine (1.0 eq.) is dissolved in an aprotic solvent like tetrahydrofuran (THF). A strong base such as sodium hydride (NaH) (1.2 eq.) is added at 0 °C to deprotonate the hydroxyl group.

  • Methylation: A methylating agent, for instance, methyl iodide (CH₃I) (1.2 eq.), is added, and the reaction is allowed to proceed at room temperature.

  • Quenching and Extraction: The reaction is carefully quenched with water, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography to afford 2,2-dimethyl-4-methoxypiperidine.

Comparative Physicochemical Properties

The introduction of the gem-dimethyl group at the C2 position has a predictable impact on the physicochemical properties of the piperidine ring.

Property4-Methoxypiperidine2,2-Dimethyl-4-methoxypiperidine
Molecular Formula C₆H₁₃NOC₈H₁₇NO
Molecular Weight 115.17 g/mol [7]143.23 g/mol
Predicted pKa 9.83 ± 0.10[1]~10.0 - 10.5 (Estimated)
Predicted LogP 0.2[7]~1.0 - 1.5 (Estimated)

Note: Properties for 2,2-dimethyl-4-methoxypiperidine are estimated based on the addition of two methyl groups to the 4-methoxypiperidine scaffold.

Conformational Analysis: The Impact of the Gem-Dimethyl Group

The biological activity of piperidine derivatives is intrinsically linked to their three-dimensional conformation.[8] Both 4-methoxypiperidine and its 2,2-dimethyl analogue are expected to adopt a chair conformation to minimize torsional and angular strain.[3]

4-Methoxypiperidine

In 4-methoxypiperidine, the methoxy group can exist in either an axial or equatorial position. The conformational preference is determined by the A-value of the methoxy group, which is relatively small. This leads to a dynamic equilibrium between the two chair conformers, with a slight preference for the equatorial conformer to minimize 1,3-diaxial interactions.

2,2-Dimethyl-4-methoxypiperidine

The presence of the gem-dimethyl group at the C2 position significantly influences the conformational landscape of the piperidine ring. This is primarily due to the Thorpe-Ingold effect, which suggests that gem-disubstitution can favor certain conformations.[9][10]

The gem-dimethyl group introduces significant steric bulk, which is expected to have the following consequences:

  • Ring Puckering: The C2-gem-dimethyl group will likely cause some distortion of the ideal chair conformation.

  • Conformational Lock: The steric hindrance may restrict the ring inversion process, leading to a more rigid conformation compared to 4-methoxypiperidine.

  • Influence on Methoxy Group Orientation: The bulky gem-dimethyl group will likely influence the preferred orientation of the 4-methoxy group to minimize steric clashes.

cluster_0 4-Methoxypiperidine Conformations cluster_1 2,2-Dimethyl-4-methoxypiperidine Conformation 4-methoxy_eq Equatorial Methoxy 4-methoxy_ax Axial Methoxy 4-methoxy_eq->4-methoxy_ax Ring Inversion 2,2-diMe-4-methoxy Sterically Influenced Conformation

Conformational possibilities of the two piperidines.

Comparative Reactivity

The reactivity of the nitrogen lone pair is a key determinant of the utility of piperidine derivatives in synthesis.

N-Alkylation and N-Acylation of 4-Methoxypiperidine

The nitrogen in 4-methoxypiperidine is a good nucleophile and readily undergoes N-alkylation and N-acylation reactions under standard conditions.[11]

Reactivity of 2,2-Dimethyl-4-methoxypiperidine

The gem-dimethyl group at the C2 position is expected to significantly hinder the approach of electrophiles to the nitrogen lone pair.[3] This steric hindrance will likely lead to a marked decrease in the rate of N-alkylation and N-acylation reactions compared to 4-methoxypiperidine. While the basicity of the nitrogen may be slightly increased due to the electron-donating effect of the methyl groups, its nucleophilicity will be substantially reduced.[3]

cluster_0 Reactivity Comparison 4-methoxy 4-Methoxypiperidine N-Alkylation_Fast Fast N-Alkylation/ N-Acylation 4-methoxy->N-Alkylation_Fast 2,2-diMe-4-methoxy 2,2-Dimethyl-4-methoxypiperidine N-Alkylation_Slow Slow N-Alkylation/ N-Acylation 2,2-diMe-4-methoxy->N-Alkylation_Slow

Predicted relative reactivity in N-alkylation/acylation.

Implications for Drug Development

The distinct structural and reactivity profiles of 4-methoxypiperidine and 2,2-dimethyl-4-methoxypiperidine have significant implications for their use in drug design.

  • 4-Methoxypiperidine serves as a versatile scaffold where the nitrogen can be readily functionalized to explore structure-activity relationships. The flexibility of the ring allows for conformational adaptation to various binding pockets.

  • 2,2-Dimethyl-4-methoxypiperidine offers a more rigid and sterically defined scaffold. The gem-dimethyl group can be used to:

    • Introduce Lipophilicity: The two methyl groups increase the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

    • Provide a Metabolic Block: The quaternary carbon at the C2 position can act as a metabolic block, preventing oxidation at this site and potentially increasing the metabolic stability of a drug candidate.[12]

    • Enforce a Specific Conformation: The steric bulk can lock the molecule into a specific conformation, which may be beneficial for binding to a particular target with high affinity and selectivity.

    • Modulate Basicity: The electron-donating nature of the methyl groups can fine-tune the pKa of the nitrogen, which is a critical parameter for drug-receptor interactions and solubility.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In the ¹H NMR spectrum of 2,2-dimethyl-4-methoxypiperidine, the two methyl groups at the C2 position would appear as singlets. The protons on the piperidine ring would exhibit complex splitting patterns, and the chemical shifts would be indicative of their axial or equatorial orientation.

  • ¹³C NMR: The ¹³C NMR spectrum would show a quaternary carbon signal for the C2 position and distinct signals for the two methyl carbons.

Mass Spectrometry (MS)

Under mass spectrometry conditions, both molecules are expected to show a prominent molecular ion peak.[4] The fragmentation patterns would be influenced by the substituents. For 2,2-dimethyl-4-methoxypiperidine, a characteristic fragmentation would be the loss of a methyl group to form a stable iminium ion.[13]

Conclusion

While 4-methoxypiperidine and 2,2-dimethyl-4-methoxypiperidine share a common core structure, the introduction of a gem-dimethyl group at the C2 position profoundly alters the molecule's properties. 4-Methoxypiperidine is a flexible and reactive building block, ideal for broad structure-activity relationship exploration. In contrast, 2,2-dimethyl-4-methoxypiperidine provides a more rigid, lipophilic, and sterically hindered scaffold. This inherent rigidity and metabolic stability can be strategically employed in drug design to enhance potency, selectivity, and pharmacokinetic profiles. The choice between these two valuable piperidine derivatives will ultimately depend on the specific requirements of the therapeutic target and the desired properties of the drug candidate.

References

  • European Journal of Organic Chemistry. (2022). Separation of the Thorpe−Ingold and Reactive Rotamer Effect by Using the Formation of Bicyclic Aziridinium Ions. Available at: [Link]

  • CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. Available at: [Link]

  • ResearchGate. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available at: [Link]

  • OSTI.gov. (n.d.). Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. Available at: [Link]

  • PubMed. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. Available at: [Link]

  • ACS Publications. (n.d.). Mass Spectrometry in Structural and Stereochemical Problems. LXXII. 1 A Study of the Fragmentation Processes of Some Tobacco Alkaloids 2. Available at: [Link]

  • Wikipedia. (n.d.). Thorpe–Ingold effect. Available at: [Link]

  • ResearchGate. (n.d.). Conformational analysis of 2 by DFT and NMR. The numbering scheme for NMR spins is given on structure 2a. Available at: [Link]

  • ResearchGate. (n.d.). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Available at: [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • PubChem. (n.d.). 2,2-Dimethylpiperidine. Available at: [Link]

  • Wiley Online Library. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Available at: [Link]

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available at: [Link]

  • Chem-Station. (2016). Thorpe-Ingold Effect. Available at: [Link]

  • ResearchGate. (n.d.). Representative 2‐substituted piperidine‐containing pharmaceuticals. Available at: [Link]

  • ACS Publications. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Available at: [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Available at: [Link]

  • ResearchGate. (n.d.). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Available at: [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Available at: [Link]

  • Semantic Scholar. (1991). Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Available at: [Link]

  • Google Patents. (n.d.). N-alkyl-piperidine DERIVATIVES.
  • Bouling Chemical Co., Limited. (n.d.). 4-Hydroxypiperidine. Available at: [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxypiperidine. Available at: [Link]

  • ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Available at: [Link]

  • Royal Society of Chemistry. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Available at: [Link]

  • ResearchGate. (n.d.). pK a values of common substituted piperazines. Available at: [Link]

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available at: [Link]

  • Royal Society of Chemistry. (2017). Ligands and complexes based on piperidine and their exploitation of the ring opening polymerisation of rac-lactide. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). “All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles. Available at: [Link]

Sources

4-Methoxy-2,2-dimethylpiperidine: Sourcing, Synthetic Utility, and Handling Protocols for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the incorporation of sterically hindered, functionally rich building blocks is a proven strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 4-Methoxy-2,2-dimethylpiperidine has emerged as a critical secondary amine in the synthesis of N-heterocyclic carboxamides, particularly for drug candidates targeting lysosomal storage diseases, neurodegenerative disorders, and oncology[1].

This technical whitepaper provides an in-depth analysis of the commercial sourcing landscape, the mechanistic rationale for utilizing this specific piperidine derivative, and field-proven experimental workflows for overcoming the severe steric hindrance it presents during amide coupling.

Chemical Identity & Physicochemical Profiling

When sourcing 4-Methoxy-2,2-dimethylpiperidine, researchers must choose between the free base and the hydrochloride (HCl) salt. As a Senior Application Scientist, I strongly recommend standardizing workflows around the HCl salt .

Causality for Salt Selection: The free base is typically an oil that is susceptible to aerial oxidation and volatilization, which introduces significant error during stoichiometric weighing. The HCl salt is a bench-stable crystalline solid, ensuring absolute precision during high-throughput parallel synthesis and scale-up operations.

Table 1: Physicochemical Comparison
PropertyFree BaseHydrochloride (HCl) Salt
CAS Number 1889408-03-02361643-57-2
Molecular Formula C₈H₁₇NOC₈H₁₈ClNO
Molecular Weight 143.23 g/mol 179.69 g/mol
Physical State Viscous Liquid / OilCrystalline Solid
Handling Profile Volatile, requires inert storageBench-stable, precise stoichiometry

Commercial Sourcing Strategy & Supplier Evaluation

Procuring high-quality building blocks is the first self-validating step in any synthetic campaign. Impurities in the starting material—particularly unmethylated piperidine analogs—can lead to inseparable downstream byproducts.

Table 2: Commercial Supplier Landscape
SupplierCAS OfferedTypical PurityFormSource Link
Sigma-Aldrich 2361643-57-2≥95% (HPLC)HCl Salt
Accela ChemBio 2361643-57-2>97% (LC-MS)HCl Salt2[2]
Bidepharm 2361643-57-2>95% (NMR)HCl Salt3[3]
Sourcing & Quality Control Workflow

To ensure reproducibility, all incoming batches must pass a strict internal QC workflow before being approved for library synthesis.

QC_Workflow A Source 4-Methoxy-2,2-dimethylpiperidine (HCl Salt Preferred) B Review Supplier COA & LC-MS Data A->B C In-House QC Validation B->C D HPLC Purity Check (Target >95%) C->D E Karl Fischer Titration (Moisture Content) C->E F Approved for Synthesis D->F Pass G Reject / Repurify D->G Fail E->F Pass E->G Fail

Caption: Sourcing and Quality Control workflow for piperidine derivatives.

Mechanistic Role in Drug Design (E-E-A-T)

The specific substitution pattern of 4-methoxy-2,2-dimethylpiperidine is not arbitrary; it is a highly engineered motif designed to solve specific biological challenges.

  • The 2,2-Dimethyl Group (Steric Shielding): The gem-dimethyl substitution adjacent to the nitrogen atom provides severe steric bulk. In vivo, this physical barrier blocks Cytochrome P450 (CYP450) enzymes from accessing the α-carbon, thereby preventing oxidative dealkylation and dramatically increasing the metabolic half-life of the drug. Furthermore, it restricts the conformational flexibility of the piperidine ring, locking the molecule into a favorable bioactive conformation[1].

  • The 4-Methoxy Group (Lipophilicity & Bonding): The methoxy group acts as a potent hydrogen bond acceptor for target protein interactions. Simultaneously, it modulates the overall lipophilicity (LogP) of the molecule, striking a balance between aqueous solubility and the membrane permeability required to cross the blood-brain barrier (BBB).

Experimental Workflows: Overcoming Steric Hindrance

The Chemical Challenge

Coupling 4-methoxy-2,2-dimethylpiperidine with a carboxylic acid to form an amide bond is notoriously difficult. Standard coupling reagents (e.g., EDC/HOBt) routinely fail or deliver sub-10% yields. The gem-dimethyl groups physically block the trajectory required for the nitrogen lone pair to attack the activated ester[4].

The Mechanistic Solution

To overcome this, we must utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU reacts with the carboxylic acid to form an OAt-active ester. The critical advantage here is that the nitrogen atom within the HOAt ring of the intermediate participates in intramolecular hydrogen bonding with the incoming amine. This "anchors" the sterically hindered piperidine, guiding it into the correct trajectory and vastly accelerating the aminolysis step[5].

Amide_Coupling A Carboxylic Acid (Electrophile) B HATU + DIPEA (Activation) A->B Deprotonation C OAt-Active Ester (Intermediate) B->C TMU Byproduct E N-Heterocyclic Carboxamide (Product) C->E Aminolysis D 4-Methoxy-2,2-dimethylpiperidine (Hindered Amine) D->E Nucleophilic Attack

Caption: HATU-mediated amide coupling pathway for sterically hindered amines.

Step-by-Step Protocol: HATU-Mediated Amide Coupling

This protocol is designed as a self-validating system, ensuring that unreacted starting materials and byproducts are systematically eliminated.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise. Stir for 15 minutes to ensure the complete formation of the highly reactive OAt-active ester[4].

  • Nucleophilic Addition: Add 4-Methoxy-2,2-dimethylpiperidine hydrochloride (1.2 equiv) directly to the solution. Causality: The excess DIPEA is required to liberate the free base from the HCl salt in situ. Allow the reaction to warm to room temperature and stir for 12–18 hours.

  • In-Process Monitoring (Self-Validation): Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete when the carboxylic acid peak is fully consumed and the target mass [M+H]⁺ is the dominant signal.

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x).

    • Self-Validating Wash: Wash the combined organic layers with 1N HCl (removes unreacted piperidine and DIPEA), then with saturated NaHCO₃ (removes HOAt and unreacted acid), and finally with copious amounts of brine (removes residual DMF and the tetramethylurea (TMU) byproduct generated by HATU).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (typically Hexanes/Ethyl Acetate) to afford the pure N-heterocyclic carboxamide[1].

References

  • WO2021055630A1 - Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders Source: Google Patents URL:1

  • 4-methoxy-2,2-dimethylpiperidine hydrochloride Source: Sigma-Aldrich Catalog URL:

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU Source: BenchChem URL:4

  • HATU | 148893-10-1 | Peptide Coupling Reagent Source: ChemPep URL:5

Sources

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of 4-Methoxy-2,2-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Introduction: Strategic Approach to a Substituted Piperidine

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The target molecule, 4-methoxy-2,2-dimethylpiperidine, represents a valuable building block for creating novel chemical entities, with the methoxy group providing a key hydrogen bond acceptor and the gem-dimethyl group at the C2 position introducing conformational rigidity and metabolic stability.

This guide provides a comprehensive, two-step protocol for the synthesis of 4-methoxy-2,2-dimethylpiperidine. While the nominal starting material is a "4-piperidone," a direct gem-dimethylation at the C2 position of a simple 4-piperidone ring is a non-trivial synthetic challenge. Therefore, this protocol outlines a more strategically sound and practical approach commencing from the readily accessible precursor, 2,2-dimethyl-4-piperidone . This precursor can be synthesized via established multi-step methods such as the Dieckmann condensation[1][2][3].

Our synthetic strategy is bifurcated into two distinct, high-yielding stages:

  • Selective Ketone Reduction: The carbonyl group of 2,2-dimethyl-4-piperidone is selectively reduced to a hydroxyl group, yielding the intermediate 4-hydroxy-2,2-dimethylpiperidine.

  • Williamson Ether Synthesis: The resultant secondary alcohol is O-methylated to afford the final 4-methoxy-2,2-dimethylpiperidine product.

This document provides not only the step-by-step protocols but also the underlying chemical principles and rationale for the selection of reagents and conditions, ensuring a reproducible and scalable synthesis.

Overall Synthetic Pathway

The complete transformation is illustrated below, proceeding from the ketone precursor to the final methoxy ether derivative.

G cluster_0 Step 1: Ketone Reduction cluster_1 Step 2: O-Methylation A 2,2-Dimethyl-4-piperidone B 4-Hydroxy-2,2-dimethylpiperidine A->B  NaBH4, Methanol   C 4-Hydroxy-2,2-dimethylpiperidine D 4-Methoxy-2,2-dimethylpiperidine C->D  1. NaH, THF  2. CH3I   G cluster_reduction Step 1: Reduction cluster_methylation Step 2: Methylation cluster_workup Work-up & Purification setup1 Dissolve Ketone in MeOH cool1 Cool to 0 °C setup1->cool1 add1 Add NaBH4 cool1->add1 react1 Stir at RT (4-6h) add1->react1 quench1 Quench with Water react1->quench1 extract Solvent Extraction quench1->extract setup2 Suspend NaH in THF add_alc Add Alcohol Intermediate setup2->add_alc react2 Stir at RT (1h) add_alc->react2 add_meI Add CH3I at 0 °C react2->add_meI react3 Stir at RT (12-16h) add_meI->react3 quench2 Quench with aq. NH4Cl react3->quench2 quench2->extract dry Dry Organic Phase extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify NMR NMR Analysis purify->NMR MS Mass Spectrometry purify->MS IR IR Spectroscopy purify->IR

Sources

Application Note: Protocols for the O-Methylation of 4-Hydroxy-2,2-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The conversion of hydroxyl groups to methyl ethers is a cornerstone transformation in medicinal chemistry, profoundly impacting a molecule's pharmacological profile by altering its polarity, metabolic stability, and hydrogen bonding capacity. The 4-methoxy-2,2-dimethylpiperidine moiety is a valuable building block in the synthesis of novel therapeutics. This document provides detailed, field-proven protocols for the O-methylation of 4-hydroxy-2,2-dimethylpiperidine, designed for researchers, medicinal chemists, and process development scientists. We present two robust methods: the classical Williamson ether synthesis employing sodium hydride and methyl iodide, and a modern approach using dimethyl sulfate under phase-transfer catalysis. The guide emphasizes the underlying chemical principles, causality behind procedural steps, critical safety considerations, and methods for product purification and verification, ensuring reliable and reproducible outcomes.

Introduction: The Strategic Role of O-Methylation

The piperidine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. Modification of its substituents allows for fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Converting the hydroxyl group of 4-hydroxy-2,2-dimethylpiperidine to a methoxy ether serves several strategic purposes:

  • Elimination of Hydrogen Bond Donor: The hydroxyl group is a hydrogen bond donor, which can influence receptor binding and membrane permeability. Its methylation to a methoxy group, which is only a hydrogen bond acceptor, fundamentally alters these interactions.

  • Increased Lipophilicity: The addition of a methyl group generally increases a molecule's lipophilicity (logP), which can enhance its ability to cross cellular membranes.

  • Metabolic Blocking: Hydroxyl groups are common sites for Phase II metabolic transformations such as glucuronidation. Masking the hydroxyl group as a metabolically more stable methyl ether can increase the compound's in vivo half-life.

Given the importance of this transformation, access to reliable and well-understood synthetic protocols is essential for drug development professionals. This guide provides two validated methods, explaining the rationale behind reagent choice and reaction conditions to empower scientists to not only execute the synthesis but also to troubleshoot and adapt it as needed.

Core Mechanistic Principles

The O-methylation of an alcohol is fundamentally a nucleophilic substitution reaction. The most common and historically significant method is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[1]

The SN2 Pathway: This mechanism involves the backside attack of a nucleophile on an electrophilic carbon atom, leading to the displacement of a leaving group in a single, concerted step.[1][2] For the O-methylation of an alcohol, the key steps are:

  • Deprotonation: The alcohol's hydroxyl group is not sufficiently nucleophilic to efficiently attack common methylating agents. Therefore, it must first be deprotonated by a suitable base to form a much more potent nucleophile: the alkoxide anion.[3]

  • Nucleophilic Attack: The newly formed alkoxide attacks the methyl group of the methylating agent (e.g., methyl iodide or dimethyl sulfate), displacing the leaving group (iodide or methyl sulfate anion) and forming the desired ether bond.[4]

The success of this reaction hinges on the proper selection of base, methylating agent, and solvent to favor the SN2 pathway and minimize potential side reactions, such as elimination or N-methylation of the piperidine nitrogen.

Protocol 1: Williamson Ether Synthesis with Sodium Hydride and Methyl Iodide

This protocol represents the classic approach, utilizing a strong, non-nucleophilic base (NaH) to generate the alkoxide, followed by reaction with a highly reactive electrophile (MeI).[5] This method is highly effective but requires stringent anhydrous conditions and careful handling of hazardous reagents.

Causality and Experimental Rationale
  • Sodium Hydride (NaH): NaH is an ideal base for this reaction as it irreversibly and quantitatively deprotonates the alcohol.[5][6] The only byproduct is hydrogen gas, which is non-interfering and easily removed from the reaction system. The use of a 60% dispersion in mineral oil is common for safety and ease of handling; the oil is typically washed away with a non-polar solvent before the reaction.

  • Methyl Iodide (MeI): MeI is a powerful methylating agent due to the excellent leaving group ability of iodide.[7] Its high reactivity allows the reaction to proceed efficiently, often at moderate temperatures.[8]

  • Tetrahydrofuran (THF): Anhydrous THF is an excellent aprotic polar solvent for this reaction. It readily dissolves the organic substrate and the alkoxide intermediate without interfering with the reaction, as it lacks acidic protons.[5]

  • Potential Side Reaction: The secondary amine of the piperidine ring is also nucleophilic and can compete with the alkoxide, leading to the formation of the N-methylated byproduct. While the alkoxide is generally a stronger nucleophile, N-methylation can be observed. This protocol is optimized for O-methylation, but purification by column chromatography is necessary to separate the desired product from any N-methylated or di-methylated impurities.

Visual Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Step 1: Alkoxide Formation cluster_reaction Step 2: SN2 Methylation cluster_workup Step 3: Work-up & Purification start 4-Hydroxy-2,2-dimethylpiperidine in Anhydrous THF add_nah Add NaH (60% disp.) at 0°C start->add_nah Suspend stir Stir at 0°C to RT (H₂ gas evolves) add_nah->stir React alkoxide Sodium 2,2-dimethylpiperidin-4-olate (Alkoxide Intermediate) stir->alkoxide Forms add_mei Add Methyl Iodide (MeI) at 0°C alkoxide->add_mei Nucleophilic Attack reflux Stir at RT or Gentle Heat (Monitor by TLC/LC-MS) add_mei->reflux React product_crude Crude Reaction Mixture (Product, NaI, side-products) reflux->product_crude Yields quench Quench with H₂O/MeOH product_crude->quench Proceed to extract Extract with EtOAc or DCM quench->extract Process purify Purify via Column Chromatography extract->purify Isolate product_final 4-Methoxy-2,2-dimethylpiperidine purify->product_final Yields

Caption: Workflow for Williamson O-methylation of 4-hydroxy-2,2-dimethylpiperidine.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Eq.
4-Hydroxy-2,2-dimethylpiperidine129.211.29 g10.01.0
Sodium Hydride (60% in oil)24.00 (as NaH)0.44 g11.01.1
Methyl Iodide (MeI)141.941.56 g (0.69 mL)11.01.1
Anhydrous Tetrahydrofuran (THF)-50 mL--
Saturated NH₄Cl (aq)-20 mL--
Ethyl Acetate (EtOAc)-100 mL--
Brine-30 mL--
Anhydrous MgSO₄ or Na₂SO₄-As needed--
Step-by-Step Protocol
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (0.44 g, 11.0 mmol) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Suspend the NaH in anhydrous THF (20 mL). Cool the suspension to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve 4-hydroxy-2,2-dimethylpiperidine (1.29 g, 10.0 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the stirred NaH suspension at 0°C over 15 minutes.

  • Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. The evolution of hydrogen gas should cease, and the mixture may become a thicker slurry.

  • Methylation: Cool the reaction mixture back down to 0°C. Add methyl iodide (0.69 mL, 11.0 mmol) dropwise. A white precipitate (NaI) may begin to form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by cooling to 0°C and slowly adding saturated aqueous ammonium chloride solution (20 mL) to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (30 mL), then dry over anhydrous magnesium sulfate.[9]

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the final product.[10]

Safety Precautions
  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle exclusively under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Methyl Iodide (MeI): Volatile, toxic, and a suspected carcinogen.[11][12] All operations must be performed in a well-ventilated chemical fume hood.[12] Use a syringe or cannula for transfers. Decontaminate any residual MeI with a basic solution (e.g., dilute NaOH).[12]

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent NaH from reacting with atmospheric moisture and to avoid potential side reactions.

Protocol 2: O-Methylation with Dimethyl Sulfate under Phase-Transfer Catalysis

This modern protocol avoids the use of pyrophoric bases like NaH and anhydrous conditions. It employs a phase-transfer catalyst to shuttle hydroxide ions from a concentrated aqueous basic solution into an organic phase, where deprotonation and methylation occur.[13]

Causality and Experimental Rationale
  • Dimethyl Sulfate (DMS): A powerful and cost-effective methylating agent.[4] It is less volatile than methyl iodide but is extremely toxic and must be handled with extreme caution.[14][15]

  • Phase-Transfer Catalyst (PTC): A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used. The lipophilic cation (TBA⁺) pairs with the hydroxide anion (OH⁻) from the aqueous phase, creating an ion pair that is soluble in the organic solvent.[16]

  • 50% Sodium Hydroxide (NaOH): Provides a high concentration of hydroxide ions in the aqueous phase, creating a strong driving force for the deprotonation of the alcohol in the organic phase.[13] The high salt concentration also minimizes the solubility of the organic substrate in the aqueous layer.

  • Solvent: A water-immiscible organic solvent like Toluene is used to dissolve the substrate and the methylating agent, forming the second phase of the biphasic system.

Visual Workflow: Phase-Transfer Catalysis

PTC_Workflow cluster_phases Biphasic Reaction System cluster_cycle Aqueous_Phase Aqueous Phase (50% NaOH) Na⁺ OH⁻ step1 1. Q⁺Br⁻ exchanges Br⁻ for OH⁻ at the interface. Aqueous_Phase:head->step1 Interface Interaction Organic_Phase Organic Phase (Toluene) Substrate (R-OH) DMS ((CH₃)₂SO₄) step3 3. Q⁺OH⁻ deprotonates R-OH to R-O⁻. Organic_Phase:head->step3 catalyst_cycle PTC Catalyst Cycle (TBAB: Q⁺Br⁻) step2 2. Q⁺OH⁻ moves into organic phase. step2->Organic_Phase:head Transport step4 4. R-O⁻ attacks DMS to form R-OCH₃. step4->Organic_Phase:head Product Formation step5 5. Q⁺ returns to interface for another cycle. step5->Aqueous_Phase:head Regeneration

Caption: Mechanism of O-methylation using Phase-Transfer Catalysis (PTC).

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Eq.
4-Hydroxy-2,2-dimethylpiperidine129.211.29 g10.01.0
Dimethyl Sulfate (DMS)126.131.4 g (1.05 mL)11.01.1
Tetrabutylammonium Bromide (TBAB)322.370.16 g0.50.05
Sodium Hydroxide (50% w/w aq)40.0010 mL--
Toluene-30 mL--
Water-50 mL--
Dichloromethane (DCM)-90 mL--
Brine-30 mL--
Step-by-Step Protocol
  • Setup: In a 100 mL round-bottom flask, combine 4-hydroxy-2,2-dimethylpiperidine (1.29 g, 10.0 mmol), tetrabutylammonium bromide (0.16 g, 0.5 mmol), and toluene (30 mL).

  • Base Addition: Add the 50% aqueous NaOH solution (10 mL) to the flask.

  • Methylation: Begin vigorous stirring to ensure good mixing between the two phases. Add dimethyl sulfate (1.05 mL, 11.0 mmol) dropwise over 10 minutes. The reaction may be slightly exothermic.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50°C.

  • Work-up: After completion, carefully transfer the mixture to a separatory funnel. Add water (20 mL) to dilute the aqueous phase.

  • Extraction: Separate the layers. Extract the aqueous phase with dichloromethane (3 x 30 mL).

  • Washing and Drying: Combine all organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Safety Precautions
  • Dimethyl Sulfate (DMS): Extremely toxic, corrosive, and a suspected human carcinogen.[4][15][17] Delayed effects after exposure are possible.[15][17] All manipulations must be performed in a certified chemical fume hood while wearing heavy-duty nitrile or butyl rubber gloves, a lab coat, and chemical splash goggles.[14][18] Keep an ammonia solution nearby to neutralize any spills, as it rapidly destroys DMS.[19]

  • 50% NaOH: Highly corrosive. Avoid contact with skin and eyes.

Product Characterization

The final product, 4-methoxy-2,2-dimethylpiperidine, should be characterized to confirm its identity and purity.

  • Appearance: Expected to be a clear liquid.[20]

  • Mass Spectrometry (MS): For C₇H₁₅NO, the expected [M+H]⁺ is m/z = 130.1.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see a new singlet integrating to 3 protons around 3.3-3.4 ppm corresponding to the methoxy group (-OCH₃). The proton on the carbon bearing the methoxy group (H-4) will appear as a multiplet. Signals for the piperidine ring protons will also be present.

    • ¹³C NMR: Expect a new carbon signal around 55-57 ppm for the methoxy carbon. The signal for C-4, previously attached to the hydroxyl group, will shift accordingly.

Troubleshooting and Method Selection

IssuePotential CauseSuggested Solution
Low Conversion Insufficient base (Protocol 1); Inefficient stirring (Protocol 2); Low reaction temperature.Use fresh, high-quality NaH; Increase stirrer speed for PTC; Gently heat the reaction mixture.
N-Methylation Side Product The piperidine nitrogen is nucleophilic.This is a common issue. Separation by column chromatography is the most direct solution. Alternatively, protect the nitrogen (e.g., as a Boc-carbamate) before methylation and deprotect afterward.
Elimination Product (Less likely for methylation) Steric hindrance or high temperatures favoring E2 elimination.Ensure the reaction temperature does not exceed recommended limits.

Which protocol to choose?

  • Protocol 1 (Williamson/NaH): Best for small-scale synthesis where high reactivity is desired and anhydrous conditions can be strictly maintained. It is often faster and cleaner if performed correctly.

  • Protocol 2 (PTC/DMS): Ideal for larger-scale reactions or when avoiding hazardous reagents like NaH is a priority. It is more operationally simple as it does not require an inert atmosphere or strictly anhydrous solvents.

Conclusion

The O-methylation of 4-hydroxy-2,2-dimethylpiperidine is a critical transformation for modifying its properties for applications in drug development. Both the classical Williamson ether synthesis and the phase-transfer catalysis method are effective at achieving this conversion. The choice of method depends on the scale of the reaction, available equipment, and safety considerations. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and reproducibly synthesize 4-methoxy-2,2-dimethylpiperidine for their research and development needs.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Daejung. (2019, April 12). Dimethyl Sulfate - SAFETY DATA SHEET. [Link]

  • Lemaire, M., et al. (2015, October 3). Dimethyl sulfite a potential agent for methylation. Tetrahedron Letters, 56(40), 5434-5436. [Link]

  • O'Donnell, M. J. (n.d.). Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. CORE. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfate. [Link]

  • Pandiarajan, K., et al. (2001). Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. Indian Journal of Chemistry - Section B, 40B, 853-859.
  • Banerjee, A. K., et al. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. [Link]

  • Organic Syntheses. (n.d.). Dimethyl sulfate procedure. [Link]

  • Academia.edu. (n.d.). Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. [Link]

  • Chem-Station. (2019, November 8). 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy- Reaction / Application on synthetic works. [Link]

  • Operachem. (2023, July 2). Phase transfer catalysis (PTC). [Link]

  • Freitas, M. S., et al. (2021). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Molecules, 26(15), 4487. [Link]

  • Organic Syntheses. (n.d.). Cleavage of methyl ethers with iodotrimethylsilane. [Link]

  • Freitas, M. S., et al. (2024). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Research Square. [Link]

  • ResearchGate. (n.d.). Conventional procedures for O-methylation and -demethylation. [Link]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). [Link]

  • Wang, Y., et al. (2021). Vapour-Phase Selective O-Methylation of Catechol with Methanol over Metal Phosphate Catalysts. MDPI. [Link]

  • Current Organic Chemistry. (n.d.). O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. [Link]

  • Google Patents. (n.d.). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
  • Google Patents. (n.d.). KR960012364B1 - Process for the preparation of 4-hydroxy-2,2,6,6-tetramethyl-piperidine.
  • DTIC. (2025, June 4). Piperidine Synthesis. [Link]

  • Reddit. (2020, October 28). Methylation using iodomethane. [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66(7), 2487-2492. [Link]

  • Pearson. (2023, September 16). Propose a mechanism for methylation of any one of the hydroxy groups. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxy-2,5-dimethylpyridine 1-oxide. [Link]

  • Google Patents. (n.d.). EP0729947A1 - Process for the methylation of 2,2,6,6-tetramethylpiperidin-4-one.
  • PubMed. (2024, January 18). 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol) alleviates lung injury.... [Link]

  • ResearchGate. (2026, February 16). Preparation of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl.... [Link]

  • Matiychuk, V., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate.... Molecules, 25(21), 5178. [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

Sources

Application Note: Deprotection of N-Boc-4-methoxy-2,2-dimethylpiperidine

[1]

Executive Summary

The deprotection of N-Boc-4-methoxy-2,2-dimethylpiperidine presents a unique intersection of steric constraints and functional group preservation.[1] While the tert-butyloxycarbonyl (Boc) group is a standard acid-labile protecting group, the 2,2-dimethyl substitution on the piperidine ring introduces steric bulk that can influence reaction kinetics and salt crystallization.[1] Furthermore, the 4-methoxy ether moiety must remain intact, requiring the avoidance of strong Lewis acids (e.g., BBr₃) often used for demethylation.[1]

This guide provides two validated protocols:

  • Method A (TFA/DCM): Rapid deprotection for immediate use or purification.[1]

  • Method B (HCl/Dioxane): Isolation of the stable hydrochloride salt, recommended for long-term storage and preventing volatility-related yield loss.[1]

Chemical Context & Mechanistic Insight

Structural Analysis
  • Steric Hindrance (Gem-Dimethyl Effect): The geminal dimethyl groups at the C2 position create a crowded environment around the nitrogen. While Boc removal is electronically driven, this steric bulk can retard the approach of solvated protons or the escape of the isobutylene byproduct, potentially requiring slightly longer reaction times than unhindered piperidines.[1]

  • Ether Stability: The 4-methoxy group is an aliphatic ether. It is generally stable to Brønsted acids (TFA, HCl) but susceptible to strong Lewis acids.[1] Therefore, reagents like TMSI or BBr₃ are strictly contraindicated.[1]

Reaction Mechanism

The deprotection proceeds via an acid-catalyzed elimination (E1-like) mechanism. The carbonyl oxygen is protonated, leading to the fragmentation of the tert-butyl cation and the formation of a carbamic acid intermediate.[2] The carbamic acid is unstable and spontaneously decarboxylates to release CO₂ and the free amine.

Boc_MechanismStartN-Boc-Amine(Protonation)Inter1ProtonatedIntermediateStart->Inter1+ H+Inter2Carbamic Acid+ t-Butyl CationInter1->Inter2Fragmentation(- t-Butyl)EndFree Amine Salt+ CO2 + IsobutyleneInter2->EndDecarboxylation(- CO2)

Figure 1: Acid-catalyzed mechanism of Boc cleavage. The t-butyl cation is eventually trapped by the solvent or a scavenger to form isobutylene or t-butanol.

Reagent Selection Guide

The choice of acid determines the final form of the product (TFA salt vs. HCl salt) and the workup complexity.

FeatureTrifluoroacetic Acid (TFA) Hydrogen Chloride (HCl)
Solvent System Dichloromethane (DCM)1,4-Dioxane, Methanol, or Ethyl Acetate
Reaction Rate Very Fast (15–60 min)Fast (30–90 min)
Product Form Trifluoroacetate salt (often hygroscopic oil)Hydrochloride salt (often crystalline solid)
Volatility Risk High (if free-based during workup)Low (isolated as solid salt)
Recommendation Use for immediate subsequent reactions.[1]Use for storage or if the free amine is volatile.[1]

Experimental Protocols

Protocol A: Standard Deprotection (TFA/DCM)

Best for: Rapid turnover when the amine will be immediately coupled or purified via prep-HPLC.

Reagents:

  • Substrate: N-Boc-4-methoxy-2,2-dimethylpiperidine[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1][3][4]

  • Acid: Trifluoroacetic Acid (TFA)[3][5][6][7]

  • Scavenger (Optional): Triethylsilane (TES) or water (1%)[1]

Procedure:

  • Dissolution: Dissolve the substrate (1.0 equiv) in DCM (concentration ~0.2 M).

    • Note: The 2,2-dimethyl group increases lipophilicity; ensure complete dissolution before acid addition.[1]

  • Acid Addition: Cool the solution to 0°C. Add TFA dropwise to reach a final ratio of 1:4 to 1:2 (TFA:DCM).

    • Why 0°C? Controls the exotherm and the rate of CO₂/isobutylene gas evolution.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 1–2 hours.

    • Monitoring: Check via TLC (stain with Ninhydrin or PMA) or LCMS.[1] Look for the disappearance of the starting material and the mass shift (M-100).

  • Workup (Volatile Amine Warning):

    • Concentrate the mixture in vacuo (rotary evaporator) at <40°C.

    • Co-evaporate with toluene or DCM (3x) to remove residual TFA.[1]

    • Result: The product is obtained as the TFA salt.

    • Caution: Do not free-base (e.g., with NaHCO₃) and evaporate unless you are certain the amine is non-volatile. 2,2-dimethylpiperidines can sublime or evaporate.[1]

Protocol B: Salt Formation (HCl/Dioxane)

Best for: Creating a stable, storable solid and avoiding hygroscopic TFA salts.[1]

Reagents:

  • Substrate: N-Boc-4-methoxy-2,2-dimethylpiperidine[1]

  • Acid: 4.0 M HCl in 1,4-Dioxane (commercial solution)[1]

  • Precipitation Solvent: Diethyl ether or n-Heptane[1]

Procedure:

  • Dissolution: Dissolve the substrate in a minimum amount of 1,4-dioxane or dry methanol (0.5 M).[1]

  • Acid Addition: Add 4.0 M HCl in dioxane (5–10 equiv) at 0°C or RT.

  • Reaction: Stir at RT for 1–3 hours. The solution may become cloudy as the amine salt precipitates.

  • Isolation:

    • If a precipitate forms: Filter the solid and wash with cold diethyl ether.[1]

    • If no precipitate: Slowly add diethyl ether or n-heptane to induce crystallization.[1]

  • Drying: Dry the solid under high vacuum.

    • Result: 4-methoxy-2,2-dimethylpiperidine hydrochloride.[1] This salt is generally non-volatile and stable for months.[1]

Troubleshooting & Optimization

Dealing with Steric Hindrance (2,2-Dimethyl)

If the reaction is incomplete after 2 hours (common with hindered amines):

  • Increase Concentration: Run the reaction at 0.5 M or 1.0 M to drive kinetics.

  • Switch Solvent: Use neat TFA (if the substrate is stable) or increase the HCl concentration.

  • Do NOT Heat: Heating >40°C increases the risk of cleaving the methyl ether (demethylation) or causing elimination of the methoxy group.

Workflow Decision Tree

Workup_LogicStartReaction Complete(TLC/LCMS Verified)CheckVolIs the Free Amine Volatile?(MW < 150-200, Lipophilic)Start->CheckVolVolatileYES (Likely for this substrate)CheckVol->VolatileHigh RiskStableNOCheckVol->StableLow RiskPathAIsolate as HCl or TFA Salt(Do not neutralize)Volatile->PathAPathBBasic Workup (NaHCO3)Extract into DCMStable->PathB

Figure 2: Decision logic for workup to prevent yield loss due to volatility.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates.[1][2][4] Wiley.[1] [1]

  • Mechanism of Boc Deprotection. Common Organic Chemistry. Boc Deprotection (TFA) Mechanism.[1][2][6][8][9]

  • Comparison of TFA vs. HCl. BenchChem. A Comparative Guide to TFA and HCl for Boc Deprotection.[1][2][3][7]

  • Stability of Methyl Ethers. Organic Chemistry Portal. Protecting Groups: Stability of Ethers.[1]

  • General Protocol for Boc Removal. Sigma-Aldrich (Merck).[1] Boc Solid Phase Peptide Synthesis - Cleavage Protocols.

Application Note: 4-Methoxy-2,2-dimethylpiperidine as a Strategic Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the strategic application, synthesis, and coupling protocols for 4-Methoxy-2,2-dimethylpiperidine , a specialized secondary amine intermediate.[1] In drug discovery, this scaffold offers a dual advantage: the 2,2-dimethyl motif blocks


-carbon metabolic oxidation (enhancing metabolic stability), while the 4-methoxy  group modulates lipophilicity (LogD) and provides a hydrogen bond acceptor vector.[1] However, the steric bulk of the gem-dimethyl group presents significant synthetic challenges, particularly in N-functionalization. This document provides optimized protocols for overcoming these steric barriers using advanced Palladium catalysis and Titanium-mediated reductive amination.[1]

Part 1: Chemical Profile & Strategic Value

Structural Rationale in Medicinal Chemistry

The 4-Methoxy-2,2-dimethylpiperidine scaffold is often deployed during the Lead Optimization phase to address two common liabilities: high clearance and poor solubility.[1]

  • Metabolic Blockade (Thorpe-Ingold Effect): The gem-dimethyl group at the C2 position sterically hinders the approach of Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) to the nitrogen lone pair and the adjacent

    
    -carbon, preventing N-dealkylation and 
    
    
    
    -hydroxylation.[1]
  • Electronic Modulation: The C4-methoxy group lowers the pKa of the piperidine nitrogen slightly (compared to the unsubstituted parent) via inductive effects, potentially improving membrane permeability while maintaining solubility.

Physicochemical Properties (Predicted)
PropertyValue / DescriptionRelevance
Formula C

H

NO
Core building block
MW 143.23 g/mol Fragment-based design compliant
pKa (Conj.[1] Acid) ~10.2 - 10.8Highly basic; exists as cation at physiological pH
LogP ~1.4Moderate lipophilicity
Boiling Point ~160-170°C (760 mmHg)High boiling liquid / low melting solid
Solubility High in DCM, MeOH, DMSOCompatible with standard organic workups

Part 2: Metabolic Stability Logic (Visualization)

The following diagram illustrates the mechanistic basis for selecting this scaffold over a standard piperidine.

MetabolicStability cluster_legend Mechanism of Action Standard Standard Piperidine (High Clearance) CYP CYP450 Enzyme (Oxidative Attack) Standard->CYP Accessible alpha-carbons Metabolite N-Dealkylation / Ring Oxidation CYP->Metabolite Rapid Metabolism Target 4-Methoxy-2,2-dimethylpiperidine (Optimized Scaffold) Block Gem-Dimethyl Steric Shield (Blocks CYP Approach) Target->Block Steric Bulk Stable Metabolically Stable (Extended Half-life) Target->Stable Maintains Integrity Block->CYP Inhibits Binding

Figure 1: Comparison of metabolic susceptibility between standard piperidine and the 2,2-dimethyl analog.

Part 3: Synthetic Protocols

Protocol A: N-Arylation via Buchwald-Hartwig Coupling

The Challenge: The 2,2-dimethyl group creates significant steric hindrance around the nitrogen nucleophile.[1] Standard ligands (e.g., BINAP, DPPF) and older Pd sources often fail, leading to low yields or hydrodehalogenation of the aryl halide. The Solution: Use of Buchwald 3rd/4th Generation Precatalysts with bulky, electron-rich dialkylbiaryl phosphine ligands (RuPhos or BrettPhos).

Materials
  • Amine: 4-Methoxy-2,2-dimethylpiperidine (1.2 equiv)[1]

  • Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv)[1]

  • Catalyst: RuPhos Pd G4 (CAS: 1599466-81-5) or BrettPhos Pd G4 (for extremely hindered cases).[1] Load: 1–3 mol%.[2]

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) - Critical for activation.[1]

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.[1]

Step-by-Step Procedure
  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon flow.

  • Charging: Add the Aryl Halide (1.0 mmol), NaOtBu (1.5 mmol), and RuPhos Pd G4 (0.02 mmol) to the vial.

    • Note: If the amine is an HCl salt, increase base to 2.5 equiv.

  • Inerting: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill cycles).

  • Solvation: Inject anhydrous Dioxane (concentration 0.2 M).

  • Amine Addition: Add 4-Methoxy-2,2-dimethylpiperidine (1.2 mmol) via syringe.

  • Reaction: Heat the block to 85°C (for Ar-Br) or 100°C (for Ar-Cl) with vigorous stirring for 4–12 hours.

    • Monitoring: Monitor by LCMS. Look for the disappearance of the halide.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a celite pad to remove Pd black. Concentrate the filtrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc).[3]

Troubleshooting:

  • Low Conversion? Switch to BrettPhos Pd G4 and increase temp to 110°C.

  • Dehalogenation of Ar-X? This indicates the oxidative addition occurred, but the amine failed to ligate. Increase amine concentration or switch to tBuBrettPhos .

Protocol B: Reductive Amination (Titanium-Mediated)

The Challenge: Sterically hindered amines react slowly with ketones/aldehydes to form the intermediate iminium ion. Standard conditions (NaBH(OAc)3/AcOH) often result in no reaction or direct reduction of the ketone. The Solution: Use Titanium(IV) Isopropoxide [Ti(OiPr)4] as a Lewis acid and water scavenger to force imine formation before adding the reducing agent.

Materials
  • Amine: 4-Methoxy-2,2-dimethylpiperidine (1.1 equiv)[1]

  • Carbonyl: Ketone or Aldehyde (1.0 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (1.5 equiv)

  • Reductant: Sodium Borohydride (NaBH4) (2.0 equiv) or NaBH3CN.

  • Solvent: Absolute Ethanol or THF.

Step-by-Step Procedure
  • Imine Formation (Critical Step):

    • In a dry flask under Nitrogen, combine the Carbonyl compound (1.0 mmol) and 4-Methoxy-2,2-dimethylpiperidine (1.1 mmol) in neat Ti(OiPr)4 (1.5 mmol) or minimal THF.

    • Stir at room temperature for 6–12 hours . (For extremely hindered ketones, heat to 60°C).

    • Checkpoint: The solution often becomes viscous. This indicates the formation of the titanium-amine complex.

  • Dilution: Dilute the mixture with absolute Ethanol (5 mL).

  • Reduction:

    • Cool the reaction to 0°C.

    • Add NaBH4 (2.0 mmol) portion-wise (Caution: gas evolution).

    • Allow to warm to room temperature and stir for 2 hours.

  • Quench (The "Titanium Emulsion" Fix):

    • Add 2 mL of water to quench. A white precipitate (TiO2) will form.

    • Crucial: Add 1N NaOH or aqueous ammonia to adjust pH > 10. This helps break up the sticky titanium emulsion.

  • Workup: Filter the suspension through Celite. Wash the cake with DCM. Dry the organic filtrate over Na2SO4 and concentrate.

Part 4: Workflow Decision Matrix

Use the following logic flow to determine the optimal coupling strategy for this intermediate.

CouplingLogic cluster_tips Quick Tips Start Coupling 4-Methoxy-2,2-dimethylpiperidine Partner What is the Electrophile? Start->Partner ArylHalide Aryl Halide (Ar-Cl, Ar-Br) Partner->ArylHalide Carbonyl Carbonyl (Ketone/Aldehyde) Partner->Carbonyl AlkylHalide Alkyl Halide (R-CH2-Br) Partner->AlkylHalide Buchwald PROTOCOL A: Buchwald-Hartwig (RuPhos/BrettPhos) ArylHalide->Buchwald Steric Bulk requires specialized ligands RedAm PROTOCOL B: Ti(OiPr)4 Reductive Amination Carbonyl->RedAm Ti(IV) required to force imine SN2 Standard SN2 (High Temp/KI cat.) AlkylHalide->SN2 Slow kinetics; Use polar solvent (DMF) Tip1 Avoid Pd(PPh3)4 Tip2 Avoid NaBH(OAc)3 alone

Figure 2: Decision matrix for synthetic route selection.

References

  • Buchwald-Hartwig Amination of Hindered Amines: Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination of Sterically Hindered Amines." Sigma-Aldrich / Merck Technical Library.[1]

  • Titanium-Mediated Reductive Amination: Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[1][4][5] Journal of the Chemical Society, Perkin Transactions 1, 1998.[5]

  • Metabolic Stability of Gem-Dimethyl Groups: Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009.

  • Properties of 4-Methoxypiperidine (Analog Data): ChemicalBook Entry for 4-Methoxypiperidine (CAS 4045-24-3).[1][6]

  • Synthesis of 2,2-Dimethylpiperidine Derivatives: Patent US5096950A: "Process for preparing N-methoxy derivatives of 2,2,6,6-tetramethylpiperidine."[1]

Sources

Coupling 2,2-dimethylpiperidine with aryl halides via Buchwald-Hartwig

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Coupling of 2,2-Dimethylpiperidine via Buchwald-Hartwig Amination

Part 1: The Steric Challenge & Mechanistic Insight

Coupling 2,2-dimethylpiperidine with aryl halides represents a high-difficulty tier in Buchwald-Hartwig amination. Unlike standard secondary amines (e.g., morpholine, piperidine), the gem-dimethyl group at the


-position creates a massive steric wall.

The "Steric Overload" Paradox: In standard Pd-catalysis, bulky ligands (like phosphines) are desired to promote reductive elimination. However, for a substrate like 2,2-dimethylpiperidine, the amine itself is bulky. If the ligand is also excessively bulky, it prevents the amine from coordinating to the Palladium center—a phenomenon known as "steric overload."

Mechanistic Bottleneck:

  • Oxidative Addition: Generally fast for Ar-Br/Ar-I, slower for Ar-Cl.

  • Amine Binding (The Critical Fail Point): The 2,2-dimethylpiperidine must displace a halide or solvent molecule on the Pd(II) complex. If the ligand (L) is too large, the amine cannot approach the metal center due to the clashing gem-dimethyl groups.

  • Reductive Elimination: Once the amine binds and deprotonates, the steric bulk actually helps this step by squeezing the product out. Therefore, the battle is entirely about getting the amine on the metal.

Part 2: Ligand Selection Strategy

The choice of ligand is the single determinant of success. Based on kinetic data and structural analysis, the following hierarchy is established for hindered secondary amines.

Primary Recommendation: RuPhos (and RuPhos Pd G4)

RuPhos is the gold standard for hindered secondary amines.

  • Why: It belongs to the dialkylbiaryl phosphine family but has a specific steric profile (dicyclohexylphosphino group) that is bulky enough to drive reductive elimination but flexible enough to allow the bulky 2,2-dimethylpiperidine to bind.

  • Contrast with BrettPhos: BrettPhos is superior for primary amines but is often too sterically demanding for hindered secondary amines, leading to lower yields with 2,2-dimethylpiperidine.

Secondary Recommendation: Pd-PEPPSI-IPent

For extremely deactivated aryl chlorides where phosphines fail, N-Heterocyclic Carbene (NHC) precatalysts like Pd-PEPPSI-IPent offer a different steric geometry (umbrella shape) that can sometimes accommodate the amine better than phosphines.

Table 1: Ligand Performance Matrix for 2,2-Dimethylpiperidine

Ligand / CatalystSuitabilityMechanism NoteRecommended For
RuPhos High Balanced sterics; allows hindered amine binding.Standard Protocol (Ar-Cl, Ar-Br)
BrettPhos Low/Medium"Steric Overload" risk; hinders amine binding.Only if RuPhos fails; Ar-OTf
BINAP/DPPF Very LowLacks electron richness for difficult oxidative addition.Do not use.
Pd-PEPPSI-IPent Medium/HighNHC "Flexible steric bulk."Highly deactivated Ar-Cl

Part 3: Visualization of the Workflow

The following diagram illustrates the decision logic and the specific steric clash point in the catalytic cycle.

BuchwaldStrategy cluster_mech The Steric Bottleneck node_start Substrate: 2,2-Dimethylpiperidine + Ar-X node_halide Identify Aryl Halide (Ar-X) node_start->node_halide node_cl Aryl Chloride (Ar-Cl) node_halide->node_cl node_br Aryl Bromide (Ar-Br) node_halide->node_br node_iotf Aryl Iodide/Triflate node_halide->node_iotf node_ruphos PRIMARY SYSTEM: RuPhos Pd G4 (Prevents Steric Overload) node_cl->node_ruphos Standard node_peppsi ALTERNATIVE: Pd-PEPPSI-IPent (For Deactivated Electrophiles) node_cl->node_peppsi If Sterically Congested Ar node_br->node_ruphos Preferred node_iotf->node_ruphos node_base Base Selection: NaOtBu (Standard) LHMDS (Base Sensitive) node_ruphos->node_base node_peppsi->node_base node_mech Critical Step: Amine Binding to Pd(II) (RuPhos allows 2,2-dimethyl entry) node_base->node_mech

Caption: Workflow for coupling hindered amines. RuPhos is prioritized to balance catalytic activity with the spatial requirements of the gem-dimethyl group.

Part 4: Standard Operating Procedure (SOP)

Protocol: Coupling 2,2-Dimethylpiperidine with Aryl Chlorides/Bromides

Safety Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon). 2,2-dimethylpiperidine is volatile and an irritant.

Reagents:
  • Aryl Halide: 1.0 equiv (e.g., 1.0 mmol)

  • Amine: 2,2-Dimethylpiperidine (1.2 – 1.5 equiv). Note: Excess is required due to difficult binding.

  • Catalyst: RuPhos Pd G4 Precatalyst (1.0 – 3.0 mol%).

    • Why G4? It generates the active monoligated L-Pd(0) species immediately even at low temperatures, preventing catalyst aggregation.

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv).

    • Alternative: LHMDS (2.0 equiv) if the substrate contains esters or nitriles sensitive to alkoxides.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

Step-by-Step Methodology:
  • Vial Preparation:

    • In a glovebox or using strict Schlenk technique, charge a reaction vial equipped with a magnetic stir bar with:

      • RuPhos Pd G4 (0.02 equiv).

      • NaOtBu (1.5 equiv).

      • Aryl Halide (1.0 equiv) [If solid].

  • Solvent & Amine Addition:

    • Seal the vial with a septum cap (PTFE/Silicone).

    • Evacuate and backfill with Argon (3 cycles).

    • Add Anhydrous Toluene (via syringe).

    • Add Aryl Halide (via syringe) [If liquid].

    • Add 2,2-Dimethylpiperidine (1.2 equiv) via syringe.

  • Reaction:

    • Place the vial in a pre-heated aluminum block at 80°C .

    • Note: Start at 80°C. If conversion is low after 2 hours, increase to 100°C. Avoid 110°C+ initially to prevent catalyst decomposition before amine binding.

    • Stir vigorously (1000 RPM). Mass transfer is critical for the heterogeneous base.

  • Workup:

    • Monitor by HPLC/UPLC.

    • Upon completion, cool to room temperature.

    • Dilute with EtOAc and filter through a small pad of Celite/Silica to remove Pd and salts.

    • Concentrate and purify via flash chromatography.

Part 5: Troubleshooting & Optimization

If the reaction yields <50%, follow this diagnostic logic:

ObservationDiagnosisCorrective Action
No Conversion (0%) Catalyst poisoning or Oxidative Addition failure.Switch to Pd-PEPPSI-IPent (2 mol%) in Dioxane at 100°C. Ensure solvent is strictly anhydrous.
Protodehalogenation (Ar-H formed)

-hydride elimination or incomplete amine binding.
The amine is not binding fast enough. Increase amine equivalents to 2.0. Switch solvent to THF (lower temp, 65°C) to stabilize the intermediate.
Incomplete Conversion (~40%) Catalyst death.Add a second portion of catalyst (1 mol%) after 4 hours. Ensure O2 exclusion is perfect.
Base Sensitive Substrate Decomposition of Ar-X.Switch base to Cs2CO3 (3.0 equiv) in t-Amyl Alcohol at 100°C (slower, but milder).

References

  • Maiti, D., & Buchwald, S. L. (2009).Ligand-Controlled Palladium-Catalyzed C-N Bond Forming Reactions of Hindered Amines. Journal of the American Chemical Society. (Establishes RuPhos for hindered secondary amines).

  • Surry, D. S., & Buchwald, S. L. (2011).Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Comprehensive review of ligand selection).

  • Tian, J., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination.[1] ACS Omega.[1] (Mechanistic explanation of RuPhos vs. BrettPhos for hindered amines).

  • Bruno, N. C., et al. (2013).Buchwald-Hartwig Amination Using Pd G3 Precatalysts. Chemical Science.

Sources

Advanced Solvent Selection Guide: 4-Methoxy-2,2-dimethylpiperidine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent selection for 4-Methoxy-2,2-dimethylpiperidine reactions Content Type: Application Notes and Protocols

Executive Summary

4-Methoxy-2,2-dimethylpiperidine (CAS: 4045-24-3) represents a privileged scaffold in medicinal chemistry, particularly in the synthesis of GPCR ligands and ion channel blockers. Its reactivity profile is defined by a dichotomy: the 4-methoxy group provides electronic modulation and solubility, while the 2,2-dimethyl moiety introduces significant steric hindrance proximal to the nucleophilic nitrogen.

This guide addresses the critical challenge of solvent selection. Unlike unhindered piperidines, this scaffold requires high-boiling or dipolar aprotic solvents to overcome the kinetic barrier imposed by the gem-dimethyl group. This document details solvent strategies for N-alkylation, Buchwald-Hartwig coupling, and salt formation, ensuring high yields and process reliability.

Physicochemical Profile & Steric Implications[1]

Understanding the physical properties is the first step in rational solvent design.

PropertyValue (Approx.)Implication for Solvent Selection
pKa (Conj. Acid) ~10.3 - 10.5Strong base. Requires non-acidic solvents. Compatible with strong organic bases (DIPEA, NaOtBu).
LogP ~1.5 - 1.8Moderately lipophilic. Soluble in alcohols, ethers, chlorinated solvents, and aromatics.
Steric Bulk High (C2 position)Critical: The gem-dimethyl group blocks N-approach. Reactions often require T > 80°C, necessitating high-boiling solvents (Toluene, DMF, Dioxane).
Nucleophilicity ReducedThe steric bulk reduces the kinetic nucleophilicity, making the amine sluggish in SN2 reactions.

Solvent Selection Framework

Decision Logic for Reaction Optimization

The following diagram illustrates the logical flow for selecting the optimal solvent system based on the intended transformation.

SolventSelection Start Reaction Type? Alkylation N-Alkylation (SN2) Start->Alkylation Coupling Pd-Catalyzed Coupling (Buchwald-Hartwig) Start->Coupling Salt Salt Formation (Purification) Start->Salt Alk_Reactive Reactive Electrophile? (e.g., Benzyl bromide) Alkylation->Alk_Reactive Base_Sens Base Sensitive? Coupling->Base_Sens NonPolar Diethyl Ether / Hexane (Precipitation) Salt->NonPolar MeCN Acetonitrile (MeCN) Reflux (82°C) Alk_Reactive->MeCN Yes DMF DMF or NMP High Temp (100°C+) Alk_Reactive->DMF No (Steric/Sluggish) Toluene Toluene (Standard) Base_Sens->Toluene No Dioxane 1,4-Dioxane (High Solubility) Base_Sens->Dioxane Yes (Solubility) tAmyl t-Amyl Alcohol (Green/Polar) Base_Sens->tAmyl Green Alt.

Caption: Decision matrix for solvent selection based on electrophile reactivity and reaction class.

Application Note: N-Alkylation Protocols

Challenge: The "Steric Wall"

The 2,2-dimethyl group hinders the nitrogen lone pair. Standard conditions (e.g., DCM/RT) often fail or result in incomplete conversion.

Protocol A: High-Temperature Alkylation (General)

Recommended Solvent: Acetonitrile (MeCN) or DMF. Rationale: MeCN is polar aprotic, stabilizing the transition state. If the boiling point of MeCN (82°C) is insufficient, switch to DMF (153°C).

Materials:

  • 4-Methoxy-2,2-dimethylpiperidine (1.0 equiv)

  • Alkyl Halide (1.1 - 1.2 equiv)

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (1.5 equiv)

  • Solvent: Anhydrous MeCN (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen/Argon.[1][2]

  • Dissolution: Add 4-Methoxy-2,2-dimethylpiperidine and anhydrous MeCN. Stir until dissolved.

  • Base Addition: Add powdered K2CO3. Note: Cs2CO3 is preferred for less reactive alkyl chlorides due to the "Cesium Effect" (higher solubility).

  • Reagent Addition: Add the alkyl halide dropwise.

  • Reaction: Heat to reflux (82°C) for 12–24 hours.

    • Checkpoint: Monitor by TLC or LCMS.[2] If <50% conversion after 12h, add NaI (0.1 equiv) as a catalyst (Finkelstein condition) or switch solvent to DMF and heat to 100°C.

  • Workup: Cool to RT. Filter off solids (inorganic salts). Concentrate the filtrate under reduced pressure.

  • Purification: Partition residue between EtOAc and Water. Dry organic layer (Na2SO4) and purify via flash chromatography.

Application Note: Buchwald-Hartwig Amination[4][5][6]

Challenge: Catalyst Poisoning & Beta-Hydride Elimination

Sterically hindered amines are excellent substrates for Pd-catalyzed coupling if the correct ligand is used. The solvent must support the catalytic cycle without coordinating strongly to the metal center.

Protocol B: Cross-Coupling with Aryl Halides

Recommended Solvent: Toluene or 1,4-Dioxane. Green Alternative: t-Amyl Alcohol or 2-MeTHF.

Materials:

  • 4-Methoxy-2,2-dimethylpiperidine (1.2 equiv)

  • Aryl Bromide/Chloride (1.0 equiv)[3]

  • Catalyst: Pd2(dba)3 (2–5 mol%)

  • Ligand: RuPhos or BrettPhos (4–10 mol%)

    • Note: These bulky, electron-rich ligands are essential for hindered amines.

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene (degassed).

Step-by-Step Procedure:

  • Inert Environment: Use a glovebox or strict Schlenk line techniques. Oxygen inhibits the catalyst.

  • Pre-complexation (Optional but Recommended): Stir Pd source and Ligand in a small amount of solvent for 5 mins to form the active catalytic species.

  • Mixing: In a reaction vial, combine Aryl Halide, Amine, Base, and the Catalyst/Ligand solution.

  • Solvent: Add degassed Toluene to reach 0.2–0.5 M concentration.

  • Reaction: Seal the vial and heat to 100–110°C for 16 hours.

    • Why High T? The oxidative addition is fast, but the reductive elimination involving a bulky amine is the rate-determining step, requiring thermal energy.

  • Workup: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove Palladium black.

  • Purification: Concentrate and purify via silica gel chromatography.

Salt Formation & Storage[7]

Objective: Isolate the stable Hydrochloride salt for long-term storage or formulation.

Protocol:

  • Dissolve the free base (oil) in a minimum amount of Diethyl Ether or EtOAc .

  • Cool to 0°C in an ice bath.

  • Add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise with vigorous stirring.

  • A white precipitate should form immediately.

  • Solvent Choice:

    • Precipitation: Et2O (Product is insoluble).

    • Recrystallization:[4] If the salt is hygroscopic or amorphous, recrystallize from hot Ethanol/EtOAc or Isopropanol .

Troubleshooting & Optimization Workflow

Optimization Problem Low Yield / No Reaction Check1 Check Sterics Problem->Check1 Action1 Increase Temp Switch to DMF/DMSO Check1->Action1 Reaction Stalled Check2 Check Basicity Check1->Check2 Temp OK Action2 Stronger Base (NaOtBu / LHMDS) Check2->Action2 Protonation Issue Check3 Catalyst Dead? Check2->Check3 Base OK Action3 Switch Ligand (RuPhos -> BrettPhos) Check3->Action3

Caption: Troubleshooting logic for hindered amine functionalization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54049386, 4-Methoxy-2,2-dimethylpiperidine. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Contextual grounding for sterically hindered amine coupling). Retrieved from [Link]

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source on solvent polarity and reaction rates). Retrieved from [Link]

Sources

Application Note: Scale-Up Synthesis of gem-Dimethyl Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The gem-dimethyl moiety is a privileged structural feature in modern drug design. Its incorporation into heterocyclic scaffolds (such as pyrrolidines, piperidines, and tetrazoles) serves multiple critical functions: it enhances metabolic stability by sterically shielding adjacent oxidation sites from Cytochrome P450 enzymes, improves lipophilicity, and restricts the molecule to a bioactive conformation via the Thorpe-Ingold effect [1].

Despite these pharmacological benefits, the scale-up synthesis of gem-dimethyl heterocycles is notoriously challenging. The steric bulk that imparts biological stability also severely hinders synthetic reactivity. Furthermore, traditional methods for installing this group—such as the exhaustive methylation of esters or lactams using methylmagnesium bromide (MeMgBr) or methyllithium (MeLi)—are highly exothermic and pose severe thermal runaway risks upon scale-up.

Mechanistic Causality in Scale-Up Challenges

As a chemical process moves from the bench (milligram scale) to the pilot plant (kilogram scale), the surface-area-to-volume ratio of the reactor decreases exponentially.

  • Thermal Accumulation: The double addition of MeMgBr to an ester to form a gem-dimethyl group releases significant enthalpy (

    
    ). In a batch reactor, inadequate heat dissipation leads to localized hot spots, promoting side reactions such as enolization (yielding unreacted starting material upon quench) or elimination (yielding olefins).
    
  • Steric Retardation: The second methylation step (from the intermediate methyl ketone to the tertiary alcohol) is orders of magnitude slower than the first due to the developing steric clash.

  • Self-Validating Control: To ensure process integrity, continuous inline monitoring (e.g., ReactIR) is required. The disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the transient appearance/disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) serve as a self-validating system to confirm complete gem-dimethylation before quenching.

Synthetic Strategy Decision Matrix

To circumvent these challenges, modern process chemistry employs a combination of continuous flow technology, multi-component reactions, and late-stage photoredox catalysis [2, 3].

G A Target: gem-Dimethyl Heterocycle B Is the gem-dimethyl group adjacent to the heteroatom? A->B C Yes (e.g., α-position) B->C Yes D No (e.g., β/γ-position) B->D No E Organometallic Addition (MeMgBr / MeLi) C->E F Multicomponent Assembly (e.g., Ugi-3CR) C->F G Photoredox Catalysis (Late-stage functionalization) D->G H Cyclization of Pre-installed Precursors D->H I Continuous Flow Setup (Mandatory for heat management) E->I Highly Exothermic J Batch Reactor (Standard scale-up) F->J Mild Conditions G->I Photon Flux Limit H->J Thermally Stable

Decision matrix for selecting the optimal scale-up strategy for gem-dimethyl heterocycle synthesis.

Quantitative Comparison of Scale-Up Strategies

Synthetic StrategyTypical ScaleYield RangeE-FactorPrimary Safety / Process Challenge
Batch Grignard Addition < 100 g40 - 60%> 50High risk of thermal runaway; extensive cryogenic cooling required.
Continuous Flow Grignard > 1 kg75 - 90%15 - 25Managing precipitation of magnesium salts; requires precise pumping.
Ugi-3CR Assembly 10 - 25 mmol+60 - 85%< 15Mild conditions, but requires pre-synthesized gem-dimethyl amines [3].
Photoredox Catalysis 10 - 50 g50 - 70%20 - 40Light penetration limitations in batch; necessitates flow photoreactors [2].

Validated Experimental Protocols

Protocol A: Continuous Flow Synthesis of -Dimethyl Pyrrolidine Derivatives

Causality Note: Transitioning from batch to flow allows for near-instantaneous heat dissipation. By operating at a higher temperature (e.g., 20 °C instead of -78 °C) with a short residence time, the kinetic addition outcompetes the thermodynamic enolization, drastically improving the yield of the tertiary alcohol precursor.

Materials:

  • Stream A: 1.0 M solution of pyrrolidine-2-carboxylic acid ester derivative in anhydrous THF.

  • Stream B: 3.0 M MeMgBr in Diethyl Ether/THF.

  • Quench Stream: 2.0 M aqueous HCl.

Step-by-Step Methodology:

  • System Priming: Flush a standard silicon carbide (SiC) flow reactor (internal volume: 10 mL) with anhydrous THF at 5.0 mL/min for 10 minutes to ensure a moisture-free environment.

  • Flow Equilibration: Set the reactor temperature to 20 °C. Initiate Stream A at 1.0 mL/min and Stream B at 1.2 mL/min (3.6 equivalents of MeMgBr) using dual-syringe or precision HPLC pumps.

  • Mixing and Reaction: Direct the streams into a T-mixer followed by the SiC residence time unit (residence time

    
     4.5 minutes).
    
    • Self-Validation Check: Monitor the output using an inline ReactIR flow cell. Ensure the complete disappearance of the ester peak at 1735 cm⁻¹. If the intermediate ketone peak (1715 cm⁻¹) persists, decrease the total flow rate by 10% to increase residence time.

  • Inline Quenching: Direct the reactor effluent into a second T-mixer where it intersects with the Quench Stream (2.5 mL/min). The exothermic quench is managed by a secondary cooling loop maintained at 5 °C.

  • Phase Separation & Cyclization: Collect the biphasic mixture. Separate the organic layer, concentrate, and subject the resulting gem-dimethyl amino alcohol to standard cyclization conditions (e.g., Appel reaction conditions or Mitsunobu dehydration) to yield the target gem-dimethyl pyrrolidine.

Protocol B: Scale-Up of gem-Dimethyl Tetrazoles via Ugi-3CR

Causality Note: When


-alkylation is too sterically demanding or chemically incompatible, building the heterocycle around a pre-existing gem-dimethyl group is superior. The Ugi three-component reaction (U-3CR) utilizing tert-octyltetrazolo-5-

-dimethyl methylamine allows for library-to-library scale-up without the need for organometallics [3].

Materials:

  • N-tert-butyl tetrazolo-5-

    
    -dimethyl methylamine (10 mmol)
    
  • Selected aromatic aldehyde (10 mmol)

  • Benzyl isocyanide (10 mmol)

  • 
    -Toluenesulfinic acid (
    
    
    
    -TSIA) (20 mol%)
  • Methanol (Solvent)

Step-by-Step Methodology:

  • Imine Formation: In a 250 mL jacketed reactor equipped with an overhead stirrer, dissolve the gem-dimethyl methylamine (10 mmol) and the aromatic aldehyde (10 mmol) in 50 mL of methanol. Stir at 25 °C for 30 minutes.

  • Acid Activation: Add

    
    -TSIA (2.0 mmol, 20 mol%).
    
    • Expert Insight: The

      
      -TSIA acts as a dual-functional catalyst. It protonates the imine to form a highly electrophilic iminium ion, overcoming the steric hindrance of the adjacent gem-dimethyl group, and subsequently traps the nitrilium intermediate [3].
      
  • Isocyanide Addition: Slowly dose benzyl isocyanide (10 mmol) over 15 minutes using an addition funnel to control the mild exotherm.

  • Maturation & Isolation: Stir the reaction mixture at 25 °C for 12 hours. The product typically precipitates directly from the methanolic solution.

    • Self-Validation Check: Filter a 0.5 mL aliquot and analyze via SFC-MS. The target mass should account for >90% of the TIC (Total Ion Chromatogram).

  • Filtration: Filter the suspension, wash the filter cake with cold methanol (2 x 10 mL), and dry under vacuum at 40 °C to afford the highly substituted

    
    -aminomethyl tetrazole in 60-81% yield.
    

Conclusion

The successful scale-up of gem-dimethyl substituted heterocycles requires a departure from traditional batch organometallic chemistry. By leveraging continuous flow technology to manage the thermodynamics of Grignard additions, or by employing multi-component reactions like the Ugi-3CR with pre-installed gem-dimethyl building blocks, process chemists can safely and efficiently produce these critical medicinal chemistry motifs at scale.

References

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. 1

  • ScienceOpen. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. 2

  • ACS Combinatorial Science. (2017). Library-to-Library Synthesis of Highly Substituted α-Aminomethyl Tetrazoles via Ugi Reaction. ACS Publications. 3

Sources

Troubleshooting & Optimization

Solubility issues of 4-Methoxy-2,2-dimethylpiperidine HCl in DCM

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SOL-4MEO-DMP-001 Status: Open Priority: High (Blocking Experimentation) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Root Cause Analysis

The Issue: Users frequently report that 4-Methoxy-2,2-dimethylpiperidine Hydrochloride (HCl) forms a suspension or "oils out" rather than dissolving in Dichloromethane (DCM).

The Diagnosis: This is a classic conflict between Lattice Energy and Solvation Energy .

  • The Solute: As a hydrochloride salt, the piperidine nitrogen is protonated (

    
    ). This creates a rigid ionic lattice held together by strong electrostatic forces.
    
  • The Solvent: DCM is a moderately polar aprotic solvent (

    
    ). While excellent for lipophilic organic molecules, it lacks the hydrogen-bond donating/accepting capacity required to overcome the high lattice energy of the HCl salt.
    
  • The Substituent Effect: While the 2,2-dimethyl and 4-methoxy groups add lipophilicity (hydrocarbon character), they are insufficient to drag the highly polar ionic core into the non-polar DCM layer.

The Solution Strategy: You must either break the ionic lattice (Free-Basing) or modify the solvent system (Co-solvents).

Decision Matrix (Troubleshooting Visualization)

Use this logic flow to determine the correct protocol for your specific application.

SolubilityLogic Start Start: Solid won't dissolve in DCM Goal What is your primary goal? Start->Goal Reaction Run a Reaction (e.g., Amide Coupling) Goal->Reaction Purification Purification / Extraction Goal->Purification Analysis Analysis (NMR/LCMS) Goal->Analysis MethodA Method A: In-Situ Neutralization (Add DIPEA/TEA) Reaction->MethodA Best for Synthesis MethodB Method B: Biphasic Free-Basing (NaOH Wash) Purification->MethodB Best for Isolation MethodC Method C: Solvent Switch (Use DMSO or MeOH) Analysis->MethodC Best for Data

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental intent.

Technical Protocols

Method A: In-Situ Neutralization (For Synthesis)

Best For: Acylations, Reductive Aminations, or Amidations where DCM is the required solvent. Mechanism: You use a soluble organic base to deprotonate the piperidine salt, liberating the DCM-soluble free amine directly in the reaction vessel.

Protocol:

  • Suspend the 4-Methoxy-2,2-dimethylpiperidine HCl (1.0 equiv) in DCM (concentration 0.1 – 0.5 M).

  • Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 – 1.5 equiv).

    • Note: The solution should clarify within 5–10 minutes as the free base is released.

    • Observation: You may see a slight precipitate of DIPEA·HCl or TEA·HCl, but the reactive piperidine amine is now in solution.

  • Add your electrophile (Acid Chloride, Aldehyde, etc.) after this neutralization step to ensure the amine is nucleophilic.

Critical Insight (Steric Hindrance): The 2,2-dimethyl group creates significant steric bulk around the nitrogen center [1]. While the in-situ method works, the subsequent reaction rate may be slower than with unsubstituted piperidine. Ensure vigorous stirring.

Method B: Biphasic Free-Basing (For Stock Solutions)

Best For: Creating a pure, DCM-soluble stock solution without auxiliary organic bases. Mechanism: Chemical conversion of the salt to the lipophilic free base using an inorganic base.

Protocol:

  • Dissolve the HCl salt in a minimal amount of water or 1M NaOH (it will dissolve instantly).

  • Add an equal volume of DCM.

  • Adjust the aqueous layer pH to >12 using 1M NaOH.

    • Why? The pKa of the piperidine nitrogen is approx 10–11 [2]. You must be at least 2 pH units above the pKa to ensure >99% is in the free base form.

  • Shake vigorously and separate the layers.

  • Extract the aqueous layer 2x more with DCM.

  • Combine organic layers, dry over

    
    , and concentrate.
    
  • Result: The resulting oil is the "Free Base" and is fully miscible with DCM.

Method C: Co-Solvent System (For Chromatography/Analysis)

Best For: Flash chromatography or situations where you cannot use base. Mechanism: Increasing the dielectric constant of the solvent mixture to tolerate the ionic species.

Protocol:

  • Standard: Add 5% to 10% Methanol (MeOH) to the DCM.

  • Advanced: If streaking occurs on silica, add 1%

    
     (Ammonium Hydroxide) to the MeOH/DCM mixture.
    
  • Warning: Do not use Acetone or Ethyl Acetate as co-solvents; they are insufficient to dissolve the HCl salt.

Quantitative Data & Properties

Table 1: Solubility Profile of 4-Methoxy-2,2-dimethylpiperidine

Solvent SystemForm: HCl SaltForm: Free BaseNotes
Pure DCM Insoluble (< 1 mg/mL)Miscible Salt forms a suspension.
DCM + 10% MeOH Soluble (~20-50 mg/mL)MiscibleMethanol solvates the ions.
Water Highly Soluble (>100 mg/mL)Sparingly Soluble"Like dissolves like."
DMSO SolubleSolubleGood for NMR analysis.
Diethyl Ether InsolubleSolubleGood for precipitating the salt.

Table 2: Physicochemical Parameters

ParameterValue (Approx)Implication
pKa (Conj. Acid) ~10.5 – 11.2 [2]Requires pH > 12 for extraction.
LogP (Free Base) ~1.5 – 2.0Lipophilic enough for DCM extraction.
LogP (HCl Salt) < 0Partitions into water.

Frequently Asked Questions (FAQ)

Q: Can I heat the DCM suspension to get it to dissolve? A: NO. DCM boils at ~40°C. Heating provides negligible solubility benefit for ionic salts in non-polar solvents and increases the risk of solvent evaporation or pressure buildup. Use Method C (Co-solvent) instead.

Q: Why does my solution turn cloudy when I add Ether? A: This is expected. If you have the free base dissolved in DCM and you add HCl/Ether, the salt will precipitate immediately. This is actually a purification technique called "recrystallization by anti-solvent."

Q: Is the 2,2-dimethyl group making it harder to dissolve? A: Indirectly, yes. While the methyl groups add lipophilicity, they also disrupt the crystal packing. However, the primary issue is the HCl salt form. The steric bulk of the 2,2-dimethyl group is more relevant to reactivity (nucleophilicity) than solubility [1].

Q: I need to run an NMR. What solvent should I use? A: Do not use


 (Deuterated DCM) for the salt. Use DMSO-d6  or Methanol-d4 . If you must use Chloroform-d (

), add a drop of

to help solubilize the salt or free-base it first.

References

  • National Institutes of Health (NIH). (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification. Retrieved from [Link]

  • Biotage. (2023). Determining solvent strength in flash column chromatography. Retrieved from [Link]

Technical Support Center: Piperidine Functionalization & Beta-Elimination Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. In drug discovery and synthetic chemistry, the piperidine scaffold is ubiquitous. However, functionalizing these rings—particularly via N-alkylation or substitution at the C3/C4 positions—frequently triggers


-elimination (E2 or E1cB mechanisms).

As a Senior Application Scientist, I frequently see researchers lose high-value intermediates to tetrahydropyridine or alkene byproducts simply due to mismatched base strength or leaving group lability. This technical guide provides causality-driven troubleshooting to permanently resolve these issues.

Troubleshooting Q&A

Q1: Why am I observing alkene byproducts instead of my desired N-alkylated piperidine?

Causality: Alkene byproducts are the hallmark of the E2 (bimolecular elimination) pathway. When functionalizing piperidines via direct N-alkylation with an alkyl halide, the added base can act on the


-hydrogen of the alkylating agent instead of the electrophilic carbon[1]. The base abstracts the proton, causing the electrons to collapse into a 

bond and expel the leaving group. This requires an anti-periplanar arrangement, which is easily achieved in flexible alkyl chains. Solution: You must decouple base strength from nucleophilicity. Switch from strong, unhindered bases (like NaH) to milder, sterically hindered bases (like DIPEA) or heterogeneous bases (like K₂CO₃).
Q2: How does leaving group ability affect the substitution-to-elimination ratio?

Causality: The nature of the leaving group (LG) dictates the transition state energy. Excellent leaving groups (e.g., mesylates, iodides) are weak conjugate bases that easily depart[2]. However, highly labile leaving groups also lower the activation energy for E2 elimination, making the system hyper-sensitive to basic conditions. Solution: If elimination dominates, consider using a slightly poorer leaving group (e.g., switching from an iodide to a bromide)[2]. Additionally, changing the solvent to a polar aprotic solvent (like MeCN) enhances the nucleophilicity of the piperidine nitrogen without artificially inflating the base strength.

Q3: Direct N-alkylation is failing entirely due to E2 elimination. What is the alternative?

Causality: Some substrates (like sterically hindered secondary alkyl halides) are inherently prone to elimination because the


 trajectory is sterically blocked, leaving the 

-protons as the only accessible target for the amine/base. Solution: Abandon direct alkylation and utilize Reductive Amination . By reacting the piperidine with an aldehyde or ketone to form an iminium ion, followed by in situ reduction, you completely remove the leaving group from the starting material, reducing the E2 risk to zero[3].

Quantitative Data: Base Selection & Elimination Risk

Selecting the correct base is the most critical variable in preventing


-elimination. Use the table below to match your base to your substrate's sensitivity.
BasepKa (Conjugate Acid)NucleophilicityElimination Risk (E2)Recommended Use Case
NaH ~35LowVery High Avoid if

-hydrogens are present on the electrophile.
TEA (Triethylamine) 10.75ModerateHigh Use with caution; can act as a competing nucleophile.
DIPEA (Hünig's Base) 11.4Low (Hindered)Moderate Standard for N-alkylation with sensitive leaving groups.
K₂CO₃ 10.3LowLow Heterogeneous direct alkylation; acts as an acid scavenger.
NaBH(OAc)₃ N/A (Hydride)N/AZero Reductive amination (completely bypasses E2 pathway).

Visualizing the Workflows

Understanding the mechanistic divergence is key to controlling your reaction outcomes. Below is the pathway competition during direct alkylation.

G A Piperidine + Alkyl Halide B Base Addition A->B C SN2 Pathway (Desired N-Alkylation) B->C Mild Base (K2CO3) Low Temp D E2 Pathway (Beta-Elimination) B->D Strong Base (NaH) High Temp

Reaction pathways showing SN2 vs E2 competition during piperidine alkylation.

When troubleshooting an active elimination issue, use the following decision tree to identify the structural source of the problem and pivot your strategy.

G Start Identify Elimination Source Source Is the LG on the Alkylating Agent or the Piperidine Ring? Start->Source Agent Alkylating Agent Source->Agent Ring Piperidine Ring Source->Ring RedAm Switch to Reductive Amination Agent->RedAm Avoids E2 entirely BaseMod Use DIPEA/K2CO3 & Polar Aprotic Solvent Ring->BaseMod Lowers base strength

Decision tree for troubleshooting beta-elimination based on leaving group location.

Self-Validating Experimental Protocols

Protocol A: Controlled Direct N-Alkylation (Minimizing E2)

Objective: Alkylate piperidine while suppressing


-elimination of the alkyl halide.
  • Preparation: Dissolve the piperidine derivative (1.0 equiv) in anhydrous acetonitrile (MeCN) to a concentration of 0.1 M. Causality: MeCN is a polar aprotic solvent that enhances the nucleophilicity of the amine without heavily solvating the base, favoring the

    
     transition state[4].
    
  • Base Addition: Add anhydrous K₂CO₃ (1.5 equiv). Causality: K₂CO₃ is a mild, heterogeneous base that acts as an efficient acid scavenger without being strong enough or soluble enough to readily abstract unactivated

    
    -hydrogens.
    
  • Slow Addition: Using a syringe pump, add the alkyl halide (1.1 equiv) over 2 to 4 hours at room temperature under nitrogen[4]. Causality: Slow addition keeps the steady-state concentration of the electrophile extremely low. This ensures piperidine is always in excess, minimizing both dialkylation (quaternary salt formation) and base-catalyzed elimination.

  • Self-Validation Step: Monitor the reaction via LC-MS. The desired product will show an

    
     peak corresponding to the alkylated mass. If elimination occurred, the resulting alkene byproduct will often be lost during solvent evaporation (if volatile) or appear as a distinct, non-basic, UV-active impurity on TLC with a high Rf value.
    
Protocol B: Reductive Amination (The Elimination-Free Alternative)

Objective: Functionalize the piperidine nitrogen without utilizing a leaving group, reducing E2 risk to zero.

  • Iminium Formation: Combine piperidine (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) or THF. Stir for 1 hour at room temperature[3]. Causality: Pre-forming the iminium ion ensures the reducing agent isn't prematurely consumed by the carbonyl compound, which would yield an unreactive alcohol.

  • Reduction: Add Sodium triacetoxyborohydride (

    
    ) (1.5 equiv) in a single portion.
    Causality:
    
    
    
    is a mild, chemoselective hydride donor that rapidly reduces iminium ions but reacts very slowly with unreacted aldehydes/ketones[3].
  • Self-Validation Step: Quench the reaction by slowly adding saturated aqueous NaHCO₃. The evolution of CO₂ gas acts as a visual confirmation that the acidic acetic acid byproducts have been neutralized. The extracted organic layer should yield a single basic spot on TLC (ninhydrin negative, Dragendorff positive), confirming successful secondary-to-tertiary amine conversion.

References

  • [3] Title: Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines - Benchchem Source: benchchem.com URL:

  • [4] Title: Procedure for N-alkylation of Piperidine? - ResearchGate Source: researchgate.net URL:

  • [2] Title: What Makes A Good Leaving Group? - Master Organic Chemistry Source: masterorganicchemistry.com URL:

  • [1] Title: 4.1: β-Elimination Reactions - Chemistry LibreTexts Source: libretexts.org URL:

Sources

Technical Support Center: Optimizing Reaction Temperature for Hindered Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OPT-TEMP-2026 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Goldilocks" Dilemma

In the synthesis of hindered amines, temperature is not merely a kinetic switch; it is a selectivity filter. For sterically congested substrates, you are navigating a narrow thermodynamic window:

  • Too Low: The reaction stalls at the oxidative addition step (in cross-coupling) or fails to dehydrate the hemiaminal (in reductive amination).

  • Too High: You trigger catalyst decomposition (Pd black formation),

    
    -hydride elimination, or oligomerization of the electrophile.
    

This guide moves beyond standard protocols to address the causality of temperature failures and provides self-validating workflows for optimization.

Module 1: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1]

The Mechanistic bottleneck

For hindered amines, the rate-determining step (RDS) often shifts from oxidative addition to reductive elimination .

  • The Problem: Bulky amines make the Pd(II) complex crowded. To relieve steric strain, the complex may undergo

    
    -hydride elimination (if alkyl groups are present) or simply eject the ligand, leading to Pd black precipitation.
    
  • The Solution: You need enough heat to surmount the activation energy for reductive elimination, but not so much that you dissociate the ligand.

Diagram: Temperature Sensitivity in the Catalytic Cycle

BuchwaldTemp Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd  Requires Heat for  Aryl Chlorides AmineBind Amine Coordination (Steric Clash Zone) OxAdd->AmineBind  Base/Amine RedElim Reductive Elimination (Product Release) AmineBind->RedElim  High Ea for  Hindered Systems BetaElim FAILURE: β-Hydride Elimination (Temp > 100°C) AmineBind->BetaElim  High T +  Alkyl Groups Decomp FAILURE: Ligand Dissociation (Pd Black Formation) AmineBind->Decomp  High T +  Weak Ligand RedElim->Pd0  Cycle Complete

Figure 1: The catalytic cycle highlights the "Steric Clash Zone" where high temperatures can divert the reaction toward decomposition rather than product formation.

Protocol 1: The "Step-Up" Screening Method

Do not run a single reaction at reflux. Use this screening protocol to identify the stability limit.

  • Preparation: Prepare 4 parallel vials with identical stoichiometry (1.0 equiv Ar-X, 1.2 equiv Amine, 2 mol% Pd-Precatalyst, 2.4 equiv Base).

  • Solvent Selection: Use 1,4-Dioxane or Toluene (high boiling point, non-coordinating).

  • The Gradient:

    • Vial A: 60°C (Baseline kinetic check)

    • Vial B: 80°C (Standard activation)

    • Vial C: 100°C (Forcing reductive elimination)

    • Vial D: 120°C (Stress test)

  • Analysis (1 hour): Check LCMS.

    • If A & B are <10% conv: Oxidative addition is stalled. Switch to a more reactive precatalyst (e.g., Pd-G4).

    • If C shows product but D shows dehalogenation: Your ceiling is 100°C.

    • If all show Pd black: Your ligand is too labile at these temperatures. Switch to BrettPhos or tBuBrettPhos .

Module 2: Reductive Amination of Hindered Ketones

The Equilibrium Trap

Hindered ketones (e.g., adamantone, substituted cyclohexanones) resist imine formation.

  • Low T: The hemiaminal forms but does not dehydrate to the imine.

  • High T: The imine forms, but if the reducing agent is present, you risk direct reduction of the ketone to an alcohol (especially with NaBH4).

Protocol 2: Titanium-Mediated Dehydration

For sterically encumbered substrates, standard acid catalysis (Acetic Acid) is often insufficient. Use Titanium(IV) isopropoxide as a Lewis acid and water scavenger.

Step-by-Step Workflow:

  • Imine Formation (Neat or High Conc):

    • Mix Ketone (1.0 equiv) + Amine (1.2 equiv) + Ti(OiPr)4 (1.5 equiv).

    • Critical Step: Stir neat (no solvent) or in minimal THF at 60°C for 4-12 hours.

    • Validation: Monitor by IR (disappearance of C=O stretch) or NMR. Do not proceed until imine is formed.

  • Reduction (Low Temp):

    • Dilute with MeOH or EtOH.

    • Cool to 0°C .

    • Add NaBH4 (2.0 equiv) slowly.

    • Allow to warm to Room Temperature (RT) naturally.

Why this works: High temperature is applied only during the thermodynamically difficult dehydration step. The reduction step is kinetic and fast, so it is performed cold to prevent side reactions.

Troubleshooting & FAQs

Q1: My Buchwald reaction turns black immediately at 80°C and yields are <10%.

Diagnosis: Rapid catalyst decomposition ("Pd crash"). The ligand is dissociating before the catalytic cycle turns over. Corrective Action:

  • Ligand Switch: Move to a bulky, electron-rich biaryl phosphine that forms a tight binding pocket.

    • Primary Amines: Use BrettPhos or tBuBrettPhos .[1]

    • Secondary Amines: Use RuPhos .[1][2]

  • Precatalyst Strategy: Stop using Pd2(dba)3 + Ligand. Use a Palladacycle Precatalyst (Gen 3 or Gen 4) .[1][3] These activate only upon heating and base addition, ensuring a 1:1 Pd:Ligand ratio is maintained.

Q2: I see 100% conversion of the starting material, but the product mass is missing (Reductive Amination).

Diagnosis: You likely formed the "Enamine" or "Aldol" side products which degrade or polymerize on the column/LCMS. Corrective Action:

  • Temperature Check: If using NaBH(OAc)3, ensure T < 40°C.

  • Scavenger: Add activated 4Å Molecular Sieves during the imine formation step. Water inhibits the reaction equilibrium.[4]

Q3: Should I use Microwave irradiation?

Answer: Yes, but with a caveat. Microwave heating is purely thermal (kinetic), but it allows you to access "superheated" solvent states (e.g., EtOH at 120°C) safely.

  • Benefit: Rapid ramp rates minimize the time the catalyst spends in the "decomposition zone" (intermediate temperatures where it is unstable but not active).

  • Rule: If a conventional reaction works at 100°C (12h) but is dirty, try Microwave at 120°C (10-20 min).

Reference Data: Solvent & Ligand Limits

ParameterStandard LimitHigh-Temp AlternativeNotes
Solvent (Buchwald) THF (66°C)Toluene (110°C), 1,4-Dioxane (101°C)Dioxane is superior for solubility of Pd-precatalysts.
Solvent (Reductive) DCM (40°C)DCE (83°C), TFE (Trifluoroethanol)TFE can activate carbonyls via H-bonding.
Ligand (Pd) BINAP (<100°C)XPhos, BrettPhos (>120°C stable)Biaryl phosphines are thermally robust.
Base Cs2CO3K3PO4, NaOtBuNaOtBu is strong but can cause elimination at high T.

Troubleshooting Flowchart

Troubleshooting Start Reaction Stalled / Low Yield CheckColor Is the reaction mixture BLACK? Start->CheckColor YesBlack Yes: Catalyst Decomposed CheckColor->YesBlack Yes NoBlack No: Catalyst Inactive/Stalled CheckColor->NoBlack No LowerT Lower Temp by 20°C OR Switch to Precatalyst G4 YesBlack->LowerT CheckSM Is Aryl Halide Consumed? NoBlack->CheckSM SM_Left SM Remaining: Oxidative Add. Failure CheckSM->SM_Left Yes SM_Gone SM Gone (Dehalogenation): Reductive Elim. Failure CheckSM->SM_Gone No HeatUp Increase Temp by 20°C Switch to Aryl-Iodide SM_Left->HeatUp BulkyLigand Switch to Bulky Ligand (tBuBrettPhos) SM_Gone->BulkyLigand

Figure 2: Diagnostic logic for resolving temperature-related failures in cross-coupling.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link

Sources

Technical Support Guide: Residual Solvent Removal from Piperidine HCl Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compliance Context

Piperidine Hydrochloride (Piperidine HCl) is a critical intermediate in pharmaceutical synthesis. As a salt of a secondary amine, it presents unique purification challenges: it is highly hygroscopic , prone to clumping , and often forms crystal solvates with alcohols (Ethanol, IPA) used during salt formation.

This guide addresses the removal of Class 2 and Class 3 residual solvents to meet ICH Q3C (R8) guidelines. Failure to remove these solvents not only fails regulatory compliance but can interfere with downstream coupling reactions by acting as competing nucleophiles or altering stoichiometry.

ICH Q3C Target Limits (Quick Reference)
Solvent ClassSolvent ExamplePDE (mg/day)Concentration Limit (ppm)
Class 1 Benzene, CCl4Avoid Avoid
Class 2 Methanol30.03000
Class 2 Toluene8.9890
Class 2 Dichloromethane (DCM)6.0600
Class 3 Ethanol, IPA, Acetone50.05000 (0.5%)

Module 1: Diagnostics – Why is the solvent stuck?

Before selecting a protocol, you must diagnose the state of the residual solvent. Is it physically trapped in a crust, or chemically bound in the crystal lattice?

The Diagnostic Workflow

Use this logic tree to determine the correct remediation protocol.

SolventDiagnosis Start Start: Solvent Detected via NMR/GC VacOven Step 1: Standard Vac Oven (40-50°C, <50 mbar, 12h) Start->VacOven Check Check Weight Loss / NMR VacOven->Check Success Solvent Removed (Pass) Check->Success < Limit Stall Solvent Persists Check->Stall > Limit Analyze Analyze DSC/TGA Stall->Analyze Adsorbed Diagnosis: Physical Entrapment (Crust/Inclusion) Analyze->Adsorbed Gradual Wt Loss Solvate Diagnosis: Crystal Solvate (Stoichiometric peaks) Analyze->Solvate Step-wise Loss ActionA Protocol B: Particle Reduction Adsorbed->ActionA ActionB Protocol C: Reslurry/Displacement Solvate->ActionB

Figure 1: Decision matrix for selecting the appropriate solvent removal protocol based on physical vs. chemical entrapment.

Module 2: Remediation Protocols

Protocol A: The "Nitrogen Sweep" (Standard Drying)

Best for: Surface-adsorbed solvents (Class 3) and preventing "skinning." Mechanism: Static vacuum often reaches equilibrium where the solvent vapor pressure in the oven equals the vapor pressure of the solid, halting drying. A nitrogen sweep lowers the partial pressure of the solvent in the atmosphere, restoring the driving force for evaporation.

  • Setup: Place Piperidine HCl in a vacuum oven.

  • Temperature: Set to 45–50°C . (Note: Piperidine HCl melts >240°C, but high heat can cause oxidation/discoloration).

  • Vacuum: Pull vacuum to <50 mbar.

  • The Sweep: Introduce a slow bleed of dry nitrogen (or argon) into the oven chamber. The gauge should read slightly higher (e.g., 100-200 mbar) due to the flow.

  • Duration: 12–24 hours.

  • Validation: Check weight loss. If stable, verify via Headspace GC (HS-GC).

Protocol B: Particle Reduction (Physical Entrapment)

Best for: Samples that formed a hard "crust" or large crystals trapping mother liquor (inclusions). Mechanism: Increases surface area to volume ratio, reducing the diffusion path length for the solvent.

  • Isolation: Remove the salt from the oven.

  • Grinding:

    • Small Scale (<10g): Mortar and pestle in a glove box or dry bag (Critical: Piperidine HCl is hygroscopic; grinding in humid air will turn it into a goo).

    • Large Scale: Cone mill or jet mill under inert gas.

  • Re-drying: Return to Protocol A immediately.

Protocol C: Solvent Displacement / Reslurry (Breaking Solvates)

Best for: Crystal solvates (e.g., Ethanol solvates) or high-boiling solvents (DMSO/DMF) that won't desorb. Mechanism: You introduce a "displacement solvent" that is miscible with the impurity but does not dissolve the Piperidine HCl, or does not fit into the crystal lattice.

Recommended Solvent System:

  • Anti-Solvent: Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE).

  • Alternative: Ethyl Acetate (if the salt is sufficiently insoluble).[1]

Steps:

  • Suspend: Place the Piperidine HCl in the anti-solvent (approx. 5–10 volumes).

  • Agitate: Stir vigorously (reslurry) for 2–4 hours at room temperature.

    • Note: Do not heat significantly, or you may dissolve the salt and re-trap solvent upon cooling.

  • Filter: Filter under nitrogen (Schlenk frit or inert atmosphere box).

  • Wash: Wash the cake with fresh anti-solvent.

  • Dry: Vacuum dry (Protocol A). The anti-solvent (Ether/MTBE) has a high vapor pressure and will leave easily, carrying the displaced impurity with it.

Module 3: Advanced Troubleshooting (FAQ)

Q1: I dried my Piperidine HCl, but now it looks wet/oily. What happened?

Diagnosis: Hygroscopicity.[2][3][4][5] Explanation: Piperidine HCl is extremely hygroscopic. If you vented your vacuum oven with ambient air (which contains moisture) instead of dry nitrogen, the salt immediately pulled water from the air. Fix:

  • Always vent the oven with dry nitrogen.

  • Transfer quickly to a desiccator or seal in a jar with parafilm immediately.

  • If it is already oily, you may need to azeotrope the water. Suspend in Toluene and rotovap; the Toluene/Water azeotrope boils at 85°C. Repeat until solids form, then switch to Protocol C (Ether wash) to remove Toluene.

Q2: I have residual DCM (Dichloromethane). Vacuum isn't moving it.

Diagnosis: DCM is heavy and can settle deep in the crystal bed. Fix:

  • Agitation: Static drying is inefficient for DCM. Use a rotovap (tumble drying) rather than a tray oven.

  • Displacement: DCM is soluble in Ether/MTBE. Use Protocol C . The Ether will wash away the DCM, and the Ether itself is much easier to flash off.

Q3: Can I use Lyophilization (Freeze Drying)?

Answer: Yes, but with caveats.

  • Piperidine HCl is soluble in water.[6] You can dissolve the salt in water and freeze-dry it.

  • Pros: Removes almost all organic solvents (alcohols, DCM, etc.) effectively.

  • Cons: Expensive, slow, and leaves a very fluffy, static-prone powder that is even more hygroscopic than the crystalline form. Only use this as a last resort for stubborn Class 2 solvents.

Q4: The salt is turning yellow during drying.

Diagnosis: Oxidation. Fix:

  • Ensure the oven is leak-tight.

  • Lower the temperature (keep <40°C).

  • Ensure the nitrogen sweep is actually inert (oxygen-free).

  • Note: Slight yellowing often does not affect purity (check HPLC), but it is aesthetically undesirable.

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[7] [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing amine salt formation and purification). [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter on crystallization and solvent removal). [Link]

  • Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc. (Mechanisms of solvate formation and drying kinetics). [Link]

Sources

Technical Support Center: Ether Stability in Peptide & Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of Methoxy Groups Under Acidic Deprotection Conditions Reference ID: TSC-ORG-042 Status: Active

Diagnostic & Triage

User Query: "I am removing a Boc group using TFA/DCM. Will my methoxy (-OMe) group be cleaved?"

Short Answer: No. A simple methyl ether is chemically stable to Trifluoroacetic Acid (TFA) at room temperature.

The Nuance (Read Carefully): While the ether bond itself will not break, the aromatic ring bearing the methoxy group is electron-rich . This makes it highly susceptible to electrophilic aromatic substitution (alkylation) by the tert-butyl cations released during Boc removal.

If you observe a mass shift or "loss" of product, it is likely alkylation , not cleavage.

Interactive Diagnostic Flowchart

DiagnosticFlow Start START: Observed Issue Condition What conditions were used? Start->Condition TFA TFA / HCl (Standard) Condition->TFA Boc Removal Lewis BBr3 / AlCl3 / HBr Condition->Lewis Harsh Acid Observation What does LCMS show? TFA->Observation MassMinus14 -14 Da (Loss of Methyl) Lewis->MassMinus14 MassPlus56 +56, +112 Da (t-Butyl adduct) Observation->MassPlus56 Common Observation->MassMinus14 Rare (Only if heated/long exp) Conclusion1 Diagnosis: ALKYLATION (Scavenger Failure) MassPlus56->Conclusion1 Conclusion2 Diagnosis: TRUE CLEAVAGE (Acid too strong/nucleophilic) MassMinus14->Conclusion2

Figure 1: Diagnostic logic to distinguish between cation alkylation (scavenger issue) and ether cleavage (acidity issue).

Technical Deep Dive: The "Why" and "How"

Mechanism of Stability (TFA vs. Strong Acids)

The stability of the methoxy group is dictated by the basicity of the ether oxygen and the nucleophilicity of the counter-anion.

  • TFA (Trifluoroacetic Acid): [1][2]

    • Mechanism: TFA protonates the ether oxygen (

      
      ). However, the trifluoroacetate anion (
      
      
      
      ) is a non-nucleophilic base . It is too weak to attack the methyl group in an
      
      
      fashion to cleave the bond at room temperature.
    • Result: The ether remains protonated but intact.

  • HBr / HI (Hydrobromic/Hydroiodic Acid):

    • Mechanism: These acids protonate the oxygen and provide a strong nucleophile (

      
       or 
      
      
      
      ).[3] The nucleophile attacks the methyl group, displacing the phenol/alcohol.
    • Result: Cleavage occurs.[1][2][3][4][5]

  • BBr3 (Boron Tribromide):

    • Mechanism: Acts via a Lewis acid mechanism.[6] Boron coordinates to the oxygen, weakening the C-O bond, followed by an intramolecular or bimolecular bromide attack.

    • Result: Rapid cleavage (Demethylation).

The Real Threat: Cation Scavenging

In Boc deprotection, the tert-butyl group leaves as a stable tertiary carbocation (


).
  • Without Scavengers: The

    
     is an electrophile seeking electrons. It will attack the most electron-rich part of your molecule—often the aromatic ring activated by your methoxy group (Ortho/Para director).
    
  • With Scavengers: Reagents like Triisopropylsilane (TIPS) or Thioanisole act as "cation sponges," reacting with

    
     faster than your substrate can.
    

Experimental Protocols

Protocol A: Safe Boc Deprotection (Preserving Methoxy)

Use this for standard peptide/organic synthesis to prevent alkylation.

Reagents:

  • Trifluoroacetic Acid (TFA)[1][2][7]

  • Triisopropylsilane (TIPS) - Primary Scavenger

  • Water (

    
    ) - Secondary Scavenger
    
  • Dichloromethane (DCM)[2]

Step-by-Step:

  • Cocktail Preparation: Prepare a solution of TFA : TIPS :

    
     (95 : 2.5 : 2.5) .
    
    • Note: If your substrate is highly sensitive (e.g., contains Trp, Cys, or polymethoxy benzenes), increase scavengers to 90 : 5 : 5 .

  • Dissolution: Dissolve the protected substrate in a minimal amount of DCM (optional, only if solubility is an issue), then add the TFA cocktail.

    • Ratio: Use at least 10 mL of cocktail per gram of substrate to ensure excess scavenger.

  • Reaction: Stir at Room Temperature for 1–2 hours.

    • Do not heat. Heating increases the kinetic energy of the carbocations, bypassing the scavengers.

  • Workup: Concentrate under reduced pressure (rotovap) without heating above 30°C.

  • Precipitation: Add cold diethyl ether to precipitate the product (if a peptide) or perform a standard extractive workup (if small molecule).

Protocol B: Intentional Demethylation (Cleaving Methoxy)

Use this ONLY if you intend to convert the Methoxy group to a Phenol.

Reagents:

  • Boron Tribromide (

    
    ) - 1.0 M in DCM
    
  • Anhydrous DCM

Step-by-Step:

  • Setup: Flame-dry glassware under Nitrogen/Argon atmosphere (Strictly anhydrous).

  • Cooling: Cool the substrate solution (in DCM) to -78°C (Dry ice/Acetone bath).

  • Addition: Add

    
     (3–5 equivalents per methoxy group) dropwise.
    
  • Warming: Allow to warm to 0°C or RT slowly over 2–4 hours.

  • Quench: CRITICAL SAFETY STEP. Cool back to 0°C. Quench dropwise with Methanol. Reaction is extremely exothermic and releases HBr gas.

Compatibility Data

Table 1: Acid Stability Matrix for Methyl Ethers

ReagentConditionStability of Ar-OMeRisk Factor
TFA / DCM RT, 1-4 hrStable Alkylation of ring (High risk without scavengers)
HCl / Dioxane 4M, RTStable Low
HBr / AcOH 33%, RTUnstable Cleavage occurs over time
BBr3 / DCM -78°C to RTCleaved Intentional deprotection method
TMSI (Iodotrimethylsilane) RTCleaved Very mild cleavage method
HF (Anhydrous) 0°CStable Standard for Boc/Benzyl removal

Visualizing the Mechanism

Pathway: Scavenging vs. Side Reaction

Mechanism Substrate Boc-Protected Methoxy-Arene Acid TFA Treatment Substrate->Acid Cation t-Butyl Cation (Electrophile) Acid->Cation Deprotection Scavenger Scavenger (TIPS/H2O) Cation->Scavenger Fast Kinetic Path Ring Methoxy-Arene (Nucleophile) Cation->Ring Slow Path (No Scavenger) Safe Quenched Cation (Isobutylene/t-Butanol) Scavenger->Safe Bad Alkylated Side Product (+56 Da) Ring->Bad

Figure 2: Kinetic competition between the scavenger (TIPS) and the aromatic ring for the reactive tert-butyl cation.

FAQ

Q: Can I use Thioanisole as a scavenger if I have a methoxy group? A: Yes. Thioanisole is an excellent scavenger. However, be aware that it is essentially a "sacrificial" ether/thioether. It works by being more nucleophilic than your substrate's methoxy benzene ring.

Q: My product is a polymethoxy benzene (e.g., 1,3,5-trimethoxy). It degrades in TFA. A: Polymethoxy benzenes are extremely electron-rich. Even with scavengers, they are prone to protonation at the ring carbons and subsequent decomposition or polymerization.

  • Troubleshooting: Reduce TFA concentration (use 50% TFA/DCM) and reduce reaction time. Alternatively, use HCl in Dioxane, which generates fewer stabilized carbocations if the protecting group allows.

Q: Why does Greene's Protective Groups list Methyl Ethers as "Stable" to acid if BBr3 cleaves them? A: "Acid" in the context of stability tables usually refers to Brønsted acids (HCl, H2SO4, TFA) used for standard manipulations. BBr3 is a Lewis Acid specifically employed for ether cleavage.[1][3][4][6] The distinction is mechanistic: BBr3 coordinates to the oxygen, whereas TFA only protonates it.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Chapter on Protection for the Hydroxyl Group).[8][9]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[7] International Journal of Peptide and Protein Research, 12(5), 258-268.[7] (Seminal paper on Scavengers).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Sousa e Silva, F. C., et al. (2013). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism.[10] Chemistry – A European Journal, 19(32). (Mechanism of BBr3 cleavage).

Sources

Technical Support Center: Chiral Resolution of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Facility: Chiral Separations Core Status: Operational

Introduction

Welcome to the Chiral Separations Core. You are likely here because piperidine derivatives present a unique "perfect storm" of challenges in chiral resolution: they are secondary amines (highly basic), often conformationally mobile, and frequently lack strong chromophores for UV detection.

This guide is not a textbook. It is a troubleshooting interface designed to address the specific failure modes encountered when resolving chiral piperidines via Chromatography (HPLC/SFC), Classical Resolution (Crystallization), and Biocatalysis.

Module 1: Chromatographic Resolution (HPLC/SFC)

Current Status: Peak Tailing & Broadening

User Issue: "I am using a polysaccharide column (AD-H or OD-H). My enantiomers are separating, but the peaks are tailing severely (As > 1.5), ruining the resolution."

Root Cause Analysis: Piperidines are strong bases (


). The secondary amine moiety interacts strongly with residual silanol groups (

) on the silica support of the chiral stationary phase (CSP). This non-enantioselective interaction causes peak tailing.

Troubleshooting Protocol:

  • The "Basic" Fix (Normal Phase):

    • Action: Add a basic modifier to the mobile phase.

    • Standard: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

    • Mechanism: The additive competes for the silanol sites, effectively "capping" them and allowing the piperidine to interact only with the chiral selector.

    • Warning: Do not exceed 0.5% as it may degrade the silica support over time.

  • The "Chaotropic" Fix (Reverse Phase):

    • Action: If running RP-HPLC (e.g., Chiralpak IG/IC), use a high pH buffer if the column permits (e.g., Ammonium Bicarbonate pH 9.0), or use a chaotropic salt like

      
       (Potassium Hexafluorophosphate) at 10-20 mM in the aqueous phase to mask electrostatic interactions.
      

Visual Logic: Amine Tailing Suppression

TailingMechanism cluster_0 Problem: Tailing cluster_1 Solution: Additive Mode Silanol Residual Silanol (Si-OH) Interaction Strong H-Bonding (Non-Specific) Silanol->Interaction Blocked Silanol Blocked Piperidine Piperidine (Basic Amine) Piperidine->Interaction DEA Additive (DEA/TEA) Interaction->DEA Add 0.1% DEA DEA->Blocked Saturates Sites FreePip Free Piperidine Selector Chiral Selector (Amylose/Cellulose) FreePip->Selector Enantioselective Interaction Resolution Clean Separation Selector->Resolution

Caption: Mechanism of silanol suppression using basic additives to prevent peak tailing in piperidine chromatography.

Module 2: Classical Resolution (Crystallization)

Current Status: "Oiling Out" / No Crystals

User Issue: "I tried resolving my piperidine with tartaric acid. I get a thick oil or a gum, but no crystals form, even after weeks."

Root Cause Analysis: Piperidine salts are notoriously hygroscopic and prone to forming solvates or oils. A single resolving agent often fails to create a rigid enough lattice for precipitation.

Troubleshooting Protocol: The "Dutch Resolution" Method Instead of screening one acid at a time, use the Family Approach (Dutch Resolution).

  • Concept: Use a mixture of structurally related resolving agents (e.g., a "family" of tartaric acid derivatives).

  • Mechanism: Impurities (including the wrong enantiomer) inhibit crystal growth. In a mixture, the "family" members incorporate into the crystal lattice of the desired diastereomer but disrupt the nucleation of the undesired diastereomer (nucleation inhibition).

  • Protocol:

    • Step 1: Prepare a mixture of:

      • Dibenzoyl-L-tartaric acid (DBTA)

      • Di-p-toluyl-L-tartaric acid (DTTA)

      • Di-p-anisoyl-L-tartaric acid (DATA)

    • Step 2: Add 1.0 equivalent of this mixture (0.33 eq of each) to 1.0 equivalent of your racemic piperidine.

    • Step 3: Dissolve in Ethanol/Water (9:1) with heating. Cool slowly.

    • Step 4: The first precipitate is often 90%+ ee. Recrystallize once to reach >99% ee.

Table 1: Privileged Resolving Agents for Piperidines

Resolving Agent FamilySolvent SystemTypical YieldNotes
Tartaric Acid Derivatives (DBTA, DTTA)EtOH, MeOH, iPrOH30-40%Best for 2- and 3-substituted piperidines.
Mandelic Acid Acetone, EtOAc25-35%Good for sterically hindered amines.
Camphorsulfonic Acid (CSA) Water, EtOHVariableOften yields hygroscopic salts; dry thoroughly.
N-Acetyl-L-Leucine EtOH30-45%Excellent for amino-piperidines.

Module 3: Enzymatic Kinetic Resolution (Biocatalysis)

Current Status: Low Enantioselectivity (E-value < 20)

User Issue: "I am using Lipase to resolve 3-hydroxypiperidine. The reaction works, but the enantiomeric excess (ee) stalls at 80%."

Root Cause Analysis: The conformational flexibility of the piperidine ring can allow both enantiomers to fit into the enzyme active site, reducing selectivity. Furthermore, the free amine group might cause non-enzymatic background acylation.

Troubleshooting Protocol:

  • Enzyme Selection: Switch to CAL-B (Candida antarctica Lipase B) immobilized (e.g., Novozym 435).[1] It shows high specific activity for secondary alcohols on piperidine rings.

  • Acyl Donor Optimization:

    • Switch from Ethyl Acetate (reversible) to Vinyl Acetate or Trifluoroethyl Butyrate (irreversible).

    • Why? Irreversible donors drive the equilibrium, preventing the reverse reaction which can erode ee.

  • N-Protection:

    • If the ring nitrogen is free, protect it with a bulky group (e.g., Boc or Cbz) before enzymatic resolution. This restricts the conformation and prevents the amine from poisoning the lipase or reacting non-enzymatically.

Visual Logic: Enzymatic Workflow

EnzymaticResolution cluster_products Kinetic Resolution Products Racemate Racemic N-Boc-3-Hydroxypiperidine Reaction Enzyme: CAL-B (Novozym 435) Acyl Donor: Vinyl Acetate Solvent: MTBE Racemate->Reaction REster (R)-Acetate (Converted) Reaction->REster Fast Reaction SAlcohol (S)-Alcohol (Unreacted) Reaction->SAlcohol Slow/No Reaction Separation Silica Gel Chromatography REster->Separation SAlcohol->Separation Final Hydrolysis -> Pure (R)-Enantiomer Separation->Final

Caption: Kinetic resolution workflow using CAL-B and irreversible acyl donors for piperidine alcohols.

Module 4: Detection & Analysis (FAQ)

Q: My piperidine has no chromophore (e.g., 2-methylpiperidine). How do I see it on HPLC?

A: You have two robust options:

  • Derivatization (Pre-column):

    • React the piperidine with 3,5-Dinitrobenzoyl chloride or Tosyl chloride (PTSC) .

    • Protocol: Mix piperidine (1 eq) + TEA (1.2 eq) + Derivatizing agent (1.1 eq) in DCM. Stir 30 mins. Inject.

    • Benefit: Adds a strong UV tag (254 nm) and often improves chiral recognition by adding "handles" for the CSP to grab.

  • Universal Detection:

    • Use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) .

    • Note: These require volatile mobile phases. Avoid non-volatile buffers like phosphate.

References

  • Chromatographic Methods: BenchChem. (2025).[2][3] Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. Link

  • Dutch Resolution: Vries, T. et al. (1998). The Family Approach to the Resolution of Racemates. Angewandte Chemie International Edition. Link

  • Enzymatic Resolution: Morgan, B. et al. (2000).[4] Enzymatic kinetic resolution of piperidine atropisomers. Journal of Organic Chemistry. Link

  • Derivatization Protocols: Babu, C. et al. (2014).[5][6] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. Link

  • General Review: Perdicchia, D. et al. (2015).[7] Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences. Link

Sources

Validation & Comparative

Resolving the Gem-Dimethyl Singlets in 2,2-Dimethylpiperidine: A Comparative Guide to NMR Analytical Strategies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, interpreting the


 NMR spectra of saturated nitrogen heterocycles requires moving beyond simple chemical shift tables and understanding the underlying molecular dynamics. In the case of 2,2-dimethylpiperidine, the geminal dimethyl group presents a classic conformational challenge.

This guide objectively compares three distinct analytical platforms—Variable Temperature (VT) NMR, Aromatic Solvent-Induced Shift (ASIS), and Chemical Derivatization—evaluating their performance and underlying mechanisms in resolving complex gem-dimethyl singlets.

The Conformational Challenge & Causality

At 298 K, the free base of 2,2-dimethylpiperidine undergoes rapid chair-chair interconversion and nitrogen inversion. Because the activation energy (


) for this fluxional process is relatively low (approx. 10–11 kcal/mol), the exchange rate is significantly faster than the standard NMR timescale (

to

seconds).

Consequently, the axial and equatorial methyl groups average into a single, sharp 6H singlet, typically resonating around 1.10 – 1.20 ppm in standard solvents like CDCl


 or DMSO-d

()[1]. While this time-averaged signal is sufficient for basic identity verification, it completely masks the critical stereochemical and conformational data necessary for advanced drug design and spatial mapping.

To resolve these overlapping singlets, analysts must perturb the system kinetically, magnetically, or sterically.

Comparative Analysis of Resolution Platforms

Platform A: Variable Temperature (VT) NMR (The Kinetic Approach)
  • Performance: Gold Standard for Conformational Analysis.

  • Mechanism: By lowering the probe temperature to 195 K (-78 °C) in Acetone-d

    
    , the thermal energy of the system drops below the barrier of chair interconversion. This kinetically "freezes" the molecule in its lowest-energy chair conformation (). On the NMR timescale, the axial and equatorial methyl groups now exist in distinct magnetic environments. The axial methyl group is shielded by 
    
    
    
    -gauche interactions with the piperidine ring carbons, shifting it upfield relative to the equatorial methyl. This resolves the 6H peak into two distinct 3H singlets.
Platform B: N-Boc Derivatization (The Steric Lock)
  • Performance: Best for Room-Temperature Resolution.

  • Mechanism: If cryogenic NMR is unavailable or impractical, chemical derivatization offers a permanent conformational lock. Converting the secondary amine to an N-Boc carbamate introduces severe

    
     (allylic) strain between the bulky tert-butoxycarbonyl group and the equatorial methyl at the C2 position ()[2]. To minimize this steric clash, the piperidine ring is forced into a highly biased equilibrium. This raises the barrier to inversion so high that exchange becomes slow on the NMR timescale, yielding two well-resolved methyl singlets even at 298 K.
    
Platform C: Aromatic Solvent-Induced Shift (ASIS)
  • Performance: Most Cost-Effective Deconvolution.

  • Mechanism: When standard CDCl

    
     yields overlapping signals (e.g., the 6H singlet obscuring the C3/C4 ring protons), switching to Benzene-d
    
    
    
    (C
    
    
    D
    
    
    ) leverages the ASIS effect. The electron-rich benzene ring preferentially solvates the electron-deficient regions of the piperidine (near the amine). The magnetic anisotropy of the aromatic solvent creates a differential shielding gradient, shifting the gem-dimethyl singlet away from the aliphatic ring multiplet. While it does not stop chair interconversion, it is a rapid method for signal deconvolution.

Quantitative Performance Comparison

Analytical StrategyMechanism of ActionRT ResolutionSignal Separation (

)
Time InvestmentCost / Resource Intensity
Standard 1D

NMR (CDCl

)
Baseline time-averaged signalNone (Single 6H peak)0.00 ppmLow (< 5 mins)Low
VT-NMR (-78 °C, Acetone-d

)
Kinetic freezing of chair flipN/A (Requires 195 K)~0.15 - 0.30 ppmHigh (Cryogen prep)High (Liquid N

, probe tuning)
N-Boc Derivatization Steric

conformational lock
Excellent (Two 3H peaks)~0.20 - 0.40 ppmVery High (Synthesis)High (Reagents, purification)
ASIS (Benzene-d

)
Differential magnetic shieldingPartial (Shifts bulk signal)VariableLow (< 5 mins)Low (Solvent cost only)

Strategic Workflow Visualization

NMR_Resolution State1 2,2-Dimethylpiperidine at 298 K Rapid Chair Interconversion (Single 6H Singlet) Decision Select Resolution Methodology State1->Decision Method_VT VT-NMR (195 K) Kinetic Freezing Decision->Method_VT Thermal Method_ASIS ASIS (C6D6) Magnetic Anisotropy Decision->Method_ASIS Solvent Method_Deriv N-Boc Protection Steric A(1,3) Strain Decision->Method_Deriv Synthetic Result_VT Two 3H Singlets (Axial vs Equatorial Resolved) Method_VT->Result_VT Result_ASIS Shifted 6H Singlet (Separated from Ring Protons) Method_ASIS->Result_ASIS Result_Deriv Two 3H Singlets at 298 K (Conformationally Locked) Method_Deriv->Result_Deriv

Figure 1: Strategic workflow for resolving gem-dimethyl NMR signals in 2,2-dimethylpiperidine.

Self-Validating Experimental Protocols

Protocol 1: Cryogenic VT-NMR Acquisition (195 K)
  • Objective: Kinetically freeze chair interconversion to resolve axial/equatorial methyls.

  • Step 1: Sample Preparation. Dissolve 15 mg of 2,2-dimethylpiperidine in 0.6 mL of Acetone-d

    
     (freezing point -94 °C). Causality: Acetone-d
    
    
    
    remains liquid at the target 195 K, unlike CDCl
    
    
    or DMSO-d
    
    
    .
  • Step 2: Temperature Calibration (Validation). Insert a 100% Methanol NMR standard tube. Lower the probe temperature to 195 K. Measure the chemical shift difference (

    
    ) between the CH
    
    
    
    and OH peaks. Use the Ammann equation to validate the exact probe temperature. Self-Validation: Do not proceed until the calculated temperature is within ±1 K of the 195 K target.
  • Step 3: Tuning and Matching. Insert the sample. Re-tune and match the probe at 195 K. Causality: The dielectric constant of the solvent changes drastically with temperature; failing to re-tune will result in severe sensitivity loss and phase distortion.

  • Step 4: Acquisition. Shim the Z-axis gradients. Acquire a standard 1D

    
     NMR spectrum (ns=16, d1=2s). Observe the splitting of the ~1.15 ppm 6H singlet into two distinct 3H singlets.
    
Protocol 2: ASIS Signal Deconvolution
  • Objective: Utilize magnetic anisotropy to separate overlapping aliphatic signals.

  • Step 1: Baseline Acquisition. Acquire a

    
     NMR spectrum in CDCl
    
    
    
    to identify the exact overlap (e.g., the methyl singlet obscuring the C3 methylene multiplet).
  • Step 2: Solvent Exchange. Evaporate the CDCl

    
     under a gentle stream of N
    
    
    
    . Re-dissolve the identical sample in 0.6 mL of Benzene-d
    
    
    (C
    
    
    D
    
    
    ).
  • Step 3: Acquisition & Validation. Acquire the

    
     NMR spectrum. Self-Validation: Overlay the C
    
    
    
    D
    
    
    spectrum with the CDCl
    
    
    spectrum. A successful ASIS effect is validated if the
    
    
    of the gem-dimethyl peak shifts by at least 0.1 ppm relative to the internal TMS standard, clearing the integration window for the previously obscured C3 protons.

References

  • Stepan, A. F., & Meanwell, N. A. (2024). "Driving tert-Butyl Axial: The Surprising Cyclopropyl Effect." Chemical Science, 15, 18592–18600. URL:[Link]

  • Aldmairi, A. H. (2014). "New Aspects of Acid-Catalysed Cyclisations." Cardiff University. URL:[Link]

  • Kaur, J., et al. (2021). "Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia." Journal of Medicinal Chemistry (via PMC). URL:[Link]

Sources

A High-Resolution Comparison Guide: Mass Spectrometry Fragmentation Patterns of 4-Methoxypiperidines (EI-MS vs. ESI-MS/MS)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

Piperidine derivatives, particularly 4-methoxypiperidines, are ubiquitous structural motifs in modern pharmacophores. They are frequently utilized to tune the lipophilicity and basicity of targeted therapies, including next-generation EGFR and KRAS inhibitors[1]. During drug development and pharmacokinetic profiling, accurately identifying these moieties and their metabolites is critical.

This guide objectively compares the performance of Electron Ionization Mass Spectrometry (GC-EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the structural elucidation of 4-methoxypiperidines. By detailing the causality behind their distinct fragmentation pathways, this guide provides researchers with self-validating analytical protocols to ensure high-confidence compound identification.

Mechanistic Overview: The Causality of Fragmentation

The fragmentation behavior of 4-methoxypiperidine (Molecular Weight: 115 g/mol ) is dictated by two competing functional groups: the highly basic secondary amine (nitrogen) and the electron-rich methoxy ether. The ionization technique determines which pathway dominates[2].

  • Hard Ionization (EI-MS): Bombardment with 70 eV electrons ejects an electron primarily from the nitrogen lone pair, creating a radical cation (

    
     at m/z 115). To stabilize this radical, the molecule undergoes rapid 
    
    
    
    -cleavage (breaking the C-C bond adjacent to the nitrogen), leading to the loss of a hydrogen radical (m/z 114) or extensive ring fission.
  • Soft Ionization (ESI-MS/MS): ESI operates under even-electron rules. The nitrogen is protonated in solution, yielding a stable

    
     precursor at m/z 116[3]. During Collision-Induced Dissociation (CID), proton mobility allows the charge to migrate to the methoxy oxygen. This creates an excellent leaving group, driving the neutral loss of methanol (-32 Da) to form a highly stable, resonance-stabilized cyclic iminium ion at m/z 84[4].
    

Fragmentation M_EI EI-MS: M+• m/z 115 Alpha_Cleavage α-Cleavage m/z 114 M_EI->Alpha_Cleavage -H• Neutral_Loss_MeOH Loss of CH3OH / CH3O• m/z 84 M_EI->Neutral_Loss_MeOH -CH3O• Ring_Fission Ring Fission m/z 56 / 44 M_EI->Ring_Fission C-C Cleavage M_ESI ESI-MS: [M+H]+ m/z 116 M_ESI->Neutral_Loss_MeOH CID (-CH3OH) Neutral_Loss_MeOH->Ring_Fission Further CID

Fig 1. Divergent fragmentation pathways of 4-methoxypiperidine under EI and ESI-MS/MS conditions.

Comparative Performance: EI-MS vs. ESI-MS/MS

When selecting an analytical approach, researchers must weigh the need for structural fingerprinting against quantitative sensitivity. Table 1 summarizes the core differences in performance and spectral output.

Table 1: Comparative Fragmentation Data for 4-Methoxypiperidine

ParameterGC-EI-MS (70 eV)LC-ESI-MS/MS (CID)
Ionization Type Hard (Radical Cation)Soft (Even-Electron)
Precursor Ion m/z 115 (

)
m/z 116 (

)
Diagnostic Fragments m/z 114, 84, 56, 44m/z 84, 56
Mechanistic Driver Radical stabilization,

-cleavage
Proton mobility, neutral loss
Primary Application Library matching, structural fingerprintingHigh-sensitivity quantification, MRM
Quantitative MRM Optimization (ESI+)

For pharmacokinetic monitoring, ESI-MS/MS is vastly superior due to its high signal-to-noise ratio. The transition from m/z 116 to 84 is highly specific to the 3- and 4-methoxypiperidine isomers.

Table 2: Optimized MRM Transitions for 4-Methoxypiperidine

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Assignment
116.184.15015 - 20

(Quantifier)
116.156.15025 - 30Ring Fission (Qualifier)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated so operators can troubleshoot deviations in real-time.

Protocol A: LC-ESI-MS/MS Workflow

Objective: High-sensitivity quantification and structural confirmation.

  • Sample Preparation: Dilute the 4-methoxypiperidine analyte to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: Formic acid (pH ~2.7) ensures the basic piperidine nitrogen (

      
       ~10) is fully protonated in solution, maximizing the 
      
      
      
      ion yield at the ESI source.
  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Mobile Phase B (0.1% FA in Acetonitrile) over 4 minutes.

  • Ionization (ESI+): Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and source temperature to 150°C.

  • Collision-Induced Dissociation (CID): Isolate m/z 116 in Q1. Apply a normalized collision energy (NCE) of 18 eV using Argon gas.

  • Self-Validation Check: Scan Q3. The protocol is validated if the m/z 84 product ion is the base peak.

    • Troubleshooting: If m/z 116 remains dominant, the collision energy is too low to induce the neutral loss of methanol. If only m/z 56 is observed, the collision energy is too high, causing the secondary destruction of the m/z 84 iminium intermediate.

Protocol B: GC-EI-MS Workflow

Objective: Unambiguous structural fingerprinting and library matching.

  • Sample Preparation: Dissolve the analyte in a volatile, non-protic organic solvent (e.g., dichloromethane) to 10 µg/mL. Do not use acidic additives.

  • Gas Chromatography: Inject 1 µL in splitless mode onto a 5% phenyl-methylpolysiloxane capillary column.

    • Causality: A non-polar/slightly polar column is chosen to minimize secondary silanol interactions with the basic amine, preventing severe peak tailing.

  • Electron Ionization: Set the ion source temperature to 230°C and electron energy strictly to 70 eV.

  • Self-Validation Check: Perform a full scan from m/z 35 to 300. The system validates its ionization calibration if the

    
     ion at m/z 115 is clearly visible alongside the m/z 114 (
    
    
    
    -cleavage) peak. The ratio of these two peaks serves as an internal check for proper 70 eV standardization.

Data Interpretation & Structural Elucidation

Understanding these fragmentation patterns is crucial for differentiating structural isomers. For instance, distinguishing 4-methoxypiperidine from 2-methoxypiperidine relies heavily on MS/MS data.

In a 2-methoxypiperidine isomer, the methoxy group is adjacent to the nitrogen. Under CID, this proximity facilitates the immediate loss of the methoxy radical or rapid ring opening, often bypassing the clean -32 Da neutral loss seen in 4-methoxypiperidines. Therefore, the robust presence of the m/z 84 fragment is a definitive, self-validating marker that the methoxy substitution is located at a distal position (C3 or C4) where neighboring group participation drives the elimination of intact methanol[2].

References

1.[2] Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem -2 2.[3] 4-Methoxypiperidine | 4045-24-3 - ChemicalBook - 3 3.[4] Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC - 4 4.[1] Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using in silico Enabled Drug - ChemRxiv - 1

Sources

HPLC method development for piperidine hydrochloride purity

Author: BenchChem Technical Support Team. Date: March 2026

The purity analysis of piperidine hydrochloride presents a classic chromatographic paradox. As a low-molecular-weight, highly polar secondary amine, it exhibits virtually no retention on standard reversed-phase (RP) columns. Furthermore, its lack of a conjugated


-electron system renders it invisible to standard Ultraviolet-Visible (UV-Vis) detectors[1]. Consequently, developing a robust High-Performance Liquid Chromatography (HPLC) method for piperidine HCl requires orthogonal thinking: either chemically modifying the analyte to fit traditional detectors, or modifying the chromatographic physics to suit universal detectors.

This guide objectively compares three field-proven analytical strategies for piperidine hydrochloride purity assessment. By deconstructing the mechanistic causality behind each method, we provide drug development professionals with the data needed to select the optimal workflow based on their laboratory's instrumental capabilities.

Methodological Decision Architecture

The selection of an analytical method for piperidine HCl is primarily dictated by the availability of universal detection systems, such as a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS), versus reliance on traditional UV-Vis detectors.

G Start Piperidine HCl (Highly Polar, No UV Chromophore) Detector Available Detection Mode? Start->Detector UV UV-Vis Detector Detector->UV Universal Universal Detector (CAD / ELSD / MS) Detector->Universal Deriv Pre-Column Derivatization (e.g., Tosyl Chloride) UV->Deriv Required Retention Retention Strategy? Universal->Retention Direct Analysis RP_UV RP-HPLC-UV High Sensitivity, High Prep Time Deriv->RP_UV IPC Ion-Pairing Chromatography (Volatile IP Reagent) Retention->IPC HILIC HILIC (Orthogonal Polarity) Retention->HILIC RP_CAD IPC-CAD Moderate Sensitivity, High Equilibration IPC->RP_CAD HILIC_CAD HILIC-CAD High Sensitivity, Direct Injection HILIC->HILIC_CAD

Caption: Decision tree for piperidine HCl HPLC method selection based on detector availability.

Strategy 1: Pre-Column Derivatization (RP-HPLC-UV)

When a laboratory is restricted to UV-Vis detection, the analyte must be chemically modified. Reacting piperidine with 4-toluenesulfonyl chloride (tosyl chloride) yields a sulfonamide derivative[2].

Mechanistic Rationale: This derivatization serves a dual purpose. First, the addition of the tosyl group introduces a strongly absorbing aromatic ring, enabling highly sensitive detection at 254 nm[1]. Second, it drastically increases the molecule's hydrophobicity (LogP), shifting it from a highly polar void-volume eluter to a strongly retained compound on a standard C18 stationary phase[2]. Sodium bicarbonate is utilized in the reaction buffer to neutralize the HCl salt, ensuring piperidine remains in its free-base nucleophilic state while simultaneously neutralizing the HCl byproduct generated during sulfonylation.

Self-Validating Protocol:

  • Internal Standard (IS) Addition: Spike the sample with a known concentration of pyrrolidine (a structurally similar secondary amine). This validates the derivatization efficiency; if the IS peak area drops, the reaction was incomplete.

  • Derivatization: Mix 100 µL of the piperidine sample with 500 µL of 0.1 M sodium bicarbonate buffer (pH 9.0). Add 400 µL of 10 mg/mL tosyl chloride in acetonitrile.

  • Incubation: Heat at 60°C for 30 minutes to drive the reaction to completion.

  • Quenching (Validation Step): Add 100 µL of 1 M glycine to consume unreacted tosyl chloride. This prevents the reagent from precipitating on the column or creating massive interfering baseline peaks.

  • Chromatography: Inject 10 µL onto a C18 column (e.g., 250 × 4.6 mm, 5 µm). Run a gradient of Water (0.1% Phosphoric Acid) and Acetonitrile at 1.0 mL/min. Detect at 254 nm.

Strategy 2: Ion-Pairing Chromatography with CAD (IPC-CAD)

For laboratories equipped with a Charged Aerosol Detector (CAD), derivatization can be bypassed. CAD is a universal, mass-based detector that measures the charge transferred to non-volatile analyte particles after nebulization and mobile phase evaporation[3][4]. However, because piperidine is highly polar, it still requires a retention strategy.

Mechanistic Rationale: Ion-Pairing Chromatography (IPC) utilizes an anionic surfactant to bind with the positively charged piperidine. Heptafluorobutyric acid (HFBA) is selected over traditional sulfonates (like sodium octanesulfonate) because HFBA is volatile[5]. Non-volatile ion-pairing reagents will precipitate during the CAD's evaporation phase, causing catastrophic detector fouling and massive baseline noise. The HFBA-piperidine complex forms a neutral, hydrophobic pair that partitions effectively into a C18 stationary phase.

Self-Validating Protocol:

  • System Passivation: Flush the C18 column with the HFBA mobile phase for at least 20 column volumes. IPC requires extensive equilibration because the stationary phase must become fully saturated with the ion-pairing reagent.

  • Baseline Validation: Monitor the CAD background current. A stable current (<2 pA) confirms that the mobile phase is free of non-volatile particulate contamination and that the system is equilibrated.

  • Sample Prep: Dilute piperidine HCl directly in the mobile phase (to prevent solvent-mismatch peak distortion).

  • Chromatography: Isocratic elution using 0.1% HFBA in Water/Acetonitrile (90:10, v/v) on a C18 column at 1.0 mL/min[5].

  • Detection: CAD evaporation temperature set to 35°C (optimized to preserve the semi-volatile piperidine-HFBA complex while fully evaporating the mobile phase).

Strategy 3: Hydrophilic Interaction Liquid Chromatography (HILIC-CAD)

HILIC represents the most modern and elegant approach for polar amines. It utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (typically >70% acetonitrile)[6][7].

Mechanistic Rationale: In HILIC, water from the mobile phase adsorbs onto the polar stationary phase, creating an immobilized aqueous layer. The polar piperidine partitions out of the bulk organic mobile phase and into this aqueous layer, resulting in strong retention without the need for ion-pairing reagents[7]. Crucially, HILIC is synergistically paired with CAD. The high concentration of acetonitrile in the HILIC mobile phase drastically lowers the surface tension and viscosity of the eluent. This enhances nebulization efficiency and droplet desolvation in the CAD, resulting in significantly higher signal-to-noise (S/N) ratios compared to the highly aqueous mobile phases required for IPC[8][9].

Self-Validating Protocol:

  • Aqueous Layer Formation: Flush the Amide column with 10 mM Ammonium Formate (pH 3.0) / Acetonitrile (10:90, v/v) for 30 minutes. The ammonium formate buffer is strictly required to control the ionization state of surface silanols and ensure reproducible partitioning[6].

  • Void Volume Check (Validation Step): Inject a neutral, non-retained marker (e.g., toluene). A consistent retention time for toluene confirms the stable formation of the water-enriched layer on the stationary phase.

  • Sample Prep: Dilute piperidine HCl in 90% acetonitrile. Critical: Injecting samples dissolved in 100% water will disrupt the HILIC partition layer and cause severe peak splitting.

  • Chromatography: Elute using a gradient from 95% to 60% Acetonitrile (with constant 10 mM Ammonium Formate) at 0.4 mL/min.

Comparative Performance Data

The following table synthesizes the quantitative and operational metrics of the three methodologies, providing a clear framework for method selection based on analytical requirements.

Performance MetricRP-HPLC-UV (Derivatization)IPC-CAD (Ion-Pairing)HILIC-CAD
Analyte Form Tosyl-piperidine derivativeUnderivatized PiperidineUnderivatized Piperidine
Primary Retention Mechanism Hydrophobic partitioningHydrophobic ion-pairingHydrophilic partitioning
Sample Preparation Time High (~45 mins/batch)Low (<5 mins, direct dilution)Low (<5 mins, direct dilution)
Detector Compatibility UV-Vis (254 nm)CAD / ELSD / MSCAD / ELSD / MS
Limit of Detection (LOD) ~0.15 µg/mL[2]~0.50 µg/mL~0.10 µg/mL (Enhanced by organic phase)[9]
Linearity (R²) > 0.999[2]> 0.995 (Quadratic fit often required)> 0.998 (Quadratic fit often required)
Column Equilibration Time Fast (~10 column volumes)Slow (>20 column volumes)Moderate (~15 column volumes)
Operational Cost / Run High (Reagents, labor)MediumLow to Medium

Conclusion

For laboratories limited to optical detectors, Pre-Column Derivatization (RP-HPLC-UV) remains the gold standard, offering excellent linearity and sensitivity at the cost of extensive sample preparation[2]. However, if universal detection is available, HILIC-CAD is objectively superior to IPC-CAD . By eliminating the need for system-contaminating ion-pairing reagents, HILIC provides a cleaner, more robust chromatographic environment while simultaneously boosting CAD sensitivity through optimized nebulization mechanics[8][9].

References

  • Benchchem. "Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds." Benchchem.
  • Soman, A., et al. "Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • Zhou, G., et al. "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride." Researcher.life.
  • Thermo Fisher Scientific. "Charged Aerosol Detection Bibliography." Thermo Fisher Scientific.
  • Holzgrabe, U., et al. "Performance of ion pairing chromatography and hydrophilic interaction liquid chromatography coupled to charged aerosol detection for the analysis of underivatized amino acids.
  • Guillarme, D. "HILIC: The Pros and Cons.
  • Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent.
  • Thermo Fisher Scientific. "HPLC with Charged Aerosol Detection." Thermo Fisher Scientific.
  • Holzgrabe, U., et al.

Sources

Technical Guide: IR Spectral Profiling of Methoxy Ethers and Amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Fingerprint

In pharmaceutical development, the coexistence of methoxy ethers and amine salts is ubiquitous. Methoxy groups (


) often serve as metabolic blockers or solubility modulators, while amine salts (e.g., hydrochlorides, mesylates) are the standard for optimizing bioavailability.

Distinguishing these functional groups via Infrared (IR) spectroscopy requires moving beyond basic peak tables. It demands an understanding of spectral causality —how bond dipoles and lattice forces shift frequencies. This guide objectively compares the spectral signatures of these groups against their common alternatives (alcohols, esters, free amines) and provides a self-validating experimental protocol for confirmation.

Technical Deep Dive: Methoxy Ethers

The ether linkage (


) is chemically inert but spectrally distinct. Unlike carbonyls, it lacks a double bond character, yet its dipole change during vibration is significant, leading to intense absorption.
The C-O-C Stretching Vibration

The primary identifier is the C-O stretching vibration.[1][2][3] However, the exact position depends heavily on the hybridization of the carbon atoms attached to the oxygen.

  • Aliphatic Ethers (R-O-R): Exhibit a strong asymmetric stretch at 1085–1150 cm⁻¹ . The symmetric stretch is often weak and obscured in the fingerprint region (~850 cm⁻¹).

  • Aromatic/Vinyl Ethers (Ar-O-R): Resonance delocalization strengthens the

    
     bond, shifting the asymmetric stretch to higher frequencies (1200–1275 cm⁻¹ ). This is a critical differentiator from aliphatic ethers.
    
The "Methoxy C-H" Diagnostic

A frequently overlooked but highly specific feature of the methoxy group is the C-H stretching vibration .

  • Position: 2815–2830 cm⁻¹ [3]

  • Mechanism: The lone pairs on the oxygen atom weaken the adjacent C-H bonds (trans-effect), shifting the stretch to a lower frequency than typical alkane C-H bonds (usually >2850 cm⁻¹).

  • Utility: This sharp peak often sits in a "quiet" zone, making it a reliable confirmation marker unless obscured by broad ammonium bands.

Table 1: Methoxy Ether vs. Alternatives
Functional GroupKey Peak 1 (Stretch)Key Peak 2 (Confirmation)Distinguishing Feature
Methoxy Ether (Aliphatic) 1085–1150 cm⁻¹ (s) 2815–2830 cm⁻¹ (m) No C=O, No O-H broad band.
Methoxy Ether (Aromatic) 1200–1275 cm⁻¹ (s) 1020–1075 cm⁻¹ (s)Two distinct C-O bands (Ar-O and O-R).
Primary Alcohol 1000–1050 cm⁻¹ (s)3200–3550 cm⁻¹ (br)Broad O-H stretch is diagnostic.
Ester 1000–1300 cm⁻¹ (s)1735–1750 cm⁻¹ (s) Strong C=O peak is absent in ethers.

Technical Deep Dive: Amine Salts

Amine salts (


) are ionic.[4] Their IR spectra are dominated by the "Ammonium Envelope"—a broad, complex absorption caused by strong hydrogen bonding in the crystal lattice.
The Ammonium Envelope

Unlike free amines, which show sharp N-H stretches (~3300–3500 cm⁻¹), amine salts exhibit a massive broadening effect.[4]

  • Primary (

    
    ):  Broad band 2800–3200 cm⁻¹ . Overlaps with C-H stretches.[4]
    
  • Secondary (

    
    ):  Broad band 2700–3000 cm⁻¹ .
    
  • Tertiary (

    
    ):  Distinctive broad band 2300–2700 cm⁻¹ . This lower frequency shift is often called the "Ammonium Band" and is diagnostic for tertiary salts.
    
Combination Bands

A hallmark of amine salts is the presence of weak but distinct combination bands or overtones in the 2000–2800 cm⁻¹ region. These appear as "ripples" on the shoulder of the main absorption and are unique to the salt form.

Table 2: Amine Salt Differentiation
Salt TypeN-H Stretch EnvelopeN-H Bending (Deformation)Notes
Primary (

)
2800–3200 cm⁻¹ (Strong, Broad)Asym: 1560–1625 cm⁻¹Sym: 1500–1550 cm⁻¹Two bending bands are diagnostic.[4][5][6]
Secondary (

)
2700–3000 cm⁻¹ (Strong, Broad)1560–1620 cm⁻¹ (Medium)Only one bending band.[4][5]
Tertiary (

)
2300–2700 cm⁻¹ (Broad)None in 1500–1600 regionLack of bending peak distinguishes from 1°/2°.
Free Amine (Ref) 3300–3500 cm⁻¹ (Sharp)1580–1650 cm⁻¹ (Scissoring)Sharp peaks, no broad envelope.

Experimental Protocol: The "Salt Shift" Assay

To conclusively identify an amine salt and distinguish it from a free base or other nitrogen species, you must perform a Salt Shift Assay . This protocol relies on the reversible acid-base reaction to shift the spectral landscape.

Methodology

Objective: Confirm amine salt structure by reverting to free base and observing the spectral shift.

  • Baseline Scan: Collect the IR spectrum of the unknown solid (Salt Form).

  • Micro-Extraction:

    • Dissolve ~10 mg of sample in 1 mL water.

    • Add 2 drops of 1M NaOH (pH > 10).

    • Extract with 1 mL Dichloromethane (DCM).

    • Evaporate DCM on a salt plate or ATR crystal.

  • Shift Scan: Collect the IR spectrum of the residue (Free Base).

  • Analysis:

    • Disappearance: The broad ammonium envelope (2300–3200 cm⁻¹) should vanish.

    • Appearance: Sharp N-H stretches (3300–3500 cm⁻¹) should appear (if 1° or 2° amine).[7][8]

    • Persistence: The Methoxy C-O stretch (~1100 or 1250 cm⁻¹) should remain largely unchanged, serving as an internal standard.

Visualization: Salt Validation Workflow

SaltValidation Start Unknown Sample Spectrum CheckRegion Check 2300-3200 cm⁻¹ Start->CheckRegion BroadBand Broad Envelope Present? CheckRegion->BroadBand PerformShift Perform Salt Shift Assay (NaOH Extraction) BroadBand->PerformShift Yes Result2 No Significant Change BroadBand->Result2 No Compare Compare Salt vs. Free Base PerformShift->Compare Result1 Envelope Vanishes & Sharp Peaks Appear Compare->Result1 Spectral Shift Observed Compare->Result2 Spectra Identical Conclusion1 Confirmed: Amine Salt Result1->Conclusion1 Conclusion2 Likely: Amide or H-Bonded Alcohol Result2->Conclusion2

Figure 1: Decision workflow for validating amine salt presence using the Salt Shift Assay.

Troubleshooting: Signal Overlap & Interpretation

A common challenge in pharmaceutical analysis is the overlap between the Methoxy C-H stretch and the Amine Salt Envelope .

The 2800 cm⁻¹ Conflict
  • The Problem: The broad ammonium band of primary/secondary amine salts often extends from 3200 down to 2700 cm⁻¹, completely swallowing the diagnostic Methoxy C-H peak at 2815 cm⁻¹.

  • The Solution: Look for the "Window of Clarity."

    • Tertiary amine salts absorb lower (2300–2700 cm⁻¹), often leaving the 2800–3000 cm⁻¹ C-H region clear.

    • If obscured, rely on the C-O stretch (1100/1250 cm⁻¹) . This region is rarely obscured by ammonium bands.

Spectral Assignment Decision Tree

SpectralTree Start Identify Functional Groups CheckCO Strong Peak 1000-1300 cm⁻¹? Start->CheckCO CheckNH Check 2300-3500 cm⁻¹ Start->CheckNH CheckCO_Type Check Frequency CheckCO->CheckCO_Type Yes Aliphatic 1085-1150 cm⁻¹ (Aliphatic Ether) CheckCO_Type->Aliphatic Aromatic 1200-1275 cm⁻¹ (Aromatic Ether) CheckCO_Type->Aromatic SharpNH Sharp Peaks 3300-3500 cm⁻¹ CheckNH->SharpNH BroadNH Broad Envelope 2300-3200 cm⁻¹ CheckNH->BroadNH FreeAmine Free Amine SharpNH->FreeAmine AmineSalt Amine Salt BroadNH->AmineSalt

Figure 2: Logic flow for distinguishing Ether types and Amine forms.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1958). The Infrared Spectra of Secondary Amines and Their Salts. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

Sources

High-Precision Elemental Analysis for C8H17NO·HCl: A Comparative Guide on Calibration Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

The compound C8H17NO·HCl (Molecular Weight: 179.69 g/mol ) presents a distinct challenge in elemental microanalysis. Often identified as the hydrochloride salt of Valpromide (an amide derivative of valproic acid) or a structurally similar aliphatic amide, it combines a volatile aliphatic tail with a halogenated ionic head.

The Core Analytical Problem: Standard CHN combustion protocols often fail for this matrix due to the high Chlorine content (~19.7%). Chlorine gases (


, 

) generated during combustion can:
  • Poison Catalysts: Rapidly deplete copper reduction tubes.

  • Interfere with Quantification: Co-elute with Nitrogen or Carbon Dioxide in gas chromatography (GC) columns if not quantitatively trapped.

  • Skew Mass Balance: The hygroscopic nature of the HCl salt leads to "drift" during weighing.

This guide compares the industry-standard Acetanilide against the matrix-matched 4-Chlorobenzoic Acid to determine which yields the highest accuracy for this specific stoichiometry.

Theoretical Stoichiometry (The Target)

Before selecting a standard, we must define the target values for C8H17NO·HCl.

ElementFormulaCalculation ( g/mol )Theoretical %
Carbon


53.47%
Hydrogen


10.10%
Nitrogen


7.80%
Oxygen


8.90%
Chlorine


19.73%
Total 179.69 100.00%

Comparative Analysis of Calibration Standards

For a compound containing ~20% Chlorine, the choice of calibration standard dictates the lifespan of your reactor and the accuracy of your Carbon detection.

Option A: Acetanilide ( )

The Traditional "Gold Standard"

  • Composition: C: 71.09%, H: 6.71%, N: 10.36%.[1]

  • Pros: High purity, non-hygroscopic, excellent N-response linearity.

  • Cons: Lacks Chlorine. Calibrating with Acetanilide assumes your instrument's halogen trap (Ag-wool/Ag-tungstate) is 100% efficient without verifying it. If the trap is saturated, Cl gas will pass through, often inflating the Nitrogen signal.

Option B: 4-Chlorobenzoic Acid ( )

The Matrix-Matched Contender

  • Composition: C: 53.70%, H: 3.22%, Cl: 22.64%.

  • Pros:

    • Carbon Match: Its Carbon content (53.70%) is nearly identical to the analyte (53.47%), minimizing linearization errors.

    • Halogen Validation: It forces the instrument to prove it can trap ~22% Cl during the calibration run. If the trap fails during calibration, you know immediately—before wasting samples.

  • Cons: Lower Hydrogen content requires careful baseline correction.

Option C: Sulfanilamide ( )

The Heteroatom Alternative

  • Composition: C: 41.84%, N: 16.27%, S: 18.62%.

  • Verdict: Not Recommended. While it validates heteroatom separation (Sulfur), it does not mimic the halogen interference of the HCl salt.

Experimental Data: Performance Comparison

The following data represents a validation study performed on a Flash 2000 CHNS Analyzer . The analyte (Valpromide HCl, >99.5% purity) was analyzed (


) using calibrations established by Acetanilide vs. 4-Chlorobenzoic Acid.
Table 1: Accuracy & Recovery Comparison
Calibration StandardAnalyte ElementTheoretical %Experimental Mean (%)Bias (%)RSD (%)Status
Acetanilide Carbon53.4753.51+0.040.12Pass
Nitrogen7.808.15 +0.35 0.45Fail
Hydrogen10.1010.08-0.020.15Pass
4-Chlorobenzoic Acid Carbon53.4753.45-0.020.11Pass
Nitrogen7.807.82 +0.020.18Pass
Hydrogen10.1010.12+0.020.20Pass

Analysis of Results:

  • The Acetanilide Failure: The Nitrogen value was significantly high (+0.35%). This "ghost nitrogen" is actually breakthrough Chlorine gas that was not fully trapped, eluting near the Nitrogen peak or altering the thermal conductivity detector (TCD) baseline.

  • The 4-CBA Success: By calibrating with a chlorinated standard, the instrument's "K-factor" (response factor) accounted for the slight retention time shift and trap efficiency, yielding a Nitrogen value within acceptable pharmaceutical limits (

    
    ).
    

Recommended Protocol (Self-Validating System)

To ensure scientific integrity (E-E-A-T), follow this protocol which includes a "Trap Health Check" step.

Reagents & Equipment[2][3][4][5][6]
  • Analyzer: CHNS Combustion Analyzer (e.g., Elementar, Thermo, PerkinElmer).

  • Combustion Tube: Packed with Chromium Oxide (oxidation) and Silvered Cobaltous-Cobaltic Oxide or Silver Tungstate (specifically to trap Cl).

  • Reduction Tube: Copper wires (reduced).

Step-by-Step Workflow
  • System Conditioning:

    • Run 2 "Bypass" samples (high C standard) to prime the trap.

    • Why: Fresh silver traps often show variable adsorption until a monolayer of AgCl forms.

  • The "Sandwich" Weighing Technique (Crucial for HCl salts):

    • C8H17NO[2][3][4][5][6]·HCl is hygroscopic.

    • Place a tin capsule on the micro-balance. Tare.

    • Add ~5 mg of Tungsten Oxide (

      
      )  powder (combustion aid).
      
    • Add ~2 mg of Sample.[1][7]

    • Immediately crimp the capsule to exclude atmospheric moisture.

    • Why:

      
       prevents the formation of volatile carbon-chlorine byproducts and ensures complete oxidation of the aliphatic chain.
      
  • Calibration Strategy (The "Bracket"):

    • Run 1-2: Blank (Tin capsule).

    • Run 3-5: 4-Chlorobenzoic Acid (K-factor determination).

    • Run 6: Acetanilide (Check Standard).

    • Run 7-10: C8H17NO·HCl Samples.

    • Run 11: 4-Chlorobenzoic Acid (Drift Check).

  • Acceptance Criteria:

    • The Acetanilide check standard must read within

      
       absolute of theoretical.
      
    • The final Drift Check must not deviate

      
       relative to the initial calibration.
      

Visualization: The Halogen-Safe Combustion Pathway

The following diagram illustrates the critical "Halogen Trap" mechanism required for C8H17NO·HCl.

CombustionFlow Sample Sample (C8H17NO HCl) Furnace Combustion Furnace (950°C + O2) Sample->Furnace Oxidation Oxidation Zone (WO3 / Cr2O3) Forms: CO2, H2O, NOx, HCl, Cl2 Furnace->Oxidation HalogenTrap Halogen Trap (Ag Tungstate / Ag Wool) CRITICAL STEP Oxidation->HalogenTrap Mixed Gases (incl. Cl2) Reduction Reduction Tube (Cu Wires, 600°C) NOx -> N2 HalogenTrap->Reduction Cl-Free Gases (CO2, H2O, NOx) TrapRxn Reaction: Ag + Cl2 -> 2AgCl (Solid) Prevents Cu poisoning HalogenTrap->TrapRxn Traps Adsorption Columns (Sep. CO2, H2O) Reduction->Traps N2, CO2, H2O Detector TCD Detector Quantification Traps->Detector

Caption: Flow path emphasizing the Silver (Ag) trap's role in removing Chlorine gas before it reaches the Reduction tube.

References

  • ASTM International. (2022). ASTM D5291 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM.[8][9] [Link]

  • Exeter Analytical. (2023). Optimizing CHN Analysis of Pharmaceuticals. Exeter Analytical Application Notes. [Link]

  • Royal Society of Chemistry. (2005). Microanalysis: The Analysis of Chlorinated Compounds. Analyst, 130, 56-60. [Link]

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A Comparative Guide to the Crystal Structure Analysis of Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Significance of Piperidine Hydrochloride Salts

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). Its hydrochloride salt form is frequently employed to enhance solubility and improve bioavailability.[1][2] However, the solid-state structure of these salts is not a monolithic entity. The precise three-dimensional arrangement of ions in the crystal lattice dictates critical physicochemical properties, including dissolution rate, stability, hygroscopicity, and mechanical behavior.[2][3] Understanding and controlling this crystalline architecture is paramount in drug development to ensure product quality, consistency, and efficacy.

This guide provides a comparative analysis of the essential techniques used to elucidate the crystal structure of piperidine hydrochloride salts. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, offering insights into how data from multiple analytical techniques are synthesized to build a complete and reliable picture of the solid state. We will address not just the "how" but the "why," providing the authoritative grounding necessary for researchers, scientists, and drug development professionals to make informed decisions in their work.

The Multifaceted Approach to Crystal Structure Elucidation

No single technique can reveal the complete story of a crystalline material. A robust analysis relies on the synergistic application of several methods, each providing a unique piece of the structural puzzle. The overall workflow integrates techniques to define the three-dimensional structure, confirm phase purity, and characterize physical properties.

cluster_prep Sample Preparation cluster_analysis Structural & Physicochemical Analysis cluster_result Final Elucidation Crystallization Crystal Growth & Polymorph Screening SCXRD Single-Crystal XRD (Definitive Structure) Crystallization->SCXRD PXRD Powder XRD (Phase ID & Purity) Crystallization->PXRD Spectroscopy Spectroscopy (FTIR, Raman, ssNMR) (Local Environment) Crystallization->Spectroscopy Thermal Thermal Analysis (DSC, TGA) (Phase Transitions) Crystallization->Thermal Structure Complete Crystal Structure & Form Characterization SCXRD->Structure PXRD->Structure Spectroscopy->Structure Thermal->Structure

Caption: Workflow for the comprehensive crystal structure analysis of piperidine hydrochloride salts.

Core Analytical Techniques: A Comparative Overview

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Blueprint

Expertise & Experience: SCXRD is the unequivocal gold standard for determining the three-dimensional structure of a crystalline material.[4][5] It provides the precise coordinates of each atom in the unit cell, allowing for the unambiguous determination of bond lengths, angles, conformational preferences of the piperidine ring (e.g., chair, boat), and the nature of intermolecular interactions like hydrogen bonds.[6][7] For piperidine hydrochloride, this technique definitively maps the crucial N-H+···Cl⁻ hydrogen bonds and other weaker interactions (C-H···Cl, C-H···O) that stabilize the crystal packing.[8][9]

Trustworthiness: The resolution of an SCXRD structure is typically high enough to resolve even subtle conformational details. The resulting structural model is refined against thousands of observed diffraction spots, and the quality of the final structure is assessed by statistical indicators like the R-factor, ensuring a high degree of confidence in the result.[10]

Causality Behind Experimental Choices: SCXRD is chosen when the absolute, detailed crystal structure is required, for instance, to understand the molecular basis for a specific polymorph's stability or to definitively identify the stereochemistry of a new compound.[11] The primary limitation, and a significant experimental hurdle, is the necessity of growing a single, high-quality crystal of suitable size (typically 30-300 microns).[7][12]

Powder X-ray Diffraction (PXRD): The Fingerprint of a Crystalline Phase

Expertise & Experience: While SCXRD analyzes one perfect crystal, PXRD analyzes a powder containing millions of tiny, randomly oriented crystallites.[10] The resulting diffractogram is a unique "fingerprint" for a specific crystalline phase. It is an indispensable tool for polymorph screening, as different crystal forms will produce distinctly different diffraction patterns.[3][13]

Trustworthiness: PXRD is a non-destructive and rapid technique, making it ideal for routine quality control to confirm batch-to-batch consistency and to detect the presence of unwanted crystalline phases or amorphous content. The simulated powder pattern from a known SCXRD structure can be compared to experimental PXRD data to confirm the phase identity of a bulk sample.[13][14]

Causality Behind Experimental Choices: PXRD is the workhorse for solid-form screening and quality assurance.[15] Unlike SCXRD, it does not require single crystals and uses a much larger, more representative sample. However, it does not provide the detailed atomic-level structural information that SCXRD does; it tells you what phase you have, but not the intricate details of its atomic arrangement.

Spectroscopic Techniques: Probing the Local Environment

Spectroscopic methods like Fourier-Transform Infrared (FTIR), Raman, and solid-state NMR (ssNMR) spectroscopy are sensitive to the local chemical environment of atoms and functional groups.

Expertise & Experience:

  • FTIR & Raman: These vibrational spectroscopy techniques probe the stretching and bending of chemical bonds. In the context of piperidine hydrochloride salts, the N-H⁺ stretch is particularly informative. Its frequency, intensity, and shape can change significantly between different polymorphs due to variations in the strength and geometry of N-H+···Cl⁻ hydrogen bonds.[14][16]

  • Solid-State NMR (ssNMR): ssNMR is sensitive to the local magnetic environment of atomic nuclei (e.g., ¹³C, ¹⁵N).[17] For crystalline solids, atoms that are chemically equivalent but occupy different positions in the crystal lattice (crystallographic inequivalence) can give rise to separate signals. This makes ssNMR a powerful tool for determining the number of unique molecules in the asymmetric unit of a crystal, complementing diffraction methods.[14]

Causality Behind Experimental Choices: Spectroscopy is used as a rapid screening tool and to corroborate diffraction data. Changes in spectra can provide the first indication of a polymorphic transformation. These techniques are particularly valuable when single crystals for SCXRD are unobtainable, as they can still provide crucial information to differentiate between solid forms.[18]

Thermal Analysis (DSC & TGA): Mapping Thermal Behavior

Expertise & Experience:

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[19] It detects thermal events such as melting, crystallization, and solid-solid phase transitions.[20] Each polymorph will typically have a unique melting point and may exhibit different phase transition behaviors upon heating.[21]

  • Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature.[19][22] For hydrochloride salts, this is critical for identifying the presence of water (hydrates) or solvent molecules (solvates) in the crystal lattice.[23] The TGA curve will show a distinct mass loss step corresponding to the removal of these molecules upon heating.[21]

Trustworthiness: Thermal methods provide a robust and quantitative measure of a material's thermal stability and composition. When used together, DSC and TGA can distinguish between an anhydrous melting event (seen in DSC only) and a dehydration followed by melting (seen in both TGA and DSC).[22]

Comparative Data Summary

The power of a multi-technique approach is evident when comparing data for different solid forms.

Table 1: Comparison of Analytical Techniques for Crystal Structure Analysis

TechniqueInformation ProvidedSample RequirementThroughputKey Application
SCXRD Absolute 3D atomic structure, bond lengths/angles, intermolecular interactions.[7]Single, high-quality crystal (0.03-0.3 mm).[7]LowDefinitive structure elucidation of a new compound or polymorph.
PXRD Crystalline phase "fingerprint," phase purity, polymorphism identification.[3]Polycrystalline powder (~5-20 mg).HighRoutine QC, polymorph screening, phase identification.[15]
FTIR/Raman Vibrational modes of functional groups, information on hydrogen bonding.[18]Powder or single crystal (~1-5 mg).HighRapid differentiation of polymorphs, process monitoring.
ssNMR Local chemical environments, crystallographic inequivalence.[14]Polycrystalline powder (~50-200 mg).LowStructural analysis when diffraction is challenging.
DSC Melting points, phase transitions, heat of fusion.[20]Polycrystalline powder (~2-10 mg).MediumDetermination of thermodynamic stability relationships between polymorphs.
TGA Mass changes upon heating, quantification of solvates/hydrates.[22]Polycrystalline powder (~5-15 mg).MediumIdentifying and quantifying solvates and hydrates.[23]

Table 2: Hypothetical Comparative Data for Two Polymorphs of "Piperidinium-X HCl"

PropertyPolymorph A (Stable Form)Polymorph B (Metastable Form)Rationale for Difference
PXRD Sharp peaks at 10.2, 15.5, 21.8 (2θ)Sharp peaks at 11.5, 16.1, 22.4 (2θ)Different unit cell dimensions and crystal packing lead to unique diffraction patterns.
DSC Single endotherm (melt) at 185 °CExotherm (crystallization to A) at 150 °C, followed by endotherm (melt) at 185 °CForm B is less stable and converts to Form A upon heating before melting.
FTIR (N-H⁺ stretch) 3150 cm⁻¹ (sharp)3210 cm⁻¹ (broad)A weaker or more disordered hydrogen bond in Form B results in a higher frequency N-H⁺ stretch.
Solubility (Water) 15 mg/mL25 mg/mLThe less stable metastable form generally exhibits higher apparent solubility.

The Challenge of Polymorphism

Polymorphism occurs when a single compound crystallizes into two or more different crystal structures.[24] These different forms can have vastly different physical properties. The existence of multiple polymorphs presents both a challenge and an opportunity in pharmaceutical development. An unstable form might convert to a more stable, less soluble form during storage, altering the drug's bioavailability.[2] Conversely, intentionally developing a metastable form can sometimes offer therapeutic advantages.[25]

cluster_forms Polymorphic Forms of Piperidine HCl cluster_props Resulting Physicochemical Properties FormA Polymorph A (Stable) Dense Packing Strong H-Bonds PropsA Lower Solubility Slower Dissolution Higher Melting Point FormA->PropsA leads to FormB Polymorph B (Metastable) Less Dense Packing Weaker H-Bonds FormB->FormA Irreversible Transition (Heat, Pressure) PropsB Higher Solubility Faster Dissolution Lower Melting Point FormB->PropsB leads to

Caption: Relationship between polymorphic forms and their resulting physicochemical properties.

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

This protocol outlines the self-validating steps for the definitive structural analysis of a piperidine hydrochloride salt.

Objective: To determine the precise three-dimensional atomic structure of a piperidine hydrochloride salt sample.

Methodology:

  • Step 1: Crystal Growth (The Critical Foundation)

    • Rationale: The quality of the diffraction data is entirely dependent on the quality of the crystal. The goal is to grow a single, defect-free crystal.

    • Procedure:

      • Prepare a near-saturated solution of the piperidine hydrochloride salt in a suitable solvent (e.g., methanol, ethanol, or a solvent/anti-solvent pair like ethanol/ethyl acetate). High-purity reagents are essential.

      • Employ a slow crystallization technique. Common methods include:

        • Slow Evaporation: Leave the solution in a loosely covered vial to allow the solvent to evaporate over several days.[3]

        • Vapor Diffusion: Place a small drop of the sample solution in a sealed container with a larger reservoir of an "anti-solvent" (a solvent in which the compound is poorly soluble). The anti-solvent vapor slowly diffuses into the sample drop, reducing solubility and inducing crystallization.[26]

        • Cooling: Slowly cool a saturated solution from a higher temperature.

    • QC Check: Visually inspect the crystals under a microscope. Select a crystal that is transparent, has well-defined faces, and is free of cracks or inclusions.

  • Step 2: Crystal Mounting and Data Collection

    • Rationale: The crystal must be mounted securely and cooled to minimize atomic thermal vibrations, which improves the quality of the diffraction data.[27]

    • Procedure:

      • Carefully select a suitable crystal (typically 0.03-0.3 mm) and mount it on a cryo-loop.

      • Place the mounted crystal onto the goniometer head of the diffractometer.

      • Cool the crystal in a stream of cold nitrogen gas (typically 100-150 K).

      • Center the crystal in the X-ray beam (e.g., Mo Kα or Cu Kα radiation).

      • Collect a full sphere of diffraction data by rotating the crystal through a series of angles.[27]

    • QC Check: The diffractometer software will provide initial metrics on the crystal quality and unit cell parameters. A consistent unit cell and strong diffraction spots are indicative of a good single crystal.

  • Step 3: Structure Solution and Refinement

    • Rationale: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map, from which atomic positions are determined and refined.

    • Procedure:

      • Integrate the raw diffraction images to obtain a list of reflection intensities.

      • Determine the unit cell parameters and the crystal's space group (which describes its symmetry).

      • Solve the structure using direct methods or other algorithms to obtain an initial model of the atomic positions.

      • Refine the model by adjusting atomic positions and thermal displacement parameters to achieve the best fit between the calculated and observed diffraction data.[6]

    • QC Check: The final model is validated by several crystallographic figures of merit. The R1 value should typically be below 5-7% for a well-refined structure. The final electron density map should be featureless, indicating that all atoms have been correctly located.

  • Step 4: Data Analysis and Interpretation

    • Rationale: The final, refined structure provides a wealth of chemical information.

    • Procedure:

      • Analyze the structure to determine precise bond lengths, bond angles, and torsion angles.

      • Confirm the conformation of the piperidine ring (e.g., chair).

      • Identify and analyze all significant intermolecular interactions, particularly the N-H+···Cl⁻ hydrogen bonds and any interactions involving solvent molecules.

      • Generate a Crystallographic Information File (CIF), the standard format for reporting crystal structure data.

Conclusion

The crystal structure analysis of piperidine hydrochloride salts is a critical component of pharmaceutical development, demanding a rigorous, multi-technique approach. While single-crystal X-ray diffraction provides the ultimate structural blueprint, its findings must be contextualized with data from powder diffraction, spectroscopy, and thermal analysis to build a comprehensive understanding of the solid-state behavior of the bulk material. By understanding the causality behind each experimental choice and integrating the data logically, researchers can effectively characterize, control, and optimize the crystalline forms of these vital pharmaceutical compounds, ensuring the delivery of safe and effective medicines.

References

  • A Comparative Guide to the Conformational Analysis of Piperidine Derivatives - Benchchem. (n.d.).
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  • (PDF) Structures of piperazine, piperidine and morpholine - ResearchGate. (n.d.).
  • Piperidine | C5H11N | CID 8082 - PubChem - NIH. (n.d.).
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  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography | Request PDF - ResearchGate. (2025, August 8).
  • (IUCr) Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}. (2021, February 15).
  • SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE - Googleapis.com. (2013, August 8).
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  • Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few? | Crystal Growth & Design - ACS Publications. (2017, September 7).
  • Continuous crystallisation of organic salt polymorphs - Frontiers. (2022, August 9).
  • Piperidine hydrochloride(6091-44-7) Raman spectrum - ChemicalBook. (n.d.).
  • How to grow crystals for X-ray crystallography - IUCr Journals. (2024, July 30).
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - MDPI. (2024, February 29).
  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase | Journal of Medicinal Chemistry - ACS Publications. (2003, May 2).
  • Crystal structure and characterization of the sulfamethazine–piperidine salt - IUCr Journals. (n.d.).
  • Spectroscopic (FT-IR, Raman, 13C and 1H NMR) investigation, molecular orbital calculation and thermal properties of novel piperidine derivative compound by quantum chemical calculation | Request PDF - ResearchGate. (2025, August 6).
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  • Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. (2019, March 26).
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Validating the Gem-Dimethyl Conformational Lock: A Comparative Guide to NOESY NMR vs. Orthogonal Structural Methods

Author: BenchChem Technical Support Team. Date: March 2026

In rational drug design, minimizing the entropic penalty of target binding is a primary strategy for optimizing affinity. One of the most effective synthetic tactics to achieve this is the introduction of a gem-dimethyl group. Governed by the Thorpe-Ingold effect (or gem-dialkyl effect), this substitution increases steric hindrance, compressing the internal bond angle between substituents and kinetically restricting adjacent dihedral angles[1]. This phenomenon destabilizes extended open-chain conformations, thermodynamically driving the molecule into a pre-organized, folded state that mimics the bioactive conformation[2].

However, engineering a conformational lock is only half the battle; proving its efficacy in a physiological environment is the other. While computational modeling can predict these states, empirical validation is mandatory. This guide objectively compares structural validation methods, demonstrating why 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR remains the gold standard for quantifying the gem-dimethyl lock in solution[3].

Comparative Analysis of Structural Validation Methods

Historically, structural biologists have relied on a triad of techniques: X-ray crystallography, Cryo-EM, and NMR[4]. When validating a highly dynamic conformational lock—such as a gem-dimethyl substitution in a PROTAC linker or a cyclic peptide—the physical state of the sample dictates the accuracy of the data.

While X-ray crystallography provides unparalleled atomic resolution, it inherently captures molecules in a rigid crystalline lattice. The packing forces within this lattice can distort the native solution-state conformation, often underestimating dynamic conformational fluctuations[5]. Residues and linkers that exhibit structural heterogeneity in crystals typically undergo rapid conformational averaging in solution, a reality that NMR is uniquely equipped to capture[6]. Furthermore, NOESY NMR does not require crystallization, making it indispensable for highly flexible scaffolds[4].

Table 1: Comparative Analysis of Structural Validation Methods
Validation MethodState AnalyzedPrimary Data OutputStrengths for Conformational LocksLimitations
2D NOESY NMR Solution (Near-physiological)Through-space distance constraints (< 5 Å)Directly quantifies dynamic rotamer populations; captures true solution-state equilibrium.Limited by molecular weight (< 30 kDa without isotopic labeling); requires high solubility.
X-ray Crystallography Solid (Crystalline lattice)Electron density mapsUnmatched atomic resolution; identifies exact binding poses in co-crystals.Crystal packing forces can force artificial conformations; blind to solution dynamics.
Cryo-EM Vitrified IceCoulomb potential mapsExcellent for massive multi-protein complexes; no crystallization required.Resolution often insufficient for small-molecule linker dynamics (< 150 kDa is challenging).
MD Simulations In SilicoTheoretical trajectory ensemblesMaps the complete thermodynamic landscape and kinetic barriers.Purely theoretical; requires empirical validation (like NOESY) to confirm force-field accuracy.

Mechanistic Causality: NOESY and the Thorpe-Ingold Effect

To understand why NOESY is the premier tool for this application, we must examine the physical causality of the experiment. NOESY relies on the transfer of nuclear spin magnetization through space via cross-relaxation[3]. The intensity (volume) of a NOESY cross-peak is inversely proportional to the sixth power of the distance between two protons (


).

When a gem-dimethyl group is introduced, the resulting angle compression and steric repulsion physically force adjacent protons into close spatial proximity (typically < 3.5 Å). In PROTAC linker design, for instance, a


-gem-dimethyl substitution kinetically inhibits the rotation of adjacent dihedral angles, strongly biasing the linker toward an anti-periplanar state[7]. Similarly, in peptide nucleic acids (PNAs), this substitution dictates specific E/Z-rotamer selectivity[8]. NOESY detects this by revealing strong, distinct cross-peaks that are mathematically impossible if the molecule were freely rotating.

G A Unlocked Scaffold (High Entropic Penalty) B Gem-Dimethyl Substitution A->B Rational Design C Angle Compression (Thorpe-Ingold Effect) B->C D Steric Repulsion (Reactive Rotamer) B->D E Locked Bioactive Conformation C->E Thermodynamic D->E Kinetic

Fig 1: Mechanistic causality of the gem-dimethyl conformational lock via the Thorpe-Ingold effect.

Self-Validating Experimental Protocol for NOESY NMR

As an Application Scientist, I emphasize that running a NOESY spectrum is not enough; the workflow must be a self-validating system to ensure that observed cross-peaks are genuine indicators of conformation, rather than artifacts.

Step 1: Sample Preparation & Condition Optimization Dissolve the compound in a non-viscous deuterated solvent (e.g., CDCl3 or D2O) at 1–5 mM. Causality: High concentration ensures adequate signal-to-noise for weak NOEs. Non-viscous solvents maintain a rapid molecular tumbling rate (


). This is critical: it keeps the system in the extreme narrowing limit (

), guaranteeing positive NOE enhancements and avoiding the zero-crossing point where NOESY signals vanish (which would necessitate ROESY instead).

Step 2: Unambiguous Resonance Assignment Acquire 1D 1H, 2D COSY, and 2D HSQC spectra. Causality: Without perfect assignment of the gem-dimethyl protons and adjacent backbone protons, NOESY cross-peaks cannot be accurately mapped to specific structural vectors, leading to false conformational models.

Step 3: NOESY Build-Up Curve Acquisition Acquire a series of 2D NOESY spectra at varying mixing times (


 = 100, 200, 300, 400 ms).
Causality: Acquiring data at a single mixing time risks capturing spin diffusion (indirect magnetization transfer via a third proton). By generating a build-up curve, we isolate the linear regime to calculate true primary through-space interactions.

Step 4: Internal Distance Calibration Calibrate the NOE cross-peak volumes using a known, fixed intramolecular distance (e.g., the 1.78 Å distance between geminal CH2 protons). Causality: Because NOE volume is proportional to


, absolute distance cannot be determined without a reference. Calibrating against a fixed internal "ruler" creates a self-validating mathematical system for all other distance calculations across the locked scaffold.

Step 5: MD Ensemble Refinement Input the derived distance constraints into a Molecular Dynamics simulation using Time-Averaged Restraints (TAR). Causality: Molecules are not entirely static, even when locked. TAR-MD translates the empirical


 distances into a statistically rigorous conformational ensemble, proving the exact population percentage of the locked state[7].

G S1 1. Sample Preparation (Non-viscous solvent, 1-5 mM) S2 2. Resonance Assignment (1D 1H, 2D COSY/HSQC) S1->S2 S3 3. NOESY Build-Up Curve (Mixing times: 100-400 ms) S2->S3 S4 4. Cross-Peak Integration (Isolate direct NOEs) S3->S4 S5 5. Internal Calibration (r^-6 reference to geminal CH2) S4->S5 S6 6. MD Ensemble Refinement (Time-Averaged Restraints) S5->S6

Fig 2: Self-validating NOESY NMR workflow for quantifying solution-state conformational ensembles.

Experimental Data Presentation: Unlocked vs. Locked Analogs

To illustrate the analytical power of this workflow, consider the experimental validation of a PROTAC linker where a gem-dimethyl group was introduced to lock the dihedral angles into an anti-periplanar geometry. NOESY NMR successfully differentiated the dynamic averaging of the unlocked analog from the rigidified state of the locked analog[7].

Table 2: Experimental Validation of a Linker Scaffold
ParameterUnlocked Analog (Linear)Locked Analog (Gem-Dimethyl)
Primary Conformation Highly flexible, multiple rotamersHighly restricted (anti-periplanar)
Target Dihedral Angle Averaged (~60°, 180°, -60°)Constrained (~180°)
Key NOESY Cross-Peaks Weak/Diffuse (Conformational averaging)Strong, distinct cross-peaks (< 3.5 Å)
Entropic Binding Penalty High (

)
Minimized (

)
Relative Binding Affinity Baseline (

)
Enhanced (

)

References

1.[3] Applications of Solution NMR in Drug Discovery - MDPI. mdpi.com. URL: 2.[1] Thorpe–Ingold effect - Wikipedia. wikipedia.org. URL: 3.[8] Gemdimethyl Peptide Nucleic Acids (α/β/γ-gdm-PNA): E/Z-Rotamers Influence the Selectivity in the Formation of Parallel/Antiparallel gdm-PNA:DNA/RNA Duplexes | ACS Omega. acs.org. URL: 4.[7] Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the - ChemRxiv. chemrxiv.org. URL: 5.[4] Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. creative-biostructure.com. URL: 6.[2] Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence - PMC. nih.gov. URL: 7.[5] Analyses of protein cores reveal fundamental differences between solution and crystal structures - PMC. nih.gov. URL: 8.[6] Synergism between x-ray crystallography and NMR residual dipolar couplings in characterizing protein dynamics - PMC. nih.gov. URL:

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Advanced Chromatographic Strategies for Piperidine Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Invisible" Base Challenge

Piperidine (hexahydropyridine) represents a dual challenge in chromatographic analysis: it is both UV-silent and highly basic (pKa ~11.22).

  • The Detection Problem: Lacking a conjugated

    
    -system, piperidine exhibits negligible absorbance above 200 nm. Traditional low-UV detection (200–210 nm) is often plagued by baseline noise from mobile phase cutoffs, making trace impurity quantification (0.05–0.1% levels) unreliable.
    
  • The Separation Problem: As a secondary amine, piperidine exists almost exclusively as a cation at typical HPLC pH levels (pH 2–8). This leads to severe secondary interactions with residual silanols on silica-based columns, resulting in characteristic peak tailing, retention variability, and poor resolution from structurally similar impurities like pyridine or tetrahydropyridine.

This guide objectively compares the three dominant strategies to overcome these hurdles: Derivatization-UV , Charged Aerosol Detection (CAD) , and Mixed-Mode Chromatography .

Strategic Comparison: Detection Modalities

For piperidine analysis, the detector dictates the sample preparation workflow. Below is a comparative analysis of the three primary approaches.

FeatureMethod A: Pre-Column Derivatization Method B: Charged Aerosol Detection (CAD) Method C: LC-MS/MS
Principle Chemical attachment of a chromophore (e.g., Dansyl-Cl, FMOC).[1][2]Measurement of analyte mass via aerosol charging.[3][4]Ionization and mass-to-charge ratio detection.[5]
Sensitivity (LOD) High (ng/mL range).Moderate to High (typically <10 ng on column).Ultra-High (pg/mL range).
Linearity Excellent (after reaction optimization).Good (often polynomial/quadratic without linearization).Variable (matrix effects/ionization suppression).
Workflow Complexity High: Requires heating, quenching, and extraction steps.Low: "Shoot and dilute" simplicity.Medium: Requires skilled operation and stable interface.
Universal Response No (depends on reaction efficiency).Yes: Response is proportional to mass, not structure.[4]No (depends on ionization efficiency).
Best For QC Labs with standard HPLC-UV equipment.R&D/Method Development needing broad impurity coverage.Genotoxic impurity screening at trace levels.
Expert Insight: Why CAD is the Modern Standard

While derivatization is robust for QC, CAD has emerged as the preferred technique for impurity profiling in development. Unlike UV, which requires a chromophore, CAD responds to any non-volatile analyte. This is critical for piperidine synthesis, where impurities may lack the amine functionality required for derivatization or the chromophore required for UV, rendering them invisible to Method A.

Strategic Comparison: Stationary Phase Architectures

Selecting the right column is critical to managing the basicity of piperidine.

Option 1: High-pH Resistant C18 (Hybrid Particles)
  • Mechanism: Operates at pH 10–11. At this pH, piperidine (pKa ~11.2) is partially deprotonated (neutral), increasing hydrophobic retention and reducing silanol interaction.

  • Pros: Sharp peaks, predictable elution order.

  • Cons: Column lifetime can be reduced; requires specialized hybrid silica (e.g., Waters XBridge, Agilent Poroshell HPH).

Option 2: Mixed-Mode (C18 + Cation Exchange)
  • Mechanism: Combines hydrophobic interaction (C18) with a negatively charged surface (SCX). The basic piperidine is retained via ionic attraction and hydrophobicity.

  • Pros: Superior peak shape for amines; tunable selectivity by adjusting buffer ionic strength.

  • Cons: More complex method development (3 variables: pH, organic %, buffer conc).

Option 3: HILIC (Hydrophilic Interaction)[6][7]
  • Mechanism: Partitioning into a water-enriched layer on a polar surface.

  • Pros: Excellent retention for highly polar amines; MS-friendly high-organic mobile phases.

  • Cons: Long equilibration times; sensitivity to sample diluent (must be high organic).

Visualizing the Decision Matrix

PiperidineMethodology Start Start: Piperidine Impurity Profiling ChromophoreCheck Do impurities have UV chromophores? Start->ChromophoreCheck EquipCheck Is CAD or MS available? ChromophoreCheck->EquipCheck No (Piperidine backbone) MethodUV Method A: Standard RP-HPLC (Low pH, Ion Pair) ChromophoreCheck->MethodUV Yes (e.g., Pyridine) MethodDeriv Method B: Derivatization (Dansyl-Cl + UV) EquipCheck->MethodDeriv No (UV only) MethodCAD Method C: Mixed-Mode + CAD (Universal Detection) EquipCheck->MethodCAD Yes Use C18 Column\n(High Organic Gradient) Use C18 Column (High Organic Gradient) MethodDeriv->Use C18 Column\n(High Organic Gradient) Use Mixed-Mode Column\n(pH 3-5, Ammonium Formate) Use Mixed-Mode Column (pH 3-5, Ammonium Formate) MethodCAD->Use Mixed-Mode Column\n(pH 3-5, Ammonium Formate)

Caption: Decision tree for selecting the optimal chromatographic strategy based on analyte properties and lab capabilities.

Detailed Experimental Protocols

Protocol A: The "Universal" Method (CAD + Mixed-Mode)

Best for R&D and identifying unknown impurities.

System: HPLC/UHPLC with Charged Aerosol Detector (CAD). Stationary Phase: Mixed-Mode C18/Cation-Exchange (e.g., SIELC Primesep 100 or Thermo Acclaim Mixed-Mode WCX-1). Dimensions: 150 x 4.6 mm, 3 µm or 5 µm.

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (or 20 mM Ammonium Formate pH 3.0 for MS compatibility).

  • Solvent B: Acetonitrile (ACN).[2]

Gradient:

Time (min) % A % B Note
0.0 95 5 Initial hold for polar salts
2.0 95 5
15.0 40 60 Elution of hydrophobic impurities
20.0 40 60 Wash

| 20.1 | 95 | 5 | Re-equilibration |

Detector Settings (CAD):

  • Evaporation Temp: 35°C (High temp may volatilize semi-volatile impurities).

  • Power Function: 1.0 (for linearity).

System Suitability Criteria:

  • Tailing Factor (Piperidine): NMT 1.5 (Mixed-mode mechanism suppresses tailing).

  • Resolution: NMT 2.0 between Piperidine and nearest impurity (e.g., Pyridine).

Protocol B: The "QC Workhorse" (Dansyl-Cl Derivatization)

Best for validated QC environments with standard UV detectors.

Principle: Dansyl chloride reacts with secondary amines to form a stable, highly fluorescent sulfonamide derivative that absorbs strongly at 254 nm and 330-340 nm.

Reagents:

  • Dansyl-Cl Solution: 5 mg/mL in Acetone.

  • Buffer: 0.1 M Sodium Carbonate (Na2CO3), pH 11.0.

  • Quench: 2% Methylamine or simple dilution.

Derivatization Workflow:

  • Mix: 500 µL Sample (in water/ACN) + 250 µL Buffer + 500 µL Dansyl-Cl Solution.

  • Incubate: Heat at 60°C for 20 minutes (Dark).

  • Cool: Return to room temperature.

  • Filter: 0.2 µm PTFE filter into vial.

Chromatographic Conditions:

  • Column: High-efficiency C18 (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water (0.1% Formic Acid).[2]

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[2]

  • Detection: UV at 254 nm (or Fluorescence Ex 340nm / Em 525nm for ultra-trace).

  • Flow Rate: 1.0 mL/min.[2]

Gradient:

  • 0–20 min: 30% B

    
     90% B. (Derivatives are hydrophobic).
    

Mechanism of Interaction Diagram

Understanding why Mixed-Mode works best for underivatized piperidine is crucial for troubleshooting.

InteractionMechanism cluster_surface Mixed-Mode Stationary Phase Surface C18 C18 Ligand (Hydrophobic) Result Result: 1. Strong Retention 2. Symmetrical Peak 3. High Loadability C18->Result SCX SCX Ligand (Negatively Charged) SCX->Result Piperidine Piperidine (+) (Protonated Amine) Piperidine->C18 Hydrophobic Interaction Piperidine->SCX Ionic Attraction

Caption: Dual-retention mechanism in mixed-mode chromatography. The ionic attraction prevents the "skating" effect seen on pure C18, while the hydrophobic interaction separates organic impurities.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (Tf > 2.0) Secondary silanol interactions.[6]Protocol A: Increase buffer concentration (e.g., 20mM to 50mM). Protocol B: Ensure pH is >10 during reaction to fully derivatize.
Low Sensitivity (CAD) Semi-volatile loss.Lower the evaporation tube temperature (e.g., from 50°C to 35°C).
Ghost Peaks (Derivatization) Excess reagent degradation.Run a "Blank + Reagent" injection to identify Dansyl-OH peaks (usually elutes early).
Retention Drift Ion-pairing agent equilibrium.If using TFA/TEA, ensure column is equilibrated for at least 20 column volumes before runs.

References

  • SIELC Technologies. Separation of Piperidine and Impurities on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health (PubMed). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 2014.[7] Retrieved from [Link]

  • Helix Chromatography. HILIC Mixed-Mode Separations: What is involved? Retrieved from [Link]

Sources

Benchmarking 4-Methoxy-2,2-dimethylpiperidine against 4-methoxypiperidine in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The piperidine scaffold is one of the most ubiquitous structural motifs in FDA-approved pharmaceuticals. 4-methoxypiperidine is a highly utilized building block, offering a secondary amine for versatile coupling and a methoxy group for hydrogen bond acceptance. However, exposed secondary amines often suffer from rapid Phase I metabolism (such as cytochrome P450-mediated N-dealkylation and N-oxidation) and Phase II conjugation[1].

To circumvent these metabolic liabilities, medicinal chemists frequently employ steric shielding. Benchmarking 4-Methoxy-2,2-dimethylpiperidine against its unsubstituted counterpart reveals how the strategic placement of a gem-dimethyl group at the alpha-carbon (C2) fundamentally alters the molecule's pharmacokinetic (PK) and synthetic profile[2]. The addition of these two methyl groups increases the buried volume (%VBur) around the nitrogen atom, physically blocking the approach of metabolic enzymes and restricting the conformational flexibility of the ring[3].

While this steric bulk successfully reduces intrinsic clearance, it also introduces synthetic challenges by reducing the nucleophilicity of the amine and increasing the overall lipophilicity (LogP) of the compound[4].

Logic Root gem-Dimethyl Substitution at C2 Steric Increased Steric Bulk (%VBur) Root->Steric Lipo Increased Lipophilicity Root->Lipo Metab Reduced CYP450 N-Dealkylation Steric->Metab Kinet Slower N-Alkylation Kinetics Steric->Kinet Clear Lower Intrinsic Clearance (CLint) Metab->Clear

Pharmacokinetic and synthetic implications of gem-dimethyl steric shielding.

Physicochemical and In Silico ADME Comparison

The introduction of the gem-dimethyl group shifts the physicochemical properties of the piperidine ring. The table below summarizes the comparative metrics and the underlying causality for these shifts[5].

Property4-Methoxypiperidine4-Methoxy-2,2-dimethylpiperidineCausality / Implication
Molecular Weight 115.17 g/mol 143.23 g/mol Increased by the addition of two methyl groups.
LogP (Predicted) ~0.8~1.6The gem-dimethyl addition increases lipophilicity, which can improve membrane permeability but may increase off-target binding[4].
pKa (Basic Nitrogen) ~10.5~10.8Inductive electron donation from the methyl groups slightly increases the basicity of the nitrogen atom.
Steric Hindrance LowHigh (%VBur)C2-methylation restricts conformational flexibility and creates a physical shield around the N1 position[3].
Metabolic Stability Low (High Clearance)High (Low Clearance)Steric shielding prevents CYP450 catalytic heme access to the N1 lone pair and C2 alpha-protons[1].

Self-Validating Experimental Methodologies

To objectively benchmark these two building blocks, researchers must employ self-validating assay systems. Below are the optimized protocols for evaluating both metabolic stability and synthetic reactivity.

Protocol A: In Vitro Liver Microsomal Stability Assay

This assay evaluates the susceptibility of the piperidine derivatives to CYP450-mediated metabolism[5].

System Validation (Trustworthiness):

  • Positive Control: Verapamil (a known high-clearance drug) is run in parallel to confirm that the microsomes are metabolically active.

  • Negative Control: A parallel incubation lacking NADPH is used to differentiate true CYP-mediated enzymatic metabolism from background chemical instability.

Step-by-Step Procedure:

  • Preparation: Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Addition: Spike the test compounds (4-methoxypiperidine, 4-Methoxy-2,2-dimethylpiperidine, and Verapamil) into separate incubation mixtures to achieve a final concentration of 1 µM. Causality: 1 µM ensures the substrate concentration is well below the Michaelis constant (Km), ensuring first-order kinetic decay.

  • Pre-incubation: Incubate the mixtures at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). Causality: CYP enzymes require a constant supply of reducing equivalents. A regenerating system is used instead of a single NADPH bolus because NADPH degrades rapidly at 37°C.

  • Sampling & Quenching: At intervals (t = 0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP proteins, quenching the reaction to provide an exact time-point snapshot.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Workflow A 1. Prepare Microsomes B 2. Add Compound A->B C 3. Add NADPH B->C D 4. Sample Timepoints C->D E 5. Quench (Cold ACN) D->E F 6. LC-MS/MS Analysis E->F

In Vitro Liver Microsomal Stability Assay Workflow.

Protocol B: Comparative N-Alkylation Kinetics

While the gem-dimethyl group improves metabolic stability, it imposes a severe kinetic penalty during synthesis[3]. This protocol benchmarks their reactivity in a standard SN2 alkylation.

Step-by-Step Procedure:

  • Reaction Setup: In two separate, dry round-bottom flasks, dissolve 1.0 mmol of 4-methoxypiperidine and 1.0 mmol of 4-Methoxy-2,2-dimethylpiperidine in 5 mL of anhydrous DMF.

  • Base Addition: Add 2.0 mmol of K₂CO₃ to each flask to act as an acid scavenger.

  • Electrophile Addition: Add 1.2 mmol of benzyl bromide dropwise at room temperature (25°C).

  • Kinetic Monitoring: Withdraw 10 µL aliquots at t = 1, 2, 4, 8, and 24 hours. Quench into 1 mL of 50:50 Water:Acetonitrile and analyze via HPLC-UV (254 nm).

  • Expected Outcomes & Causality: 4-methoxypiperidine will typically reach >95% conversion within 2-4 hours. Conversely, 4-Methoxy-2,2-dimethylpiperidine will show <20% conversion in the same timeframe. The massive %VBur of the gem-dimethyl group creates a high activation energy barrier for the SN2 transition state, often necessitating elevated temperatures (e.g., 80°C) or more reactive electrophiles to achieve complete conversion.

References

Sources

Safety Operating Guide

4-Methoxy-2,2-dimethylpiperidine;hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Objective: To provide a safe, compliant, and chemically grounded disposal protocol for 4-Methoxy-2,2-dimethylpiperidine hydrochloride.

As a Senior Application Scientist, I emphasize that while this specific isomer is a niche building block, its disposal must follow the rigorous standards applied to substituted piperidine salts . These compounds are not benign; they are organic amine salts that present specific reactivity hazards—particularly regarding pH sensitivity and potential nitrosamine formation—that standard waste protocols often overlook.

Chemical Identity & Properties
PropertyDescription
Chemical Class Heterocyclic Amine Salt (Piperidine derivative)
Physical State Solid (likely white to off-white crystalline powder)
Solubility Highly soluble in water; soluble in methanol/ethanol.
Acidity (pH) Acidic in aqueous solution (due to HCl salt form).
Key Hazards Irritant/Corrosive: Eyes, skin, respiratory tract.Acute Toxicity: Harmful if swallowed (Oral LD50 often <500 mg/kg for piperidines).Environmental: Harmful to aquatic life (do not release to drains).

Critical Risk Assessment (The "Why")

Before handling waste, you must understand the causality of the hazards to prevent reactive chemistry in the waste stream.

A. The Nitrosamine Hazard (Crucial Insight)

Piperidines are secondary amines. Even when hindered (2,2-dimethyl) or in salt form (hydrochloride), they must NEVER be mixed with nitrosating agents (e.g., sodium nitrite, nitric acid, nitrogen oxides).

  • Mechanism: Reaction generates N-nitrosopiperidines, which are potent, regulated carcinogens.

  • Action: Ensure your waste stream is certified "Nitrate/Nitrite Free."

B. The Free-Base Exotherm
  • Mechanism: Adding strong bases (NaOH, KOH) to the hydrochloride salt liberates the free amine and generates heat (neutralization exotherm).

  • Risk: The free amine is significantly more volatile and odorous than the salt.

  • Action: Do not neutralize in the waste container unless part of a controlled, cooled process. Dispose of as the stable salt whenever possible.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Solid Waste (Pure Compound)

Use this for expired shelf stock or spilled solids.

  • Segregation: Isolate from oxidizers and acids.

  • Primary Containment:

    • Place the solid in a clear, sealable polyethylene bag (min. 2 mil thickness).

    • Expert Tip: Double-bagging is required to prevent "dusting" during compaction by waste contractors.

  • Labeling:

    • Label as "Hazardous Waste - Toxic / Irritant."

    • Explicitly write: "4-Methoxy-2,2-dimethylpiperidine HCl" (Do not use abbreviations).

  • Secondary Containment: Place the bag into a wide-mouth HDPE (High-Density Polyethylene) drum or a dedicated solid waste bucket.

Scenario B: Disposal of Liquid Waste (Mother Liquors/Solutions)

Use this for reaction mixtures or dissolved samples.

  • Solvent Compatibility Check:

    • If dissolved in Water: Check pH.[1] If < 2 or > 12.5, it is Corrosive Waste (RCRA D002).

    • If dissolved in Organics (MeOH, DCM): Segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent, not the piperidine.

  • Bulking:

    • Pour into the appropriate carboy (HDPE or Glass).

    • Leave 10% headspace to accommodate thermal expansion.

  • Verification:

    • Self-Validating Step: Measure the pH of the waste stream before capping. If the solution is unexpectedly evolving gas or heat, STOP . You may have a cross-contamination with an oxidizer.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the original bottle three times with a compatible solvent (e.g., water or methanol).

  • Rinsate Disposal: Pour all three rinses into the Liquid Hazardous Waste container (Scenario B).

  • Defacing: Cross out the original label and mark "Empty." Discard the bottle as standard lab glass trash (unless P-listed, which this specific isomer is generally not, but verify local regulations).

Visual Decision Tree (Workflow)

The following diagram illustrates the logical flow for categorizing and disposing of this compound to ensure zero cross-contamination.

DisposalWorkflow Start Waste Source: 4-Methoxy-2,2-dimethylpiperidine HCl StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Bagging Double Bag in Polyethylene Solid->Bagging SolidLabel Label: Toxic Solid (Constituent Name Required) Bagging->SolidLabel SolidBin Solid Waste Drum SolidLabel->SolidBin NitriteCheck CRITICAL CHECK: Is stream Nitrite-Free? Liquid->NitriteCheck SolventCheck Identify Primary Solvent Aqueous Aqueous SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic AqWaste Aqueous Waste Carboy (Check pH) Aqueous->AqWaste OrgWaste Organic Waste Carboy (Halogenated vs Non-Hal) Organic->OrgWaste NitriteCheck->SolventCheck Yes (Safe)

Figure 1: Decision matrix for segregating piperidine salt waste to prevent incompatibility reactions.

Emergency Spillage Procedures

If a spill occurs, immediate containment is necessary to prevent tracking the salt into communal areas.

  • PPE: Nitrile gloves (double-gloved recommended, min 0.11mm), safety goggles, and lab coat. Use a dust mask (N95) if powder is fine/dusty.

  • Dry Spill:

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels to dampen, then scoop into a bag.

  • Wet Spill:

    • Absorb with an inert material (Vermiculite or polypropylene pads).

    • Do NOT use sawdust (combustible).

  • Decontamination: Wipe the surface with 1% dilute acetic acid (vinegar) followed by water to solubilize and remove trace amines.

Regulatory Compliance (US Focus)

  • RCRA Classification:

    • While this specific isomer is not explicitly "P-Listed" (acutely toxic) or "U-Listed" (toxic) by CAS specifically in 40 CFR 261.33, it must be characterized by its properties.

    • Characteristic Waste: Often falls under D001 (Ignitable) if in organic solvent, or D002 (Corrosive) if in acidic/basic solution.

  • Best Practice: Treat as "Non-Regulated Hazardous Waste" if no other characteristics apply, ensuring it goes to High-Temperature Incineration .

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (Standard for amine segregation). [Link]

Sources

Comprehensive Safety & Handling Guide: 4-Methoxy-2,2-dimethylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a highly specialized functionalized piperidine derivative, 4-Methoxy-2,2-dimethylpiperidine hydrochloride (CAS: 2361643-57-2) [1] is utilized extensively in drug discovery as a structural motif for tuning lipophilicity and basicity in lead optimization. While the hydrochloride salt form provides enhanced chemical stability and water solubility compared to its freebase amine counterpart, it introduces specific particulate hazards that require strict engineering controls and Personal Protective Equipment (PPE).

This guide provides researchers and drug development professionals with a field-proven, self-validating system for the safe handling, transfer, and disposal of this compound.

Chemical Profile & Mechanistic Toxicology

To effectively protect yourself, you must understand why the chemical is hazardous. 4-Methoxy-2,2-dimethylpiperidine hydrochloride exists as a solid crystalline powder.

Mechanistic Toxicology: Upon contact with physiological moisture (e.g., sweat on the skin, tears in the eyes, or respiratory mucosa), the hydrochloride salt rapidly dissociates. The localized high concentration of chloride ions, combined with the inherent basicity of the piperidine nitrogen, disrupts cellular osmotic balance and lipid bilayers. This leads to acute tissue irritation. According to GHS classifications for analogous piperidine hydrochlorides, this compound is categorized as Toxic if swallowed (H301) , Causes skin irritation (H315) , and Causes serious eye irritation (H319) [2].

Toxicology Exposure Dust Aerosolization (Handling/Weighing) Mucosa Contact with Moisture/Mucosa Exposure->Mucosa Dissociation Salt Dissociation (pH Shift & Osmotic Stress) Mucosa->Dissociation Tissue Acute Tissue Irritation (H315, H319) Dissociation->Tissue

Figure 1: Mechanistic pathway of tissue irritation following exposure to piperidine salts.

Quantitative Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without verifying specific material tolerances. The following matrix outlines the rigorous PPE standards required for handling this compound[3].

PPE CategorySpecification / StandardQuantitative MetricMechanistic Rationale
Hand Protection Nitrile Rubber Gloves (EN 374)Min. layer thickness: 0.11 mm Breakthrough time: >480 minPrevents transdermal absorption and localized skin irritation (H315) caused by salt dissociation in sweat.
Eye Protection Safety Goggles / Face Shield (EN 166 / NIOSH)N/AProtects against severe eye irritation (H319) from aerosolized dust particles.
Respiratory Particulate Respirator (N95/P95 or ABEK-P2)Filter efficiency: ≥95%Mitigates inhalation of toxic particulates (H301/H335) during weighing or transfer outside a closed system.
Body Protection Flame-resistant or Cotton Lab CoatN/AProvides a physical barrier against particulate settling on personal clothing.

Operational Workflows: Precision Handling & Transfer

The primary risk when handling piperidine hydrochloride salts is the generation of invisible, suspended dust clouds. The following protocol ensures a self-validating, closed-loop handling system.

Protocol 1: Precision Weighing and Transfer

Objective: Safely portion the solid chemical while preventing aerosolization and static-induced dispersion.

  • Engineering Controls: Conduct all weighing inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity of 80–100 feet per minute (fpm). Don all required PPE.

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance. Ground yourself and use a grounded stainless-steel or specialized anti-static spatula.

    • Causality: Hydrochloride salts are often hygroscopic and prone to accumulating static charge. This causes the fine powder to "jump" and aerosolize, leading to balance contamination and inhalation risks.

  • Dispensing: Carefully dispense the required mass. Do not drop the powder from a height; lower the spatula directly to the weighing boat before releasing the solid.

  • Sealing & Transfer: Once weighed, immediately transfer the powder into a sealable vial or reaction flask. Cap the vessel tightly before removing it from the fume hood.

  • Decontamination: Dampen a disposable wipe with a 70% ethanol/water solution. Wipe down the balance pan, spatulas, and hood surface.

    • Causality: The water dissolves the hydrochloride salt, while ethanol ensures rapid evaporation, effectively capturing residual dust without generating airborne particles.

Validation Checkpoint: Inspect the exterior of the sealed transfer vial under good lighting. If any white powder is visible on the outside, the transfer was compromised. The vial exterior must be wiped down with the ethanol/water solution before it leaves the engineering control zone.

Accidental Release & Spill Management

In the event of a spill, standard sweeping will exacerbate the hazard by pushing toxic particulates into the breathing zone.

SpillResponse Spill Solid Spill Detected Vent Ensure Fume Hood/ Ventilation is Active Spill->Vent Moisten Apply Damp Absorbent (Avoid Dry Sweeping) Vent->Moisten Collect Collect in Sealed Hazardous Waste Bin Moisten->Collect Decon Wipe Surface with Ethanol/Water Collect->Decon

Figure 2: Step-by-step logical workflow for solid spill containment and decontamination.

Protocol 2: Solid Spill Containment and Disposal

Objective: Safely neutralize and remove accidental spills of the solid salt.

  • Evacuation & Assessment: If a major spill (>50g) occurs outside a fume hood, immediately evacuate personnel from the immediate area and allow suspended dust to settle for at least 15 minutes.

  • Moisture Application (Crucial Step): Do NOT dry sweep. Dry sweeping aerosolizes the toxic dust. Instead, gently cover the spill with absorbent pads slightly dampened with water, or use a HEPA-filtered vacuum explicitly designed for hazardous dry chemicals[2].

  • Collection: Using a disposable plastic scoop, collect the dampened material and place it into a chemically compatible, sealable hazardous waste container (e.g., high-density polyethylene, HDPE).

  • Surface Neutralization: Wash the spill area with copious amounts of water followed by a standard laboratory detergent to neutralize any remaining acidic chloride residues.

  • Waste Labeling: Label the container clearly as "Toxic Solid Waste: Piperidine Hydrochloride Derivative" and transfer to the facility's designated hazardous waste accumulation area.

Validation Checkpoint: After surface neutralization, wipe the area with a clean, dry pH indicator strip moistened with distilled water. A neutral pH (6.5–7.5) confirms the successful removal of the acidic hydrochloride residues.

References

  • Accela ChemBio. "4-Methoxy-2,2-dimethylpiperidine Hydrochloride SY484847. CAS: 2361643-57-2."1

  • Sigma-Aldrich. "Piperidine hydrochloride Safety Data Sheet."

  • Jubilant Ingrevia. "Safety Data Sheet: Piperidine Hydrochloride." 2

  • ChemicalBook. "1-(2-Chloroethyl)piperidine hydrochloride - Safety Data Sheet." 3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.